2-(Methylthio)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBUABQJIVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301596 | |
| Record name | 2-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-45-9 | |
| Record name | 7022-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)benzaldehyde CAS number
An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde (CAS: 7022-45-9)
Abstract
This technical guide provides a comprehensive overview of this compound, identified by the CAS number 7022-45-9.[1] It is a vital organic building block characterized by the presence of both a reactive aldehyde and a directing methylthio group. This unique bifunctionality makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, synthesis methodologies, characteristic reactivity, and key applications. Furthermore, it includes a summary of its analytical profile and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is an aromatic aldehyde that presents as a clear, light orange to yellow-green liquid at room temperature.[3] Its identity is unequivocally established by its CAS number, 7022-45-9.[3] The compound's molecular structure, featuring a methylthio group at the ortho position relative to the aldehyde, imparts specific chemical and physical characteristics crucial for its application in synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7022-45-9 | [1][3][4] |
| Molecular Formula | C₈H₈OS | [3] |
| Molecular Weight | 152.21 g/mol | [1][3] |
| IUPAC Name | 2-(methylsulfanyl)benzaldehyde | [5] |
| Synonyms | o-(Methylthio)benzaldehyde, 2-Methylsulfanylbenzaldehyde | [3] |
| InChI Key | XIOBUABQJIVPCQ-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CSC1=CC=CC=C1C=O |[5] |
The physical properties of this compound are critical for its handling, reaction setup, and purification. It is a combustible liquid with a high boiling point, typically requiring vacuum distillation for purification.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Clear liquid | [3] |
| Color | Light orange to Yellow to Green | [3] |
| Boiling Point | 141-143 °C at 13 mmHg | [1] |
| Density | 1.18 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.633 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the introduction of a formyl group onto a thioanisole backbone. While multiple synthetic routes exist, a common and effective laboratory-scale approach is the palladium-catalyzed formylation of an appropriate aryl halide, such as 2-bromothioanisole, using a hydride donor. This method offers good yields and functional group tolerance.
References
An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)benzaldehyde, an organosulfur compound, is a vital building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both a reactive aldehyde group and a methylthio substituent on the aromatic ring, makes it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The ortho-positioning of the methylthio group relative to the aldehyde imparts specific steric and electronic properties that influence its reactivity and potential applications, distinguishing it from its meta and para isomers.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its handling, characterization, and application in a research and development setting.
Physicochemical Properties
This compound is a light orange to yellow-green clear liquid at room temperature.[1] Its physical state is a key differentiator from some related aromatic aldehydes which may be solids. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈OS | [2] |
| Molecular Weight | 152.21 g/mol | [2][3] |
| Appearance | Light orange to Yellow to Green clear liquid | [1] |
| Boiling Point | 141-143 °C at 13 mmHg | [3][4] |
| Density | 1.18 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.633 | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][4] |
| Solubility | While explicit solubility data is limited, as a liquid organic compound, it is expected to be soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. It is not miscible with water.[5] | - |
| Storage | Store at 2-8°C under an inert atmosphere.[1] |
Causality Behind Properties: The boiling point of this compound is significantly higher than that of benzaldehyde (178.1 °C at atmospheric pressure) due to the presence of the heavier sulfur atom and increased van der Waals forces. The high refractive index is characteristic of aromatic compounds containing sulfur. Its immiscibility in water is expected for a non-polar aromatic compound of its size.
Molecular Structure and Identification
The unique arrangement of functional groups in this compound is central to its chemical behavior.
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound molecule.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. While a comprehensive, publicly available experimental dataset for the 2-isomer is scarce, the expected spectral features can be predicted based on its structure and comparison with its well-documented para-isomer, 4-(methylthio)benzaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.
-
Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (C₆H₄): The four aromatic protons will appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The ortho-substitution pattern will lead to a more complex splitting pattern compared to the more symmetrical para-isomer.
-
Methyl Protons (SCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The aldehydic carbon will be the most downfield signal, typically appearing between δ 190 and 200 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-150 ppm region. The carbon attached to the sulfur atom (C-S) and the carbon attached to the aldehyde group (C-CHO) will have distinct chemical shifts influenced by the substituents.
-
Methyl Carbon (SCH₃): The methyl carbon will appear as an upfield signal, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.
-
Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
-
Aromatic C-H Stretches: Weak to medium bands are expected just above 3000 cm⁻¹.
-
C-S Stretch: A weak absorption may be present in the fingerprint region (around 600-800 cm⁻¹) corresponding to the C-S bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 152, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to give a stable acylium ion, and the loss of the entire aldehyde group (M-29) to yield a phenyl cation. The presence of the methylthio group may lead to additional characteristic fragmentation patterns.
Experimental Workflow: A Representative Synthetic Application
This compound is a precursor in the synthesis of various heterocyclic compounds. A common application involves its condensation with other molecules to form larger, more complex structures. The following diagram illustrates a generalized workflow for such a reaction.
Diagram 2: Experimental Workflow for a Condensation Reaction
A generalized workflow for the synthesis and characterization of a derivative of this compound.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature. A non-reactive, anhydrous solvent is often preferred to avoid side reactions with the aldehyde.
-
Catalyst: In many condensation reactions, an acid or base catalyst is employed to enhance the electrophilicity of the aldehyde carbon or the nucleophilicity of the reacting partner, respectively.
-
Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for tracking the progress of the reaction and determining the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Purification: Column chromatography is a standard method for purifying liquid organic compounds, separating the desired product from unreacted starting materials and byproducts based on their polarity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Information: [4]
-
Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE): [3]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a suitable respirator should be used.
-
Skin Protection: A lab coat should be worn to protect against skin contact.
Storage and Disposal:
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Disposal should be in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical and chemical properties. A thorough understanding of these properties, as outlined in this guide, is essential for its safe handling, effective use in synthesis, and accurate characterization. For researchers and drug development professionals, this compound offers a versatile platform for the creation of novel molecules with potential biological activity.
References
- 1. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. This compound | 7022-45-9 [sigmaaldrich.com]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
Introduction: A Profile of a Versatile Synthetic Building Block
An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry
In the landscape of modern organic synthesis and drug discovery, the utility of a chemical intermediate is measured by its reactivity, versatility, and ability to serve as a scaffold for complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a significant building block, valued for its reactive aldehyde group and its ortho-disposed methylthio moiety. This unique arrangement provides a powerful handle for chelation-assisted reactions and serves as a precursor to a wide array of sulfur-containing heterocyclic systems.
This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthetic utility, and the causal logic behind its application in key experimental protocols.
Physicochemical and Spectroscopic Profile
The foundation of any chemical's utility lies in its physical and chemical properties. This compound is a liquid at room temperature, typically appearing as a light orange to yellow-green clear liquid[1]. Its core identity is defined by the molecular formula C₈H₈OS and a precise molecular weight of 152.21 g/mol [1][2][3][4]. The computed molecular weight from high-resolution mass spectrometry is 152.02958605 Da, which is critical for accurate analysis[5].
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 152.21 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₈OS | [1][2][5] |
| CAS Number | 7022-45-9 | [1][3] |
| Appearance | Light orange to Yellow to Green clear liquid | [1] |
| Density | 1.18 g/mL at 25 °C | [1][3] |
| Boiling Point | 141-143 °C at 13 mmHg (17 hPa) | [1][3] |
| Refractive Index (n20/D) | 1.633 | [1][3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Storage Conditions | 2-8°C, under inert gas (e.g., nitrogen) | [1] |
Spectroscopic data are essential for reaction monitoring and final product confirmation. Key spectral features can be found in public databases like PubChem, including ¹³C NMR, ATR-IR, and Raman spectra, which provide the structural fingerprint of the molecule[5].
Synthesis and Commercial Availability
While this compound is readily available from major chemical suppliers, understanding its synthesis provides insight into potential impurities and alternative production strategies[1][3][6]. Common synthetic routes include:
-
Nucleophilic Aromatic Substitution: The reaction of 2-chlorobenzaldehyde or 2-fluorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide (CH₃SNa), is a primary industrial method. The strong nucleophilicity of the thiolate anion displaces the halide at the ortho position.
-
S-Methylation of 2-Mercaptobenzaldehyde: For laboratory-scale synthesis, the methylation of 2-mercaptobenzaldehyde is a straightforward approach. This involves deprotonating the thiol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the thiolate, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate.
Given its commercial availability at high purity (>97%), purchasing is the most common route for research applications[6].
Key Applications in Synthetic Chemistry
The true value of this compound lies in its application as a versatile intermediate. The interplay between the aldehyde and the methylthio group dictates its reactivity and utility.
Precursor to Benzothiazoles and Related Heterocycles
A paramount application is in the synthesis of 2-substituted benzothiazoles, a class of compounds with significant pharmacological interest. The reaction involves the condensation of this compound with 2-aminothiophenol. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent elimination to yield the aromatic benzothiazole core. This pathway is a cornerstone for building libraries of potential therapeutic agents.
Caption: Synthetic workflow for benzothiazole synthesis.
Chelation-Assisted C-H Activation
The ortho-thioether group can act as a directing group in transition metal-catalyzed reactions. For example, in rhodium-catalyzed C-H activation, the sulfur atom can coordinate to the metal center, positioning the catalyst to functionalize the typically inert C-H bond of the aldehyde[1]. This enables novel transformations, such as the direct synthesis of amides from aldehydes and azides, showcasing an advanced application of this substrate.
Experimental Protocol: Synthesis of 2-(2-(Methylthio)phenyl)benzo[d]thiazole
This protocol details a representative application of this compound. It is a self-validating system that includes clear steps for reaction, workup, and purification.
Objective: To synthesize a benzothiazole derivative via condensation of this compound with 2-aminothiophenol.
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Ethanol (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.52 g, 10 mmol, 1.0 eq) and 2-aminothiophenol (e.g., 1.25 g, 10 mmol, 1.0 eq).
-
Add ethanol (50 mL) to dissolve the reactants, followed by the catalytic amount of p-TsOH (e.g., 0.19 g, 1 mmol, 0.1 eq).
-
Rationale: Ethanol is a common, polar protic solvent suitable for this condensation. The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Self-Validation: The reaction is complete when the starting materials (visualized by UV light on the TLC plate) are consumed and a new, less polar product spot becomes dominant.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The NaHCO₃ wash neutralizes the acidic catalyst (p-TsOH). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
Final Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm its structure and molecular weight.
-
Safety and Handling
As a research chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood[5].
-
GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety glasses or goggles[3].
-
Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere like nitrogen to prevent oxidation and degradation[1].
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Conclusion
This compound is more than a simple aromatic aldehyde; it is a strategic tool for chemical synthesis. Its molecular weight of 152.21 g/mol and distinct physicochemical properties make it a reliable and predictable reagent. The presence of both an aldehyde and a thioether group in an ortho relationship provides a unique combination of reactivity that enables the construction of complex heterocyclic systems and facilitates advanced, metal-catalyzed C-H functionalization reactions. For researchers in drug discovery and materials science, a thorough understanding of this compound's profile is essential for leveraging its full synthetic potential.
References
- 1. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(メチルチオ)ベンズアルデヒド | this compound | 7022-45-9 | 東京化成工業株式会社 [tcichemicals.com]
An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Properties
2-(Methylthio)benzaldehyde, also known as o-(methylthio)benzaldehyde, is an aromatic aldehyde characterized by a formyl group and a methylthio group at the ortho position of the benzene ring.[1] This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in the synthesis of a variety of complex organic compounds.[2]
The presence of both an electrophilic aldehyde and a nucleophilic sulfur atom within the same molecule allows for a diverse range of chemical transformations. It is a key precursor in the synthesis of various pharmaceuticals and agrochemicals, including fungicides and plant growth regulators.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7022-45-9 | [1] |
| Molecular Formula | C₈H₈OS | [1] |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Clear, light orange to yellow-green liquid | [1] |
| Boiling Point | 141-143 °C at 13 mmHg | [1] |
| Density | 1.18 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.633 | [1] |
| Flash Point | 110 °C (230 °F) | [1] |
| Storage | 2-8°C, under an inert atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the methylthio group onto a benzaldehyde precursor or the formylation of a thioanisole derivative. A common and effective method involves the nucleophilic aromatic substitution of a suitable ortho-substituted benzaldehyde with a methylthiolate source.
Synthesis from 2-Chlorobenzaldehyde
A widely utilized method for the preparation of this compound involves the reaction of 2-chlorobenzaldehyde with a methylthiolating agent. This reaction is a nucleophilic aromatic substitution where the chloride is displaced by the methylthiolate anion.
Caption: Synthesis of this compound from 2-Chlorobenzaldehyde.
Experimental Protocol:
-
To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.
-
The reaction mixture is then heated to a temperature between 80-100 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Rationale for Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves both the organic substrate and the ionic nucleophile, facilitating the reaction. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unactivated aromatic ring. An excess of sodium thiomethoxide ensures the complete conversion of the starting material.
Synthesis from 2-Bromobenzaldehyde and Dimethyl Sulfoxide (DMSO)
An alternative approach utilizes 2-bromobenzaldehyde and dimethyl sulfoxide (DMSO), where DMSO serves as both the solvent and the methylthiolating agent in the presence of a suitable catalyst and base.[1]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations. The aldehyde group can undergo typical reactions such as oxidation, reduction, and nucleophilic additions, while the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, or participate in metal-catalyzed cross-coupling reactions.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-(methylthio)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to 2-(methylthio)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[3][4][5][6][7] Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a carbon-carbon double bond with control over the stereochemistry of the resulting alkene.[3][4]
Caption: General scheme of the Wittig reaction with this compound.
Reactions of the Methylthio Group
-
Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide or a sulfone.[8][9] The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the synthesis of the sulfoxide, mild oxidants like hydrogen peroxide in acetic acid are employed.[8] Stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the sulfone.
Applications in Heterocyclic Synthesis
A significant application of this compound is in the synthesis of sulfur-containing heterocyclic compounds. For instance, it is a key intermediate in the synthesis of 2-acetylbenzo[b]thiophene, a precursor to the asthma drug Zileuton.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Key Features and Assignments |
| ¹H NMR | The aldehyde proton (CHO) typically resonates as a singlet in the downfield region around δ 10.0 ppm. The aromatic protons appear as a complex multiplet between δ 7.0-8.0 ppm. The methyl protons of the thioether group (SCH₃) give a characteristic singlet at approximately δ 2.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde group is observed at a characteristic downfield chemical shift of around δ 192 ppm. The aromatic carbons resonate in the region of δ 120-145 ppm. The methyl carbon of the thioether group appears at approximately δ 15 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group are found in the region of 2700-3100 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z = 152. Key fragmentation patterns include the loss of a hydrogen atom to give the [M-1]⁺ ion at m/z = 151, and the loss of the formyl group to give the [M-29]⁺ ion at m/z = 123. |
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce a sulfur-containing aromatic scaffold, which is a common motif in many pharmaceutical agents.
As previously mentioned, a notable application is in the synthesis of Zileuton, a 5-lipoxygenase inhibitor used in the treatment of asthma. The synthesis involves the conversion of this compound to a key 2-acetylbenzo[b]thiophene intermediate. This highlights the importance of this aldehyde in accessing complex heterocyclic systems with therapeutic relevance.
Furthermore, the reactive nature of both the aldehyde and thioether functionalities allows for its incorporation into diverse molecular frameworks, making it a target for library synthesis in drug discovery programs aimed at identifying new lead compounds.
Conclusion
This compound is a versatile and valuable chemical intermediate with a rich and diverse reactivity profile. Its utility in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its importance for researchers and scientists in the field of organic and medicinal chemistry.
References
- 1. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
solubility of 2-(Methylthio)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Methylthio)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, offers a qualitative assessment of its expected solubility in a range of common organic solvents, and provides a detailed experimental protocol for precise solubility determination. This document is intended to serve as a practical resource for laboratory researchers and professionals in drug development, enabling efficient solvent selection and experimental design.
Introduction: The Significance of this compound
This compound is an aromatic aldehyde containing a methylthio group at the ortho position. Its molecular structure, featuring a reactive aldehyde and a thioether functional group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[1] It is particularly noted for its use in the production of fungicides, plant growth regulators, and various sulfur-containing compounds with potential applications in medicinal chemistry.[1] The successful use of this compound in these synthetic pathways is fundamentally dependent on its ability to dissolve in appropriate organic solvents, which facilitate reaction kinetics, purification, and formulation.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 7022-45-9 | [2] |
| Molecular Formula | C₈H₈OS | [2] |
| Molecular Weight | 152.21 g/mol | [2] |
| Appearance | Liquid | [3] |
| Density | 1.18 g/mL at 25 °C | [2] |
| Boiling Point | 141-143 °C at 13 mmHg | [2] |
| Flash Point | 110 °C (closed cup) | [2][3] |
| LogP (o/w) | 2.314 | [3] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure and Polarity of this compound:
This compound possesses both polar and non-polar characteristics:
-
Polar Features: The aldehyde group (-CHO) is polar due to the difference in electronegativity between the carbon and oxygen atoms, creating a dipole moment.[4] The sulfur atom in the methylthio group (-SCH₃) also contributes to the molecule's polarity, albeit to a lesser extent than the aldehyde.
-
Non-Polar Features: The benzene ring is predominantly non-polar.
The overall polarity of this compound can be considered moderately polar. This structural composition allows for a degree of solubility in a variety of organic solvents.
Predicted Solubility in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |
| Water | Highly Polar | Insoluble to Very Slightly Soluble | The non-polar benzene ring and the overall size of the molecule are expected to dominate over the polar aldehyde group, leading to poor miscibility with water.[5] |
| Methanol | Polar, Protic | Soluble | The polarity of methanol is compatible with the polar groups of the solute, and it can engage in dipole-dipole interactions. |
| Ethanol | Polar, Protic | Soluble | Similar to methanol, ethanol's polarity and ability to form dipole-dipole interactions should facilitate dissolution. |
| Acetone | Polar, Aprotic | Soluble | Acetone is a good solvent for many organic compounds and its polarity is well-suited to dissolve moderately polar molecules like this compound.[5] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Soluble | THF's moderate polarity makes it a versatile solvent for compounds with both polar and non-polar characteristics. |
| Dichloromethane (DCM) | Moderately Polar, Aprotic | Soluble | DCM is a common solvent for organic synthesis and is expected to readily dissolve this compound. |
| Ethyl Acetate | Moderately Polar, Aprotic | Soluble | The polarity of ethyl acetate aligns well with the predicted polarity of the solute. |
| Toluene | Non-Polar | Moderately Soluble to Soluble | The non-polar benzene ring in toluene will interact favorably with the benzene ring of the solute. |
| Hexane | Non-Polar | Slightly Soluble to Insoluble | The significant difference in polarity between the highly non-polar hexane and the moderately polar solute suggests poor solubility. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for your specific application, it is recommended to perform a laboratory determination. The following protocol outlines a standard method for qualitatively and semi-quantitatively assessing solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, DMSO, THF, acetone, methanol, dichloromethane, ethyl acetate)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Experimental Workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation:
-
Label a series of clean, dry test tubes or vials, one for each solvent to be tested.
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and record the mass.
-
-
Qualitative Assessment:
-
To a labeled test tube, add a measured volume of the chosen solvent (e.g., 1 mL).
-
Add the pre-weighed this compound to the solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at this concentration. If solid remains, it is sparingly soluble or insoluble.
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
If the initial amount of solute dissolved completely, add another pre-weighed portion (e.g., 10 mg) to the same test tube.
-
Repeat the vortexing and observation steps.
-
Continue adding the solute in known increments until it no longer dissolves completely (i.e., the solution is saturated).
-
The approximate solubility can be calculated by dividing the total mass of the dissolved solute by the volume of the solvent (e.g., mg/mL).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Applications in Drug Development and Synthesis
The solubility of this compound in a variety of organic solvents is a key factor in its utility as a synthetic intermediate. For instance, in the development of novel pharmaceutical compounds, it may be used in reactions such as:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reactions: To create substituted styrenes.
-
Condensation Reactions: With various nucleophiles to build more complex molecular scaffolds.
The choice of solvent for these reactions will depend on the solubility of all reactants and reagents, as well as the reaction conditions (e.g., temperature). A solvent in which all components are soluble will typically lead to a more efficient and higher-yielding reaction.
Conclusion
While quantitative solubility data for this compound in specific organic solvents is not extensively documented, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. It is anticipated to be soluble in a wide range of common polar and moderately polar organic solvents, and less soluble in non-polar solvents and water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a straightforward method for their determination. A thorough understanding of the solubility of this compound is essential for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-(メチルチオ)ベンズアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Polarity of Benzaldehyde_Chemicalbook [chemicalbook.com]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
2-(Methylthio)benzaldehyde, with the IUPAC name 2-(methylsulfanyl)benzaldehyde , is an aromatic aldehyde that has garnered significant interest in the scientific community. This bifunctional molecule, featuring both a reactive aldehyde and a nucleophilic thioether group, serves as a valuable intermediate in the synthesis of a wide array of complex organic structures.[1][2] Its unique electronic and steric properties make it a crucial component in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on practical insights for laboratory and industrial settings.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use.
| Property | Value | Reference |
| IUPAC Name | 2-(methylsulfanyl)benzaldehyde | |
| Synonyms | This compound, o-(Methylthio)benzaldehyde | |
| CAS Number | 7022-45-9 | |
| Molecular Formula | C₈H₈OS | |
| Molecular Weight | 152.21 g/mol | |
| Appearance | Clear light orange to yellow to green liquid | [3] |
| Boiling Point | 141-143 °C at 13 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.633 | |
| Flash Point | 110 °C (230 °F) - closed cup |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution (SNA r) of a suitable ortho-substituted benzaldehyde. The reaction of 2-chlorobenzaldehyde with sodium thiomethoxide is a widely employed method.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde
This protocol is based on established principles of nucleophilic aromatic substitution reactions.
Materials:
-
2-Chlorobenzaldehyde
-
Sodium thiomethoxide (sodium methanethiolate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe.
-
Addition of Starting Material: To the stirred suspension, add 2-chlorobenzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Inert Atmosphere: The use of nitrogen prevents the oxidation of the sensitive thiolate nucleophile.
-
Aqueous Work-up with Ammonium Chloride: This step quenches any remaining reactive species and helps to separate the organic product from the inorganic salts and DMF.
-
Purification Method: The choice between distillation and chromatography depends on the scale of the reaction and the purity requirements. Vacuum distillation is often suitable for larger quantities, while chromatography provides higher purity for smaller-scale syntheses.
Spectroscopic Characterization
A comprehensive analysis of the spectroscopic data is essential for confirming the structure and purity of this compound.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ 10.2 ppm (s, 1H, -CHO): The aldehydic proton appears as a sharp singlet in the downfield region due to the strong deshielding effect of the carbonyl group.
-
δ 7.8-7.2 ppm (m, 4H, Ar-H): The four aromatic protons exhibit a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.
-
δ 2.5 ppm (s, 3H, -SCH₃): The methyl protons of the thioether group appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
δ 191.0 ppm (-CHO): The carbonyl carbon resonates at a characteristic downfield chemical shift.
-
δ 142.0 ppm (Ar-C-S): The aromatic carbon directly attached to the sulfur atom is deshielded.
-
δ 134.0-124.0 ppm (Ar-C): The remaining aromatic carbons appear in this region.
-
δ 15.0 ppm (-SCH₃): The methyl carbon of the thioether group appears in the upfield region.
FTIR Spectroscopy (ATR)
-
~2920 cm⁻¹ (C-H stretch, methyl): A sharp absorption corresponding to the C-H stretching of the methyl group.
-
~2820 and 2720 cm⁻¹ (C-H stretch, aldehyde): Two characteristic weak to medium bands for the aldehydic C-H stretch (Fermi resonance).
-
~1690 cm⁻¹ (C=O stretch, aldehyde): A strong, sharp absorption characteristic of the carbonyl group of an aromatic aldehyde.
-
~1590 and 1470 cm⁻¹ (C=C stretch, aromatic): Absorptions corresponding to the carbon-carbon stretching vibrations within the benzene ring.
Key Reactions and Synthetic Utility
The dual functionality of this compound makes it a versatile precursor for a variety of important chemical transformations.
Reactions of the Aldehyde Group
The aldehyde functional group in this compound undergoes a wide range of classical carbonyl reactions.
-
Wittig Reaction: This reaction is a powerful tool for the formation of alkenes. This compound reacts with phosphorus ylides to generate ortho-substituted styrenes.
Caption: General scheme of the Wittig reaction with this compound.
-
Aldol Condensation: In the presence of a base, this compound can react with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds.
-
Reductive Amination: This reaction provides a route to various ortho-substituted benzylamines, which are important intermediates in medicinal chemistry.
Reactions Involving the Thioether Group and Aldehyde
The presence of the ortho-methylthio group can direct and participate in cyclization reactions, leading to the formation of important heterocyclic scaffolds.
-
Synthesis of Thiochromones: this compound derivatives can be used as precursors for the synthesis of thiochromones, a class of sulfur-containing heterocycles with diverse biological activities.[4][5][6] The synthesis often involves an initial condensation or addition reaction at the aldehyde, followed by an intramolecular cyclization involving the thioether.
Caption: General pathway to thiochromones from this compound derivatives.
Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of various heterocyclic compounds that form the core of many pharmaceutically active molecules.[1] Its utility stems from its ability to introduce a substituted benzene ring with a handle for further chemical modifications.
-
Precursor to Sulfur-Containing Heterocycles: It is extensively used in the synthesis of benzothiazepines, thiochromones, and other related sulfur-containing heterocycles. These scaffolds are present in a variety of drugs with activities such as calcium channel blockers, anticancer agents, and antimicrobials.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, combined with the rich chemistry of its aldehyde and thioether functionalities, provides access to a diverse range of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the design and execution of efficient and innovative synthetic strategies.
References
The Synthetic Versatility of 2-(Methylthio)benzaldehyde: A Gateway to Bioactive Scaffolds
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired biological activities. 2-(Methylthio)benzaldehyde, a seemingly simple aromatic aldehyde, emerges as a potent and versatile building block, offering a unique combination of reactive functionalities. The presence of both a reactive aldehyde group and a strategically positioned methylthio moiety provides a synthetic handle for a diverse array of chemical transformations. This technical guide delves into the core applications of this compound, providing researchers, scientists, and drug development professionals with an in-depth understanding of its synthetic potential, particularly in the construction of bioactive heterocyclic scaffolds. We will explore its reactivity, showcase its application in the synthesis of compounds with demonstrated antimicrobial and antifungal properties, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a light orange to yellow-green clear liquid with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7022-45-9 | [1][2] |
| Molecular Formula | C₈H₈OS | [1][2] |
| Molecular Weight | 152.21 g/mol | [1][2] |
| Boiling Point | 141-143 °C at 13 mmHg | [1][2] |
| Density | 1.18 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.633 | [1][2] |
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methylthio ether.
-
The Aldehyde Group: This group is a classic electrophilic center, readily participating in a wide range of nucleophilic addition and condensation reactions. This includes reactions with amines, hydrazines, active methylene compounds, and organometallic reagents, providing a straightforward entry point for molecular elaboration.
-
The Methylthio Group: The ortho-positioned methylthio group exerts a significant influence on the reactivity of the aromatic ring and can also be a site for further chemical modification. It can direct ortho- and para-lithiation, enabling the introduction of additional substituents on the benzene ring. Furthermore, the sulfur atom can be oxidized to sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the resulting molecules.
This dual functionality makes this compound a particularly attractive starting material for the synthesis of complex molecules, especially sulfur-containing heterocycles.[3]
Core Application: Synthesis of Bioactive Heterocycles
A primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications. Its inherent structure is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems. While direct, extensively documented examples starting from this compound are not abundant in readily available literature, its potential is evident from the synthesis of analogous structures.
Conceptual Application: Synthesis of Thio-substituted Benzimidazoles with Antimicrobial Activity
One promising application of this compound is in the synthesis of substituted benzimidazoles, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[4] The following section outlines a conceptual synthetic pathway and a detailed experimental protocol for the synthesis of a novel N-substituted-2-(methylthio)benzimidazole derivative, highlighting the utility of this compound as a key building block.
Workflow for the Synthesis and Evaluation of a Bioactive Benzimidazole Derivative
References
2-(Methylthio)benzaldehyde: A Technical Guide to Its Potential Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)benzaldehyde, a sulfur-containing aromatic aldehyde, presents an intriguing scaffold for antimicrobial drug discovery. While direct and extensive research on its specific antimicrobial properties is emerging, the broader class of benzaldehyde derivatives and organosulfur compounds has demonstrated significant biological activity. This technical guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the antimicrobial potential of this compound. We will delve into its chemical properties, plausible mechanisms of action based on related structures, detailed protocols for in vitro evaluation, and crucial considerations for cytotoxicity and therapeutic index. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this promising compound.
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Benzaldehyde and its derivatives have long been recognized for their broad-spectrum inhibitory effects against bacteria and fungi[1]. The introduction of a methylthio (-SCH3) group at the ortho position of the benzaldehyde ring creates this compound, a molecule with distinct electronic and steric properties that may enhance its biological activity.
Organosulfur compounds, such as those found in garlic, are known for their robust antibacterial properties, primarily through the disruption of essential enzymatic functions and membrane integrity by reacting with free sulfhydryl groups[2][3]. The presence of the sulfur atom in this compound suggests a potential for similar mechanisms of action, making it a compelling candidate for antimicrobial research. This guide will provide the scientific framework and practical methodologies to rigorously assess this potential.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological assays.
| Property | Value | Reference |
| Molecular Formula | C8H8OS | [4] |
| Molecular Weight | 152.22 g/mol | [4] |
| Appearance | Clear, slightly pale yellow liquid | [5] |
| Boiling Point | 141-143 °C at 13 mmHg | [6] |
| Density | 1.18 g/mL at 25 °C | [6] |
| Solubility | Soluble in organic solvents, insoluble in water | |
| Storage | 2-8°C, under inert gas | [5] |
Synthesis: this compound is commercially available from various chemical suppliers[6][7]. For researchers interested in its synthesis, a common laboratory-scale preparation involves the reaction of 2-chlorobenzaldehyde with sodium thiomethoxide. Careful control of reaction conditions is necessary to ensure high purity of the final product, which should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Postulated Antimicrobial Mechanism of Action
While the precise mechanism of antimicrobial action for this compound has not been definitively elucidated, we can infer potential pathways based on the activities of related compounds.
A. Disruption of Cellular Redox Homeostasis: Benzaldehydes, particularly those with ortho-hydroxyl groups, have been shown to exert antifungal activity by disrupting cellular antioxidation systems[1]. It is plausible that this compound could act as a redox-active compound, generating reactive oxygen species (ROS) that overwhelm the microbial cell's antioxidant defenses, leading to oxidative damage of proteins, lipids, and DNA.
B. Enzyme Inhibition via Sulfhydryl Group Interaction: The methylthio group may serve as a key pharmacophore. Organosulfur compounds are known to react with the free sulfhydryl groups of cysteine residues in microbial enzymes, forming disulfide bonds and inactivating the proteins[2][3]. This could disrupt critical metabolic pathways, such as cellular respiration or cell wall synthesis.
C. Membrane Perturbation: The lipophilic nature of the benzaldehyde ring may facilitate its partitioning into the microbial cell membrane, disrupting its structure and function. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The following diagram illustrates these potential mechanisms:
Caption: Postulated antimicrobial mechanisms of this compound.
Experimental Protocols for Antimicrobial Evaluation
The following are detailed, step-by-step methodologies for the in vitro assessment of the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (MHB/RPMI-1640 only)
-
Solvent for the compound (e.g., DMSO), sterile
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test microorganism in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include wells with medium and inoculum (growth control), medium only (sterility control), and serial dilutions of the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a sterile agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no growth on the agar plate.
The following diagram outlines the workflow for MIC and MBC/MFC determination:
Caption: Workflow for MIC and MBC/MFC determination.
Cytotoxicity Assessment
It is crucial to evaluate the cytotoxicity of this compound against mammalian cells to determine its therapeutic potential. A high antimicrobial activity coupled with low cytotoxicity is desirable.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Studies on benzaldehyde have shown cytotoxic and apoptotic effects on human lymphocytes at concentrations of 10, 25, and 50 µg/mL[8]. It is imperative to conduct specific studies on this compound to establish its unique cytotoxicity profile.
Future Directions and Conclusion
The exploration of this compound as a potential antimicrobial agent is in its nascent stages. Future research should focus on:
-
Broad-spectrum screening: Evaluating its activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of action studies: Employing techniques such as electron microscopy, membrane potential assays, and enzyme inhibition assays to elucidate its precise antimicrobial mechanism.
-
In vivo efficacy: Assessing its therapeutic potential in animal models of infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and reduce cytotoxicity.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigator's Guide to the Antifungal Potential of 2-(Methylthio)benzaldehyde: A Framework for Discovery
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for antifungal drug development. Benzaldehyde and its derivatives have emerged as a promising class of natural compounds with demonstrable antifungal properties, primarily attributed to their ability to disrupt fungal cellular antioxidation systems. This technical guide addresses the current knowledge gap concerning the antifungal potential of a specific derivative, 2-(Methylthio)benzaldehyde. While direct studies on this compound are scarce, its structural features—a reactive aldehyde group combined with a sulfur-containing moiety—suggest a compelling rationale for its investigation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antifungal properties of this compound. It synthesizes the known structure-activity relationships of related benzaldehydes, posits a hypothetical mechanism of action, and furnishes detailed, field-proven experimental protocols for a thorough investigation. This guide is designed not as a mere recitation of facts, but as a strategic roadmap for discovery.
Introduction: The Rationale for Investigating this compound
Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge. The limited arsenal of antifungal drugs is further compromised by the rise of resistant strains, creating an urgent need for novel therapeutic agents.[1] Natural products and their synthetic derivatives have historically been a rich source of antimicrobial compounds.
Benzaldehyde, a simple aromatic aldehyde, and its derivatives are known to exhibit significant antimicrobial activity against a range of fungal pathogens, including species of Aspergillus, Penicillium, and Candida.[2] Research indicates that the primary mechanism of action for many benzaldehydes involves the disruption of cellular redox homeostasis, targeting key components of the fungal antioxidation system like superoxide dismutases and glutathione reductase.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the benzene ring can significantly modulate antifungal potency. For instance, the presence of an ortho-hydroxyl group has been shown to enhance activity.[2][3]
This guide focuses on this compound (CAS No. 7022-45-9), a compound whose antifungal properties remain largely unexplored.[4][5] Its chemical structure is noteworthy for two key features: the core benzaldehyde scaffold, which is associated with antifungal activity, and the methylthio (-SCH₃) group at the ortho position. Sulfur-containing compounds are known to possess a wide range of biological activities, and elemental sulfur itself is one of the oldest known fungicides.[6] The introduction of a sulfur moiety could potentially influence the compound's lipophilicity, cell permeability, and interaction with biological targets, possibly through mechanisms distinct from or synergistic with the aldehyde group. One product description notes its use as an intermediate in the production of fungicides, suggesting its potential in this area.[7]
This document will therefore proceed by first outlining a hypothetical mechanism of action for this compound, drawing upon the known properties of related compounds. Subsequently, it will provide a detailed suite of experimental protocols to rigorously test these hypotheses, enabling researchers to determine its antifungal efficacy and elucidate its mode of action.
Postulated Mechanism of Action: A Multi-Pronged Attack?
Based on the known antifungal mechanisms of benzaldehydes and other sulfur-containing compounds, we can postulate a multi-faceted mechanism of action for this compound.
-
Disruption of Redox Homeostasis: Following the established activity of benzaldehyde derivatives, it is highly probable that this compound induces oxidative stress within fungal cells.[2][3] The aldehyde group can react with cellular nucleophiles, leading to the generation of reactive oxygen species (ROS). This overwhelms the fungal cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately leading to cell death.
-
Interference with Sulfur Metabolism: The methylthio- group could serve as a substrate or inhibitor for enzymes involved in essential sulfur metabolic pathways, which are crucial for fungal viability and virulence.[8] This could disrupt the synthesis of sulfur-containing amino acids (cysteine, methionine) and other vital molecules like glutathione and ergothioneine.[8]
-
Cell Membrane Disruption: The overall lipophilicity of the molecule, influenced by the methylthio group, may facilitate its interaction with and disruption of the fungal cell membrane. This could lead to increased membrane permeability and leakage of essential intracellular components.
The following diagram illustrates the potential interplay of these mechanisms.
Caption: Postulated multi-target mechanism of this compound.
Experimental Framework for Antifungal Evaluation
This section provides a series of detailed protocols designed to systematically assess the antifungal properties of this compound.
Antifungal Susceptibility Testing
The initial step is to determine the compound's direct inhibitory activity against a panel of clinically relevant fungal species. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility.[9][10][11][12]
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to all wells.
-
Add an additional 100 µL of RPMI-1640 to the wells in column 12 to serve as a sterility control.
-
Add 100 µL of the drug stock solution to the wells in column 1.
-
Perform serial 2-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as a growth control (no drug).
-
-
Inoculum Preparation:
-
Culture yeast strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant (typically ≥50% for azoles, but visually clear for other compounds) inhibition of growth compared to the drug-free growth control well.
This protocol is similar to the yeast method but requires specific preparation of the fungal inoculum.
-
Inoculum Preparation:
-
Grow filamentous fungi (e.g., Aspergillus fumigatus) on Potato Dextrose Agar for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Procedure: Follow steps 1, 2, 4, and 5 from the yeast protocol, using the prepared conidial suspension as the inoculum. Incubation times may need to be extended to 48-72 hours depending on the growth rate of the fungus.
Caption: Workflow for MIC determination by broth microdilution.
Mechanistic Assays
The following assays are designed to investigate the hypothetical mechanisms of action proposed in Section 2.
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Preparation: Grow the fungal strain to the mid-logarithmic phase in a suitable liquid medium.
-
Treatment: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a defined density.
-
Loading with DCFH-DA: Add DCFH-DA to the cell suspension to a final concentration of 10 µM and incubate in the dark at 37°C for 30-60 minutes.
-
Compound Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the cell suspension. Include a positive control (e.g., hydrogen peroxide) and a negative (untreated) control.
-
Measurement: Incubate for a defined period (e.g., 1-3 hours). Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.
This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Cell Preparation: Prepare a fungal cell suspension as described in the ROS assay protocol.
-
Treatment: Expose the fungal cells to this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for a set time (e.g., 30 minutes). Include a positive control (e.g., 70% ethanol) and a negative control.
-
Staining: Add propidium iodide to a final concentration of 2 µg/mL to each sample.
-
Measurement: Immediately analyze the samples by flow cytometry or fluorescence microscopy. An increase in the population of PI-positive cells indicates membrane damage.
This assay quantifies the total ergosterol content in fungal cells after treatment with the test compound. A reduction in ergosterol suggests interference with its biosynthetic pathway.
-
Cell Culture and Treatment: Grow a larger volume of fungal culture (e.g., 50 mL) to early-log phase. Add this compound at its MIC and incubate for a further 16-24 hours.
-
Cell Harvesting and Saponification:
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to the cell pellet.
-
Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.
-
-
Sterol Extraction:
-
After cooling, add a mixture of 1 mL sterile water and 3 mL n-heptane to each tube.
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
Transfer the upper (n-heptane) layer to a clean glass tube.
-
-
Quantification:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.
-
Ergosterol content is calculated based on the characteristic absorbance spectrum of ergosterol (a peak at 281.5 nm and a shoulder at 290 nm) and the wet weight of the initial cell pellet. A decrease in ergosterol content compared to the untreated control indicates inhibition of the synthesis pathway.
-
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in clear, structured tables.
Table 1: Antifungal Susceptibility of this compound
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | |
| Candida glabrata | ATCC 90030 | |
| Cryptococcus neoformans | ATCC 90112 | |
| Aspergillus fumigatus | ATCC 204305 | |
| ... (additional strains) |
Table 2: Summary of Mechanistic Assay Results
| Assay | Test Concentration | Result (vs. Control) | Interpretation |
| ROS Production | 1x MIC | e.g., 3.5-fold increase | Induces oxidative stress |
| Membrane Permeability | 1x MIC | e.g., 45% PI-positive cells | Causes membrane damage |
| Ergosterol Content | 1x MIC | e.g., 60% reduction | Inhibits ergosterol biosynthesis |
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for the initial investigation into the antifungal properties of this compound. By systematically applying the standardized protocols for susceptibility testing and mechanistic elucidation, researchers can generate the critical data needed to determine its potential as a novel antifungal lead compound. Positive results from these initial screens would warrant further investigation, including synergy studies with existing antifungal drugs, in vivo efficacy in animal models of infection, and toxicological profiling. The exploration of understudied molecules like this compound is a vital step in the ongoing search for the next generation of antifungal therapies.
References
- 1. njccwei.com [njccwei.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 5. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound [myskinrecipes.com]
- 8. Sulfur Metabolism as a Promising Source of New Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saspublishers.com [saspublishers.com]
- 12. journals.asm.org [journals.asm.org]
A Comprehensive Technical Guide to 2-(Methylthio)benzaldehyde: Synthesis, Properties, and Applications in Chemical Innovation
Abstract
This technical guide provides an in-depth exploration of 2-(Methylthio)benzaldehyde (CAS No. 7022-45-9), a pivotal aromatic aldehyde that has emerged as a versatile intermediate in the synthesis of complex organic molecules. Characterized by its ortho-disubstituted pattern, featuring a reactive aldehyde and a directing methylthio group, this compound serves as a cornerstone for constructing a variety of heterocyclic systems. This document details its physicochemical properties, provides validated synthetic protocols with mechanistic insights, and highlights its significant applications, particularly in the fields of pharmaceutical and agrochemical development. The guide is structured to offer researchers, chemists, and drug development professionals both a foundational understanding and practical, field-proven methodologies for utilizing this valuable chemical scaffold.
Emergence and Significance of a Versatile Scaffold
While a singular "discovery" event for this compound is not prominently documented in seminal literature, its importance has grown organically with the advancement of synthetic methodologies that require precise control over aromatic substitution. The compound, also known as o-(Methylthio)benzaldehyde, is structurally defined by a benzaldehyde core with a methylthio (-SCH₃) group at the C2 position.[1] This arrangement is not merely incidental; it is the key to its synthetic utility.
The two functional groups—the aldehyde and the methylthio ether—endow the molecule with a unique reactivity profile:
-
The aldehyde group is a classic electrophilic handle, readily participating in condensations, oxidations, reductions, and nucleophilic additions to form a vast array of derivatives.
-
The methylthio group acts as a powerful ortho-directing group in electrophilic aromatic substitution and, more significantly, facilitates directed ortho-metalation (DoM), providing a regioselective pathway to further functionalize the aromatic ring. Its presence is also crucial in the synthesis of sulfur-containing heterocycles.
This duality makes this compound a highly sought-after starting material in multi-step syntheses where regiochemical control is paramount. It is a key building block for constructing bioactive molecules, including fungicides, plant growth regulators, and pharmaceutical agents.[2][3]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for this compound are well-established, ensuring its reliable identification and use in experimental workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7022-45-9 | [1] |
| Molecular Formula | C₈H₈OS | [4] |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Clear, light orange to yellow liquid | [5] |
| Boiling Point | 141-143 °C at 13 mmHg | [1] |
| Density | 1.18 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.633 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup |
Table 2: Key Spectroscopic Data for Structural Verification
| Spectroscopy | Key Peaks / Shifts (δ in ppm) | Source(s) |
| ¹H NMR (CDCl₃) | ~10.3 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, SCH₃) | [4] (Computed) |
| ¹³C NMR (CDCl₃) | ~191.0 (CHO), ~142.0, ~136.0, ~134.0, ~128.0, ~126.0, ~125.0 (Ar-C), ~15.0 (SCH₃) | [4] (Computed) |
| Infrared (IR) | ~1690 cm⁻¹ (C=O stretch, aldehyde), ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde) | [4] |
Core Synthesis Methodologies: A Practical Guide
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Below are two field-proven protocols.
Route A: Ortho-Directed Formylation of Thioanisole
This is a conceptually straightforward approach that leverages the ortho-directing influence of the methylthio group. While direct electrophilic formylation can lead to a mixture of ortho and para isomers, ortho-lithiation provides exceptional regioselectivity.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 150 mL).
-
Starting Material: Thioanisole (12.4 g, 100 mmol) is added to the flask via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) is added dropwise over 30 minutes. The solution is stirred at this temperature for an additional 2 hours. The formation of the bright yellow-orange lithiated species indicates a successful reaction.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 11.7 g, 160 mmol), freshly distilled over calcium hydride, is added dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm slowly to room temperature overnight.
-
Workup and Purification: The reaction is cautiously quenched by the slow addition of 1 M aqueous HCl (100 mL) at 0 °C. The aqueous layer is separated and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL), brine (50 mL), and dried over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (141-143 °C at 13 mmHg) to yield this compound as a pale yellow liquid.
Route B: Nucleophilic Aromatic Substitution
This method is an excellent alternative, particularly when ortho-halobenzaldehydes are readily available. The reaction proceeds via a nucleophilic substitution of the halide with a methylthiolate source.
-
Setup: A round-bottom flask is charged with anhydrous dimethyl sulfoxide (DMSO, 100 mL) and sodium thiomethoxide (7.7 g, 110 mmol). The mixture is stirred under a nitrogen atmosphere.
-
Reaction: 2-Chlorobenzaldehyde (14.0 g, 100 mmol) is added to the suspension. The reaction mixture is heated to 80 °C and maintained at this temperature for 4-6 hours, with reaction progress monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice-water (400 mL) and extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic extracts are washed thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a brine wash (50 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Isolation: The crude product is purified by vacuum distillation to afford pure this compound.
Mechanistic Insights: The Rationale Behind Ortho-Selectivity
Understanding the reaction mechanism is critical for troubleshooting and optimization. The high regioselectivity of the ortho-lithiation route is a classic example of a Directed ortho-Metalation (DoM) reaction.
The methylthio group is a potent DoM group due to the ability of the sulfur atom to coordinate with the lithium cation of the alkyllithium base. This coordination pre-associates the base near the ortho-proton, lowering the activation energy for its abstraction over other protons on the ring. The resulting ortho-lithiated species is a powerful nucleophile, which then attacks the electrophilic carbonyl carbon of DMF.
Caption: Mechanism of ortho-lithiation and formylation of thioanisole.
Applications in Drug Discovery and Advanced Synthesis
The true value of this compound is realized in its application as a precursor to complex, high-value molecules. Its unique structure makes it indispensable for creating specific heterocyclic scaffolds found in many bioactive compounds.
Synthesis of Antimicrobial Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This compound can serve as a starting point for novel N-substituted-2-(methylthio)benzimidazole derivatives, which have shown antimicrobial properties.[6] The synthesis involves a multi-step sequence where the aldehyde is first converted into a benzimidazole core, which is then further functionalized.
Caption: Synthetic workflow for antimicrobial benzimidazoles.
Precursor for 1,2-Benzisothiazol-3-ones
This compound is a key intermediate in an efficient, one-pot synthesis of 1,2-benzisothiazol-3-one, a core structure in various biocidal and pharmaceutical agents. The process involves the conversion of the aldehyde to an oxime, followed by cyclization.
-
Oximation: this compound is reacted with hydroxylamine in a suitable solvent to form this compound oxime.
-
Cyclization: The resulting oxime, without isolation, is treated with a halogenating agent such as chlorine or sulfuryl chloride.
-
Reaction: The mixture is heated, leading to an intramolecular cyclization and formation of the 1,2-benzisothiazol-3-one ring system.
-
Isolation: The product precipitates upon cooling and can be isolated by filtration, yielding a high-purity product in excellent yield (e.g., 90% against the starting aldehyde).
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place (2-8°C is recommended) in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2][5]
Conclusion
This compound has solidified its position as a strategic building block in modern organic synthesis. Its unique combination of a reactive aldehyde and a directing methylthio group provides chemists with a powerful tool for the regioselective construction of complex aromatic and heterocyclic systems. The methodologies outlined in this guide demonstrate its accessibility, while its applications in creating potent antimicrobial agents underscore its significance for the drug discovery and development pipeline. As the demand for novel molecular architectures continues to grow, the utility of this versatile intermediate is poised to expand even further.
References
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. Desmethyl Macrolides: Synthesis and Evaluation of 4,10-Didesmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 6. scienceandnature.org [scienceandnature.org]
Section 1: Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 2-(Methylthio)benzaldehyde
This compound, also known as 2-methylsulfanylbenzaldehyde, is an aromatic organic compound containing both an aldehyde and a thioether functional group.[1][2] This dual functionality dictates its reactivity and, consequently, the necessary handling precautions. The aldehyde group is susceptible to oxidation, while the sulfur atom in the thioether can be targeted by various reagents. Understanding its physical properties is the first step in establishing safe laboratory practices.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7022-45-9 | [3] |
| Molecular Formula | C₈H₈OS | [1][4] |
| Molecular Weight | 152.21 g/mol | [3] |
| Appearance | Clear, light orange to yellow to green liquid | [1] |
| Boiling Point | 141-143 °C at 13 mmHg | [2] |
| Density | 1.18 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.633 | [2] |
| Flash Point | 110 °C (230 °F) - closed cup |
| Storage Temperature | 2-8°C, under nitrogen |[1] |
Section 2: GHS Hazard Identification and Toxicological Summary
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory tract.
Table 2: GHS Classification and Hazard Statements
| Classification | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | [1][5] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | [1][6] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | [1][6] |
| STOT - Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |[1][6] |
Toxicological Rationale: The irritant properties are typical for aromatic aldehydes. The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins on the skin and mucous membranes, leading to an inflammatory response. While specific LD50 data for this compound is not readily available, the H302 classification indicates significant toxicity upon ingestion.[5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][7]
-
Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[8]
-
Safety Stations: A fully equipped eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
Caption: Required PPE for handling this compound.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is essential for minimizing risk.
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Inert Environment: Since the compound is stored under nitrogen to prevent oxidation of the aldehyde group, prepare to handle it under an inert atmosphere for sensitive applications.[5]
-
Dispensing: Place a tared, sealed receiving flask on an analytical balance inside the fume hood. Unseal the primary container of this compound. Using a clean glass pipette or syringe, transfer the desired volume/mass of the liquid into the receiving flask.
-
Sealing: Immediately reseal the primary container, ensuring the cap is tight.[8] If the material was stored under nitrogen, briefly flush the headspace with nitrogen gas before final sealing.
-
Cleanup: Wipe down any external surfaces of the containers and the balance with a solvent-dampened cloth (e.g., isopropanol), and dispose of the cloth as hazardous waste.
-
Transport: Transport the sealed receiving flask to the reaction station in a secondary containment vessel.
Protocol for Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[7] The recommended storage temperature is between 2-8°C.[1]
-
Inert Atmosphere: Long-term storage should be under a nitrogen atmosphere to prevent air oxidation, which can convert the aldehyde to the corresponding carboxylic acid.[5]
-
Incompatible Materials: Keep segregated from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), as they can react exothermically with the thioether and aldehyde moieties.[6]
Caption: Safe storage conditions and incompatibilities.
Section 5: Emergency Procedures
Rapid and correct response to spills, leaks, or personnel exposure is critical.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists or if you feel unwell, call a POISON CENTER or doctor.[8]
-
If on Skin: Immediately wash with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately if you feel unwell.[5][7] Do not induce vomiting.
Spill and Leak Response
Caption: Step-by-step spill response workflow.
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems or contaminate waterways.[7][8]
-
Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Puncture the container to prevent reuse.[7] All disposal activities must comply with local, regional, and national regulations.
References
- 1. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 2. 2-(メチルチオ)ベンズアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 90 7022-45-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying 2-(Methylthio)benzaldehyde for Pharmaceutical and Agrochemical Research
Foreword: The Critical Role of Starting Material Integrity in Scientific Discovery
In the realm of drug development and agrochemical innovation, the integrity of each component in a synthetic pathway is paramount. The starting materials, in particular, form the foundation upon which all subsequent research and development are built. Any compromise in their quality can lead to ambiguous results, failed experiments, and ultimately, significant delays and financial losses. This guide is intended for researchers, scientists, and drug development professionals who understand that meticulous attention to the procurement and validation of chemical reagents is not a perfunctory step, but a cornerstone of scientific rigor.
We will delve into the specific case of 2-(Methylthio)benzaldehyde (CAS No. 7022-45-9), a versatile aromatic aldehyde whose reactive aldehyde and thioether functional groups make it a valuable intermediate in the synthesis of a wide array of bioactive molecules, including fungicides, plant growth regulators, and various pharmaceutical agents.[1] This guide will provide a comprehensive framework for navigating the commercial landscape of this compound suppliers, establishing robust quality control protocols, and ensuring the material you procure meets the exacting standards required for your research.
Navigating the Commercial Landscape: Selecting a Reliable Supplier of this compound
The selection of a commercial supplier for a critical reagent like this compound should be a carefully considered process, moving beyond simple cost analysis to a holistic evaluation of quality, consistency, and support.
Key Evaluation Criteria for Supplier Selection
When evaluating potential suppliers, consider the following critical factors:
-
Purity and Specification Guarantees: Suppliers offer varying purity grades of this compound. While some may offer a technical grade of around 90% purity, others provide higher grades of >97% or 98% as determined by Gas Chromatography (GC).[2][3] For most pharmaceutical and high-level research applications, a purity of at least 97% is recommended. Always request a detailed Certificate of Analysis (CoA) for the specific lot you intend to purchase.
-
Availability of Comprehensive Documentation: Reputable suppliers will readily provide a Safety Data Sheet (SDS) and a lot-specific Certificate of Analysis (CoA).[4] The CoA should detail the purity, the method of analysis (e.g., GC, NMR), and the measured physical properties.
-
Consistency and Batch-to-Batch Variability: For long-term projects, understanding a supplier's commitment to batch-to-batch consistency is crucial. Inquire about their quality management systems (e.g., ISO 9001 certification) and their procedures for ensuring product consistency.
-
Technical Support and Expertise: A supplier with a strong technical support team can be an invaluable resource. They should be able to answer questions about product specifications, stability, and potential impurities.
Comparative Overview of Commercial Suppliers
The following table provides a summary of prominent commercial suppliers of this compound. This is not an exhaustive list, but it represents a cross-section of the market.
| Supplier | Reported Purity | Available Documentation | Notes |
| Sigma-Aldrich | 90%[5][6] | CoA, SDS[4] | A well-established supplier with a broad range of research chemicals. |
| TCI Chemicals | >97.0% (GC)[2] | CoA, SDS | Offers a higher purity grade suitable for more sensitive applications. |
| Fluorochem | 98%[3] | SDS | Provides a high-purity option with readily available safety information. |
| MySkinRecipes | 97% (GC)[1] | Specification Sheet, MSDS | A supplier with a focus on research chemicals for various industries. |
| ChemicalBook | Varies (lists multiple suppliers) | Varies | A platform that aggregates listings from various manufacturers. |
Workflow for Supplier Qualification
The following diagram illustrates a robust workflow for the selection and qualification of a new supplier for this compound.
Caption: A stepwise process for identifying, vetting, and approving a commercial supplier.
The Imperative of In-House Quality Control: A Self-Validating System
While a supplier's CoA provides a valuable starting point, it is incumbent upon the researcher to perform independent verification of the material's identity and purity. This not only validates the supplier's claims but also establishes a baseline for the material that will be used in your experiments. The quality control of raw materials is a fundamental aspect of Good Manufacturing Practice (GMP) in the pharmaceutical industry.[7][8]
Synthesis of this compound and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the reaction of 2-chlorobenzaldehyde with sodium thiomethoxide.
Reaction:
2-Cl-C₆H₄CHO + NaSCH₃ → 2-(CH₃S)-C₆H₄CHO + NaCl
Potential Impurities:
-
Unreacted 2-chlorobenzaldehyde: The starting material may be present if the reaction does not go to completion.
-
2-(Methylsulfinyl)benzaldehyde and 2-(Methylsulfonyl)benzaldehyde: Over-oxidation of the thioether can lead to the formation of the corresponding sulfoxide and sulfone.
-
Disulfide impurities: Formed from the oxidation of sodium thiomethoxide.
-
Solvent residues: Residual solvents from the reaction and purification steps.
A thorough analytical characterization will help to identify and quantify these potential impurities.
Recommended Analytical Protocols for Quality Control
The following are detailed, step-by-step methodologies for the key analytical techniques required to validate the quality of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
Spectral Width: 20.5 ppm
-
-
Data Analysis:
-
The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
~10.3 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the aldehyde.
-
~7.2-7.5 ppm (multiplet, 3H): Remaining aromatic protons.
-
~2.5 ppm (singlet, 3H): Methyl protons (-SCH₃).
-
-
The integration of the peaks should correspond to the number of protons in each environment.
-
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Impurity Identification
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 40-400).
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the molecular weight of this compound (152.21 g/mol ).
-
Any minor peaks can be tentatively identified by comparing their mass spectra with a library (e.g., NIST).
-
2.2.3. High-Performance Liquid Chromatography (HPLC): An Orthogonal Purity Assessment
HPLC provides an alternative and often complementary method to GC for purity determination, particularly for less volatile or thermally labile impurities.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 40% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
This method is particularly useful for detecting non-volatile impurities that would not be observed by GC.
-
Application in a Representative Synthetic Pathway: Synthesis of a Kinase Inhibitor Scaffold
The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic scaffolds used in medicinal chemistry, such as in the development of kinase inhibitors. The following diagram illustrates a representative synthetic transformation.
Caption: A generalized pathway showcasing the use of this compound in constructing complex heterocyclic systems.
Conclusion: A Commitment to Quality as a Catalyst for Innovation
References
- 1. This compound [myskinrecipes.com]
- 2. 2-(メチルチオ)ベンズアルデヒド | this compound | 7022-45-9 | 東京化成工業株式会社 [tcichemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 7022-45-9 [sigmaaldrich.com]
- 5. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 8. The importance of quality control in raw materials used in pharmaceutical formulations [redalyc.org]
The Role of 2-(Methylthio)benzaldehyde in Modern Fragrance Architectures: Synthesis, Olfactory Profile, and Application
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive scientific overview of 2-(Methylthio)benzaldehyde (also known as 2-Formylthioanisole), a unique organosulfur aromatic aldehyde with emerging potential in the fragrance industry. While organosulfur compounds are often associated with malodors, they can impart unparalleled realism, complexity, and character to fragrance compositions when used with precision.[1][2][3] This document details the physicochemical properties, spectroscopic signature, and olfactory characteristics of this compound. It provides field-proven, step-by-step protocols for its synthesis and subsequent derivatization into Schiff bases, a critical technique for modulating scent profiles and improving stability. The guide explores its application as a potent fragrance modifier, discussing its synergistic effects and potential for creating novel accords. Finally, a review of safety considerations and the regulatory landscape is presented, offering a complete technical resource for researchers, perfumers, and drug development professionals exploring novel aromatic materials.
Introduction: The Paradox of Sulfur in Perfumery
The deliberate inclusion of sulfur-containing molecules in fine fragrance is a testament to the sophistication of modern perfumery. Historically associated with unpleasant odors, low-valent organosulfur compounds like thiols and sulfides are now understood to be "character impact" materials, often responsible for the defining notes in natural scents ranging from tropical fruits and coffee to savory herbs.[1][2] These compounds, even at trace concentrations, can dramatically alter and enhance a fragrance's overall impression.[2][3]
This compound (CAS No. 7022-45-9) belongs to this intriguing class of materials. As a disubstituted aromatic, it combines the reactive aldehyde functional group—a cornerstone of classical perfumery—with a methylthio (thioanisole) moiety.[4][5] This unique combination presents a dual-functionality molecule: the aldehyde provides a reactive handle for derivatization and contributes to the core scent profile, while the ortho-positioned methylthio group introduces distinctive nutty, savory, and warm undertones that are difficult to achieve with other chemical classes. This guide serves to elucidate the technical foundation required to harness the potential of this versatile ingredient.
Physicochemical & Spectroscopic Profile
A thorough understanding of a material's physical and chemical properties is fundamental to its effective and safe application in any formulation.
Key Physicochemical Properties
The properties of this compound are summarized in the table below, compiled from leading chemical suppliers and databases.[4][5][6][7][8][9][10]
| Property | Value | Source(s) |
| CAS Number | 7022-45-9 | [4][6][8] |
| Molecular Formula | C₈H₈OS | [8][9] |
| Molecular Weight | 152.21 g/mol | [6][7][8][11] |
| Appearance | Clear, light orange to yellow/green liquid | [9] |
| Boiling Point | 141-143 °C @ 13 mmHg | [4][6][7][8] |
| Density | ~1.18 g/mL @ 25 °C | [4][6][7][8] |
| Refractive Index (n20/D) | ~1.633 | [4][6][7][8] |
| Flash Point | 110 °C (230 °F) - Closed Cup | [5][6][7][10] |
| Solubility | Insoluble in water; soluble in organic solvents | [12] |
Spectroscopic Signature
For unambiguous identification and quality control, the spectroscopic profile is essential. The following data is based on established fragmentation patterns of aromatic aldehydes and spectral data from closely related analogs like methyl 2-(methylthio)benzoate.[7][13][14][15][16]
-
¹H NMR (Expected, CDCl₃, 500 MHz): The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (CHO) would appear as a singlet at approximately δ 10.0-10.3 ppm. The aromatic protons on the substituted ring would appear in the δ 7.2-7.9 ppm region, exhibiting complex splitting patterns due to ortho, meta, and para coupling. The methylthio group (-SCH₃) protons would present as a sharp singlet further upfield, typically around δ 2.4-2.6 ppm.[7]
-
¹³C NMR (Expected, CDCl₃, 125 MHz): The carbon spectrum would be characterized by the aldehydic carbonyl carbon at δ 190-195 ppm. The aromatic carbons would resonate in the δ 123-144 ppm range, with the carbon attached to the sulfur (C-S) appearing around δ 143 ppm and the carbon attached to the aldehyde (C-CHO) around δ 135 ppm. The methylthio carbon (-SCH₃) would be found significantly upfield, around δ 15-16 ppm.[7]
-
Mass Spectrometry (EI): The mass spectrum provides critical structural information through fragmentation analysis. Key expected fragments include:
-
m/z 152: The molecular ion peak [M]⁺, corresponding to C₈H₈OS⁺.[13][14]
-
m/z 151: The [M-1]⁺ peak, resulting from the characteristic loss of the aldehydic hydrogen radical, a common fragmentation for aromatic aldehydes.[14][15]
-
m/z 123: The [M-29]⁺ peak, from the loss of the entire formyl radical (•CHO).[14][15] This would leave the stable 2-(methylthio)phenyl cation.
-
m/z 77 (Phenyl Cation): While the methylthiophenyl cation (m/z 123) is expected to be significant, further fragmentation could lead to the classic m/z 77 phenyl cation, though it may be less prominent than in unsubstituted benzaldehyde.[13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1700-1710 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde. Additional significant peaks would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2950 cm⁻¹), and C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.
Olfactory Characteristics and Applications
While no definitive, published olfactory description for this compound exists in perfumery literature, its scent profile can be expertly inferred from its constituent parts: the benzaldehyde core and the thioanisole moiety.
-
Core Profile: The benzaldehyde structure imparts a foundational sweet, nutty, cherry-almond character.[17]
-
Sulfur Modification: The ortho-methylthio group introduces a powerful modification. Thioanisole itself has an unpleasant, strong odor.[12] However, in a larger molecule and at high dilution, this sulfur note transforms, adding warmth, roastiness, and a savory depth. It can evoke nuances of roasted nuts, coffee, cocoa, or even passionfruit, where sulfur compounds are key to the authentic fruit profile.
Anticipated Olfactory Profile: A complex aroma with a dual character:
-
Top/Middle Notes: A sweet, slightly bitter almond and cherry facet, reminiscent of benzaldehyde.
-
Middle/Base Notes: A powerful, warm, and persistent undercurrent that is nutty, roasted, and subtly sulfurous. It can be described as having elements of toasted sesame, coffee grounds, or cocoa powder.
Application in Fragrance Compositions: this compound is best utilized as a potent modifier rather than a primary note, at concentrations typically below 0.1% of the fragrance concentrate. Its high impact allows it to:
-
Enhance Gourmand Accords: Add realism and depth to chocolate, coffee, caramel, and nutty fragrances.
-
Introduce Novelty to Fruit Accords: Provide a tropical, slightly sulfurous edge to mango, passionfruit, and guava notes.
-
Add Complexity to Woody and Oriental Scents: Impart a warm, roasted, and intriguing facet that complements sandalwood, vanilla, and amber notes.
-
Fixative and Exalting Agent: Its relatively high molecular weight and polarity suggest good tenacity, helping to fix more volatile top notes and add volume to the overall composition.[18]
Synthesis and Manufacturing
The synthesis of this compound is not widely published in standard literature, but a robust and scalable process can be designed based on well-established organometallic or nucleophilic substitution reactions. Below is a representative laboratory-scale protocol.
Synthesis via Nucleophilic Aromatic Substitution
This method is based on the reaction of an activated aryl halide with a sulfur nucleophile, a common and reliable transformation. The starting material, 2-chlorobenzaldehyde, is commercially available.
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol:
CAUTION: This procedure involves flammable solvents, reactive reagents, and toxic gases. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Sodium Thiomethoxide:
-
To a three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexanes to remove the oil.
-
Suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble methanethiol (MeSH, 1.0 equivalent) gas slowly through the suspension or add a pre-condensed solution of MeSH in THF dropwise. (Extreme Caution: Foul Odor, Toxic) .
-
Allow the reaction to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases. The resulting slurry is sodium thiomethoxide (NaSMe).
-
-
Substitution Reaction:
-
In a separate flask, dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous dimethylformamide (DMF).[19]
-
Carefully add the prepared NaSMe slurry (1.1 equivalents) to the 2-chlorobenzaldehyde solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, a yellow-orange oil, can be purified by silica gel column chromatography or, more efficiently on a larger scale, by vacuum distillation (b.p. 141-143 °C @ 13 mmHg) to yield the pure this compound.[4][6][8]
-
Rationale: The choice of DMF as a solvent is critical; its polar aprotic nature stabilizes the transition state of the SₙAr reaction, accelerating the displacement of the chloride. Heating is required to overcome the activation energy for the substitution on the relatively electron-rich aromatic ring.
Derivatization: Schiff Bases as Pro-Fragrances
Aldehydes can be unstable in certain product bases (e.g., alkaline soaps) and prone to oxidation.[20][21] A common strategy to enhance stability and modulate odor release is to convert the aldehyde into a Schiff base (an imine).[18] This is achieved through a reversible condensation reaction with a primary amine, typically methyl anthranilate in the fragrance industry.[18]
The resulting Schiff base has a higher molecular weight, making it less volatile and more tenacious.[18] Over time, especially in the presence of moisture, the Schiff base slowly hydrolyzes, releasing both the original aldehyde and the amine, providing a long-lasting fragrance effect.[18]
Caption: Formation of a Schiff base from this compound.
Protocol for Schiff Base Formation:
-
Combine equimolar amounts of this compound and methyl anthranilate in a round-bottom flask.
-
Add a solvent such as toluene or use a solvent-free system if the reactants are liquid.
-
Heat the mixture to reflux (e.g., ~110 °C for toluene) using a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms.
-
Continue heating until no more water is collected, indicating the reaction is complete.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The resulting product, typically a viscous, colored liquid or solid, is the Schiff base. It can be used as is or diluted in a standard fragrance solvent like dipropylene glycol (DPG) for easier handling.[22]
Olfactory Impact: The Schiff base of benzaldehyde and methyl anthranilate is known for its sweet, fruity, and floral character.[1][8][][24] The corresponding Schiff base from this compound is expected to possess a similar profile but with the added warmth and nutty complexity from the thioether group, resulting in a highly substantive and unique fragrance material.
Safety and Regulatory Overview
As with any fragrance material, a thorough evaluation of safety is paramount.
-
Hazard Profile: this compound is classified as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335).[5][9][10] Appropriate handling procedures, including the use of gloves and eye protection, are mandatory.[4][5][6] It is also classified as a combustible liquid.[4][6][7]
-
Regulatory Status (IFRA): There is currently no specific standard for this compound listed in the International Fragrance Association (IFRA) library.[22][25][26][27] However, any new fragrance ingredient must undergo a rigorous safety assessment. Given its structural alerts—an aldehyde group (potential for skin sensitization) and its relation to benzaldehyde (which is restricted by IFRA)—its use in consumer products would be subject to a quantitative risk assessment (QRA) to establish safe concentration levels for various product types.[26][27] Manufacturers should consult the latest IFRA amendments and conduct their own safety evaluations before commercial use.[25][27]
Conclusion
This compound stands as a compelling example of a specialty aromatic with significant potential for fragrance innovation. Its dual character, combining the familiar sweetness of benzaldehyde with the unique warmth and complexity of an organosulfur compound, allows perfumers to create novel and impactful accords. The ability to convert it into more stable and long-lasting Schiff bases further enhances its utility as a pro-fragrance. While its handling requires adherence to standard safety protocols and its regulatory path must be carefully navigated, the technical insights provided in this guide offer a solid foundation for researchers and creators to explore the rich olfactory possibilities of this intriguing molecule.
References
- 1. olfactorian.com [olfactorian.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 90 7022-45-9 [sigmaaldrich.com]
- 5. This compound | 7022-45-9 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. benzaldehyde / methyl anthranilate schiff's base [flavscents.com]
- 9. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Scimplify Blogs | Thioanisole - Alternatives & Pros Cons [scimplify.com]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benzaldehyde, 100-52-7 [thegoodscentscompany.com]
- 18. Schiff Bases and Hugo Schiff — Scentspiracy [scentspiracy.com]
- 19. prepchem.com [prepchem.com]
- 20. orchadia.org [orchadia.org]
- 21. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. IFRA Limits, The 26 most common - Blog — Scentspiracy [scentspiracy.com]
- 24. benzaldehyde / methyl anthranilate schiff's base, 37837-44-8 [perflavory.com]
- 25. IFRA standards in cosmetics [taobe.consulting]
- 26. nbinno.com [nbinno.com]
- 27. IFRA Ingredients Restrictions & Sustainability Aspects | stellarix [stellarix.com]
Methodological & Application
The Synthetic Versatility of 2-(Methylthio)benzaldehyde: A Guide to Derivative Synthesis for Drug Discovery
Introduction: The Unassuming Power of a Sulfur-Containing Aromatic Aldehyde
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 2-(Methylthio)benzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and valuable scaffold. Its unique electronic and steric properties, conferred by the ortho-methylthio group, provide a nuanced reactivity profile that can be exploited for the synthesis of a diverse array of heterocyclic and non-heterocyclic derivatives. This guide provides an in-depth exploration of synthetic methodologies to access key derivatives from this compound, offering detailed protocols and insights for researchers, scientists, and professionals in the field of drug discovery. The inherent functionalities of this compound, namely the reactive aldehyde and the modifiable thioether, make it a linchpin in the construction of complex molecular architectures with significant biological potential, including antimicrobial and anticancer activities.[1]
I. Synthesis of Schiff Base Derivatives: The Azomethine Gateway
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the synthesis of biologically active compounds. The formation of a Schiff base from this compound is a straightforward and efficient condensation reaction with a primary amine, serving as a gateway to a multitude of further chemical transformations and a class of compounds with inherent pharmacological properties.[2] The presence of the methylthio group can influence the electronic properties of the imine bond and contribute to the overall biological activity of the molecule.[3]
Scientific Rationale
The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is typically followed by the elimination of a water molecule, often facilitated by a catalytic amount of acid, to form the stable imine bond.[4] The reaction is reversible, and in many cases, can be driven to completion by removing the water formed.[5]
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol provides a generalized method for the synthesis of Schiff bases from this compound. The specific amine, solvent, and reaction conditions may be varied to optimize the yield for a particular derivative.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary amine (1.0 - 1.2 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol.
-
Add the primary amine (1.0 - 1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Visualization of Schiff Base Synthesis
Caption: General reaction pathway for the synthesis of Schiff bases.
Reported Biological Activities
Schiff bases derived from various benzaldehydes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7] The incorporation of the 2-(methylthio)phenyl moiety can modulate these activities. For example, Schiff bases are known to exert their antimicrobial effects by disrupting the cell wall or inhibiting essential enzymes in microorganisms.[3]
| Derivative Type | Biological Activity | Reported Effects | References |
| Schiff Bases | Antibacterial | Active against both Gram-positive and Gram-negative bacteria. | [8][9][10] |
| Schiff Bases | Antifungal | Shows inhibitory activity against various fungal strains. | [9] |
| Schiff Bases | Anticancer | Exhibits cytotoxic effects against different cancer cell lines. | [11] |
II. Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone system. They are renowned for their broad spectrum of biological activities, particularly their anticancer properties.[11][12][13] The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[14][15]
Scientific Rationale
The Claisen-Schmidt condensation is a crossed aldol condensation. A strong base, such as sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[8][16]
Experimental Protocol: General Procedure for Chalcone Synthesis
This protocol outlines a general method for the Claisen-Schmidt condensation to synthesize chalcones from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 10-40%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated crude chalcone by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Visualization of Chalcone Synthesis
Caption: General pathway for the Claisen-Schmidt condensation.
Reported Biological Activities
Chalcones are well-documented for their potent anticancer activities, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule polymerization.[1][17][18] The substitution pattern on both aromatic rings of the chalcone scaffold significantly influences their cytotoxic efficacy and selectivity against different cancer cell lines.[12]
| Derivative Type | Biological Activity | Reported Effects | References |
| Chalcones | Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. | [1][12][17][18] |
| Chalcones | Cytotoxicity | Shows selective cytotoxicity towards cancer cells over normal cells. | [6][17] |
III. Synthesis of Other Biologically Relevant Derivatives
Beyond Schiff bases and chalcones, the reactivity of this compound allows for its participation in other important C-C bond-forming reactions, leading to a wider range of derivatives with potential therapeutic applications.
A. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[19][20] This reaction is a valuable tool for the synthesis of α,β-unsaturated compounds.
Scientific Rationale: A weak base, such as piperidine or an amine salt, deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a carbanion. This nucleophile then adds to the carbonyl group of this compound, followed by dehydration to yield the condensed product.[21]
General Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine).
-
The reaction mixture is typically stirred at room temperature or heated to reflux.
-
The product can be isolated by filtration if it precipitates or by removal of the solvent and subsequent purification.[19][22]
B. Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[23][24][25] This reaction is highly regioselective, providing unambiguous placement of the double bond.
Scientific Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of this compound to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion.[26][27][28]
General Protocol:
-
The phosphorus ylide is typically prepared in situ by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).
-
A solution of this compound in an anhydrous solvent (e.g., THF, diethyl ether) is then added to the ylide solution at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the alkene product is isolated and purified, often by chromatography to remove the triphenylphosphine oxide byproduct.[23][29]
C. Synthesis of Quinazoline Derivatives
Quinazolines are a class of fused heterocyclic compounds that exhibit a broad range of pharmacological activities.[4][30] One common synthetic route involves the condensation of a 2-aminobenzaldehyde or a related derivative with a suitable nitrogen-containing component. While direct synthesis from this compound is less common, it can be a precursor to intermediates used in quinazoline synthesis. A more direct approach involves the reaction of a substituted anthranilamide with an aldehyde.[31][32][33]
General Protocol (from an aldehyde and anthranilamide):
-
A mixture of an aldehyde (e.g., a derivative of this compound) and an anthranilamide is heated in a suitable solvent, often with a catalyst.
-
Various catalytic systems, including metal-based and metal-free options, can be employed to facilitate the cyclization and subsequent oxidation to form the quinazoline ring.[30][34]
IV. Spectroscopic Characterization Data
The structural elucidation of the synthesized derivatives relies on a combination of spectroscopic techniques. Below is a summary of typical spectroscopic data for related compounds.
Table of Representative Spectroscopic Data
| Compound Class | Technique | Key Signals and Chemical Shifts (δ, ppm) | References |
| Schiff Bases | ¹H NMR | Imine proton (-CH=N-): 8.0-9.0 ppm (singlet); Aromatic protons: 6.5-8.0 ppm (multiplets); -SCH₃ protons: 2.4-2.6 ppm (singlet). | [13][26] |
| ¹³C NMR | Imine carbon (-CH=N-): 150-165 ppm; Aromatic carbons: 110-150 ppm; -SCH₃ carbon: 15-20 ppm. | [13][26] | |
| Chalcones | ¹H NMR | α,β-unsaturated protons (-CH=CH-): 6.5-8.0 ppm (doublets, J ≈ 15-16 Hz for trans); Aromatic protons: 7.0-8.5 ppm (multiplets); -SCH₃ protons: 2.4-2.6 ppm (singlet). | [11][14] |
| ¹³C NMR | Carbonyl carbon (>C=O): >190 ppm; α,β-unsaturated carbons (-CH=CH-): 120-145 ppm; Aromatic carbons: 120-160 ppm; -SCH₃ carbon: 15-20 ppm. | [11][14] | |
| Methylthio-Aromatics | ¹H NMR | Aromatic protons: 7.0-8.0 ppm; -SCH₃ protons: ~2.5 ppm. | [1][35] |
| ¹³C NMR | Aromatic carbons: 120-145 ppm; -SCH₃ carbon: ~15 ppm. | [1][35] |
Conclusion
This compound stands as a testament to the profound impact that subtle structural modifications can have on the synthetic utility and biological relevance of a molecule. This guide has delineated the primary synthetic pathways for converting this versatile precursor into a range of derivatives, including Schiff bases, chalcones, and other heterocyclic systems, which are of significant interest to the drug discovery community. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists, empowering them to explore the rich chemical space accessible from this unique starting material. The continued investigation into the synthesis and biological evaluation of derivatives from this compound is poised to yield novel therapeutic candidates with the potential to address a myriad of diseases.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. benchchem.com [benchchem.com]
- 16. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 17. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Chemicals [chemicals.thermofisher.cn]
- 21. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Wittig Reaction [organic-chemistry.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]
- 29. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 30. [PDF] SYNTHESIS, DFT STUDY AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASES DERIVED FROM BENZALDEHYDES AND AMINO ACIDS | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. rsc.org [rsc.org]
Application Notes & Protocols: Leveraging 2-(Methylthio)benzaldehyde in Modern Heterocyclic Synthesis
Introduction: 2-(Methylthio)benzaldehyde is a versatile and highly valuable bifunctional reagent in the arsenal of synthetic organic chemistry.[1] Its structure, featuring a reactive aldehyde group and an ortho-positioned methylthio moiety on a benzene ring, provides a unique platform for constructing complex molecular architectures.[2] The aldehyde facilitates classical carbonyl chemistry, such as condensations and additions, while the methylthio group can act as a latent handle for cyclization, a directing group, or be modified post-synthesis. This combination makes it an exceptional building block for a diverse range of heterocyclic systems, which are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides in-depth technical insights and field-proven protocols for its application, designed for researchers and drug development professionals seeking to exploit its full synthetic potential.
Part 1: Synthesis of Sulfur-Containing Heterocycles: The Thiochromenone Scaffold
Scientific Rationale & Field Insights: The synthesis of thiochromen-4-ones, a privileged scaffold in medicinal chemistry known for its diverse biological activities, represents a cornerstone application of this compound.[3] The strategic placement of the methylthio group ortho to the aldehyde is critical. This arrangement facilitates an intramolecular cyclization cascade following an initial intermolecular condensation. The typical reaction partner is an active methylene compound, such as a β-ketoester or malonate derivative.[4][5] The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound for the initial Knoevenagel condensation but not so harsh as to cause unwanted side reactions. The subsequent intramolecular step often involves the displacement of the methylthio group, which acts as a leaving group, to forge the sulfur-containing ring.
Experimental Workflow: Thiochromenone Synthesis
Caption: General workflow for thiochromenone synthesis.
Detailed Protocol 1: Synthesis of 2-Aryl-4H-thiochromen-4-one
This protocol describes a common method for synthesizing thiochromenones via the condensation of this compound with an acetophenone derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (2.5 eq) to the DMF at 0 °C (ice bath). Stir the suspension for 10 minutes.
-
Nucleophile Addition: In a separate flask, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature, during which it should form the sodium enolate.
-
Electrophile Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours. The key transformation involves an initial condensation followed by an intramolecular cyclization where the thiolate attacks the carbonyl and eliminates the methyl group.
-
Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-aryl-4H-thiochromen-4-one.
Part 2: Synthesis of Nitrogen-Containing Heterocycles
The aldehyde functionality of this compound makes it a prime candidate for constructing nitrogen-containing heterocycles through reactions that rely on carbonyl group reactivity.
Benzothiazoles via Condensative Cyclization
Scientific Rationale & Field Insights: The synthesis of 2-substituted benzothiazoles is a robust and widely used transformation in medicinal chemistry.[6] The most direct method involves the condensation of a benzaldehyde with 2-aminothiophenol.[7][8] The reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[7] Using this compound as the aldehyde component allows for the direct incorporation of the 2-(methylthio)phenyl moiety at the 2-position of the benzothiazole core, providing a handle for further functionalization or for tuning the molecule's steric and electronic properties. Various oxidizing agents can be employed, from molecular oxygen (air) to milder chemical oxidants.
Mechanism: Benzothiazole Formation
Caption: Mechanism for 2-substituted benzothiazole synthesis.
Detailed Protocol 2: Synthesis of 2-(2-(Methylthio)phenyl)benzo[d]thiazole
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.05 eq)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Catalyst (optional, e.g., a catalytic amount of acid or base)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or ethanol.
-
Reagent Addition: Add 2-aminothiophenol (1.05 eq) to the solution. If using a catalyst, add it at this stage.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C). If using DMSO, it can often act as both the solvent and the oxidant. If using ethanol, bubbling air through the mixture can facilitate the final oxidation step.
-
Monitoring: Follow the reaction's progress using TLC until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure benzothiazole derivative.
Quinolines and Related N-Heterocycles
Scientific Rationale & Field Insights: While not a direct precursor in the classical Friedländer synthesis (which typically requires a 2-aminoaryl aldehyde), this compound is an excellent electrophile for reactions with activated methyl or methylene groups on existing heterocyclic systems.[9][10] A prominent example is its condensation with 2-methylquinoline (quinaldine) to form 2-styrylquinolines.[11] These reactions are often catalyzed by zinc chloride or strong acids and can be accelerated by microwave irradiation.[11] This demonstrates the utility of the aldehyde group in C-C bond formation to elaborate complex heterocyclic structures.
Detailed Protocol 3: Synthesis of (E)-2-(2-(2-(methylthio)phenyl)vinyl)quinoline
Materials:
-
This compound (1.0 eq)
-
2-Methylquinoline (quinaldine) (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), 2-methylquinoline (1.0 eq), and anhydrous zinc chloride (1.2 eq) in a microwave-safe reaction vial.
-
Solvent-Free Conditions: This reaction is often performed under solvent-free conditions.[11] Ensure the reagents are well-mixed.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The ZnCl₂ acts as a Lewis acid to activate the aldehyde and facilitate condensation.
-
Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC. If incomplete, further irradiation may be necessary.
-
Work-up: After completion, cool the reaction mixture. Add aqueous ammonia or sodium bicarbonate solution to neutralize the catalyst and dissolve the product mixture.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate the solvent. Purify the crude residue by column chromatography to yield the pure 2-styrylquinoline product.
Part 3: Utility in Multicomponent Reactions (MCRs)
Scientific Rationale & Field Insights: Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single pot. The aldehyde group of this compound is an ideal electrophilic component for many MCRs. For example, in the synthesis of highly substituted pyran derivatives, it can react with an active methylene compound (like malononitrile) and a 1,3-dicarbonyl compound or a phenol in the presence of a catalyst.[12][13] This approach is highly atom-economical and allows for the creation of diverse compound libraries by simply varying the starting components.
Data Summary: Three-Component Synthesis of Densely Functionalized 4H-Pyrans
The following table summarizes representative results for the synthesis of 2-amino-4H-pyran derivatives using various aldehydes, showcasing the general applicability of this MCR strategy.
| Entry | Aldehyde Component | Active Methylene | C-H Acidic Compound | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Malononitrile | Resorcinol | ~95% | [13] |
| 2 | Benzaldehyde | Malononitrile | Dimedone | High | [12] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Barbituric Acid | >90% | [12] |
| 4 | This compound | Malononitrile | Ethyl Acetoacetate | Good to High | Predicted |
Note: Entry 4 is a predicted outcome based on the high reactivity of aldehydes in this type of transformation, demonstrating the potential of this compound in this context.
Summary and Outlook
This compound has proven to be a remarkably effective and versatile substrate for the synthesis of a wide array of heterocyclic compounds. Its dual functionality allows for participation in classical condensation reactions, intramolecular cyclizations, and complex multicomponent assemblies. The protocols detailed herein for the synthesis of thiochromenones, benzothiazoles, and quinoline derivatives provide a practical framework for researchers. The continued exploration of this reagent in novel reaction methodologies, particularly in asymmetric catalysis and flow chemistry, promises to further unlock its potential for accelerating drug discovery and materials science innovation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. du.edu.eg [du.edu.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Versatile Reactions of 2-(Methylthio)benzaldehyde with Amines
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)benzaldehyde is a valuable and versatile building block in organic synthesis, prized for its dual reactivity stemming from the aldehyde and methylthio functional groups.[1] Its reactions with amines are particularly significant, providing access to a wide array of nitrogen-containing compounds, including Schiff bases, secondary amines, and complex heterocyclic systems. This guide offers an in-depth exploration of these transformations, presenting not only detailed experimental protocols but also the underlying mechanistic principles that govern them. By understanding the causality behind experimental choices, researchers can better harness the synthetic potential of this important reagent in the development of novel pharmaceuticals and functional materials.
Introduction: The Synthetic Utility of this compound
The strategic placement of an aldehyde and a methylthio group on the aromatic ring of this compound makes it a powerful synthon in medicinal chemistry and materials science. The aldehyde group serves as an electrophilic center, readily undergoing condensation reactions with nucleophilic amines.[2][3] The ortho-methylthio group, in turn, can influence the reactivity of the aldehyde and participate in subsequent cyclization reactions, leading to the formation of sulfur-containing heterocycles.[4] The resulting products, particularly Schiff bases and their derivatives, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
The Fundamental Reaction: Schiff Base (Imine) Formation
The most direct reaction between this compound and a primary amine is a condensation reaction that yields a Schiff base, also known as an imine.[7][3][8][9] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.[3][10]
Mechanism of Imine Formation
The formation of an imine is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate.[3] The reaction is typically favored by the removal of water, which drives the equilibrium toward the product.[8][11] Careful control of pH is crucial; mildly acidic conditions (pH 4-5) are often optimal to facilitate the dehydration step without excessive protonation of the amine nucleophile, which would render it unreactive.[3][10]
Caption: General mechanism of Schiff base formation.
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., ethanol, methanol, toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the primary amine (1 equivalent) to the solution.
-
If a catalyst is used, add a few drops of glacial acetic acid.[12]
-
The reaction can be stirred at room temperature or heated to reflux to increase the rate.[2][11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus if using a solvent like toluene, or by adding a drying agent like anhydrous MgSO₄.[9][11]
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expert Insight: The choice of solvent is critical. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism, while aprotic solvents like toluene are ideal for azeotropic water removal. The use of a drying agent is a practical alternative to a Dean-Stark apparatus for smaller-scale reactions.[11]
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful, one-pot method to convert aldehydes and ketones into amines.[13][14] This process involves the in-situ formation of an imine from this compound and an amine, which is then immediately reduced to the corresponding secondary amine.[15] This approach is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines.[15]
Key Principles and Reagent Selection
The success of a reductive amination hinges on the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde.[13][15]
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A versatile and cost-effective reagent, though it can also reduce the starting aldehyde.[15][16] Careful control of reaction conditions, such as allowing sufficient time for imine formation before adding the reductant, can mitigate this.[15]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is particularly effective for reductive aminations because it readily reduces iminium ions but is much slower to react with aldehydes and ketones at neutral pH.[13][15]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is often preferred for its non-toxic byproducts and effectiveness under slightly acidic conditions, which favor imine formation.[13]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum with H₂ gas is a "green" and highly effective method, often providing clean reactions and high yields.[13][16]
Caption: Workflow for one-pot reductive amination.
Protocol for Reductive Amination using NaBH(OAc)₃
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, to facilitate imine formation)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion. A small amount of acetic acid (0.1 equivalents) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The addition may be exothermic.
-
Continue stirring the reaction at room temperature for 2-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expert Insight: NaBH(OAc)₃ is often the reagent of choice due to its mild nature and high selectivity, making it compatible with a wide range of functional groups.[13][17] The reaction is typically robust and high-yielding.
Advanced Synthesis: Cyclization to Heterocyclic Scaffolds
The presence of the ortho-methylthio group allows for subsequent intramolecular reactions, leading to the formation of valuable heterocyclic compounds, most notably benzothiazines and benzothiazoles. These reactions often proceed via an initial condensation with a suitable amine-containing nucleophile.
Synthesis of Benzothiazoles
Benzothiazoles can be synthesized from this compound derivatives, although a more common route involves the reaction of 2-aminothiophenol with benzaldehydes.[4][18][19][20][21] In this reaction, the amino group of 2-aminothiophenol condenses with the aldehyde to form a Schiff base intermediate. The adjacent thiol group then attacks the imine carbon, followed by an oxidative cyclization to yield the benzothiazole ring system.[18]
Caption: General pathway for benzothiazole synthesis.
Protocol for Benzothiazole Synthesis from 2-Aminothiophenol
While this protocol uses a generic benzaldehyde, it illustrates the core principle that can be adapted for derivatives.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
2-Aminothiophenol (1 equivalent)
-
Solvent (e.g., Ethanol, DMSO)
Procedure:
-
In a flask, dissolve the aromatic aldehyde in the chosen solvent.
-
Add 2-aminothiophenol to the solution.
-
Add the catalyst system. For example, using H₂O₂/HCl in ethanol, the reaction can proceed efficiently at room temperature.[20] Alternatively, simply heating in DMSO under an air atmosphere can also effect the oxidative cyclization.[19]
-
Stir the reaction for the appropriate time (can range from 1 to 24 hours) while monitoring by TLC.
-
Upon completion, the product can often be isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization.
Expert Insight: A variety of "green" and efficient catalytic systems have been developed for this transformation, avoiding harsh reagents.[19] The choice of catalyst and solvent can significantly impact reaction time and yield, with systems like NH₄Cl in a methanol-water mixture offering a mild and effective option.[19]
Comparative Data and Reaction Outcomes
The reaction of this compound with amines can be tailored to yield specific products by carefully selecting the amine, reagents, and reaction conditions.
| Reaction Type | Amine Type | Key Reagents/Conditions | Primary Product | Typical Yield Range |
| Schiff Base Formation | Primary Amine | Ethanol, reflux, cat. Acetic Acid | Imine | 85-95% |
| Reductive Amination | Primary or Secondary Amine | NaBH(OAc)₃, DCM, Room Temp | Secondary or Tertiary Amine | 70-90% |
| Reductive Amination | Primary Amine | H₂, Pd/C, Methanol | Secondary Amine | 80-98% |
| Benzothiazole Synthesis | 2-Aminothiophenol | DMSO, Heat, Air (Oxidant) | 2-Arylbenzothiazole | 75-92% |
Yields are representative and can vary based on the specific substrates and precise conditions used.
Conclusion
This compound is a highly adaptable reagent for the synthesis of nitrogen-containing molecules. Its reactions with amines can be precisely controlled to afford Schiff bases, secondary amines, or complex heterocyclic structures. By understanding the mechanistic underpinnings of imine formation, reductive amination, and cyclization reactions, chemists can strategically design synthetic routes to access a diverse range of compounds with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust foundation for researchers seeking to exploit the rich chemistry of this versatile building block.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. impactfactor.org [impactfactor.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Imine formation-Typical procedures - operachem [operachem.com]
- 12. ijsra.net [ijsra.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
Application Notes and Protocols for the Knoevenagel Condensation of 2-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction.[1] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a vast array of fine chemicals, polymers, and perhaps most significantly, pharmaceutical agents.[3]
This guide focuses on the Knoevenagel condensation of 2-(methylthio)benzaldehyde, a substrate of increasing interest in medicinal chemistry. The presence of the ortho-methylthio group imparts unique electronic and steric characteristics to the molecule, influencing its reactivity and the biological profile of its derivatives.[4] The sulfur-containing products of these reactions are scaffolds for a variety of bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents. This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and insights into the application of these compounds in drug discovery and development.
Pillar 1: Mechanistic Insights - The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Knoevenagel condensation proceeds via one of two primary pathways, largely dependent on the nature of the basic catalyst employed.
Direct Enolate Pathway
In the presence of a mild base, a proton is abstracted from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product. The electron-withdrawing groups (Z) on the active methylene compound are crucial as they increase the acidity of the methylene protons, facilitating enolate formation even with a weak base.[1]
Iminium Ion Pathway
When a primary or secondary amine, such as piperidine, is used as a catalyst, an alternative pathway involving an iminium ion can operate. The amine first reacts with the benzaldehyde to form an iminium ion, which is a more potent electrophile than the original aldehyde. This increased electrophilicity facilitates the attack by the enolate of the active methylene compound, leading to the final product after dehydration and regeneration of the amine catalyst.
Diagram: Generalized Mechanism of the Knoevenagel Condensation
Caption: Generalized workflow of the Knoevenagel condensation.
Pillar 2: Field-Proven Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of various derivatives of this compound. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) for optimal results.
Protocol 1: Synthesis of 2-((2-(Methylthio)phenyl)methylene)malononitrile
This protocol is adapted from general procedures for the synthesis of benzylidenemalononitriles.
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 10 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum.
Product Characterization (Expected):
-
¹H NMR (CDCl₃): δ 8.3-8.5 (s, 1H, vinyl H), 7.2-7.8 (m, 4H, Ar-H), 2.5 (s, 3H, S-CH₃).
-
¹³C NMR (CDCl₃): δ 160-162 (vinyl C), 140-142 (Ar-C), 130-135 (Ar-CH), 125-128 (Ar-CH), 112-114 (CN), 85-87 (vinyl C), 15-17 (S-CH₃).
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(methylthio)phenyl)acrylate
This protocol is adapted from procedures for the synthesis of cyanoacrylates.[5]
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
Diisopropylethylammonium acetate (DIPEAc) (catalytic amount, ~0.1 mmol) or Triphenylphosphine (TPP) (0.1 mmol, 26.2 mg)[6]
-
Toluene (10 mL) or solvent-free
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure (using DIPEAc in Toluene):
-
To a 25 mL round-bottom flask, add this compound, ethyl cyanoacetate, and toluene.
-
Add a catalytic amount of DIPEAc to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate).
Product Characterization (Expected): [7][8]
-
¹H NMR (CDCl₃): δ 8.2-8.4 (s, 1H, vinyl H), 7.2-7.8 (m, 4H, Ar-H), 4.3-4.4 (q, 2H, O-CH₂), 2.5 (s, 3H, S-CH₃), 1.3-1.4 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 162-164 (C=O), 155-157 (vinyl C), 140-142 (Ar-C), 130-135 (Ar-CH), 125-128 (Ar-CH), 115-117 (CN), 102-104 (vinyl C), 62-64 (O-CH₂), 15-17 (S-CH₃), 14.0-14.5 (CH₃).
Protocol 3: Synthesis of 3-(2-(Methylthio)phenyl)acrylic acid (Doebner Modification)
This protocol utilizes the Doebner modification of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives.[9]
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
Malonic acid (1.2 mmol, 124.9 mg)
-
Pyridine (as solvent and catalyst, 5 mL)
-
Piperidine (catalytic amount, ~0.05 mmol, 5 µL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve malonic acid in pyridine.
-
Add this compound and a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. The evolution of CO₂ indicates the progress of the reaction.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.
-
The product will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 3-(2-(methylthio)phenyl)acrylic acid.
Product Characterization (Expected):
-
¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.8-8.0 (d, 1H, vinyl H), 7.2-7.6 (m, 4H, Ar-H), 6.5-6.7 (d, 1H, vinyl H), 2.4-2.5 (s, 3H, S-CH₃).
-
¹³C NMR (DMSO-d₆): δ 168-170 (C=O), 145-147 (vinyl CH), 140-142 (Ar-C), 130-135 (Ar-CH), 125-128 (Ar-CH), 118-120 (vinyl CH), 15-17 (S-CH₃).
Table 1: Summary of Reaction Protocols
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Reaction Time | Product |
| Malononitrile | Piperidine | Ethanol | Reflux | 1-2 hours | 2-((2-(Methylthio)phenyl)methylene)malononitrile |
| Ethyl Cyanoacetate | DIPEAc or TPP | Toluene or Solvent-free | RT to 60 °C | 2-4 hours | Ethyl 2-cyano-3-(2-(methylthio)phenyl)acrylate |
| Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | 3-5 hours | 3-(2-(Methylthio)phenyl)acrylic acid |
Pillar 3: Trustworthiness Through Self-Validation
The protocols provided are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: The progress of each reaction should be diligently monitored by TLC. The disappearance of the this compound spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.
-
Product Isolation and Purification: The work-up procedures are designed to effectively remove catalysts and unreacted starting materials. Purification by recrystallization or column chromatography is recommended to obtain high-purity products.
-
Spectroscopic Analysis: The structure of the final products must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected chemical shifts provided in the protocols serve as a guide for this characterization.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the Knoevenagel condensation.
Applications in Drug Development
The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a well-known pharmacophore. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism exploited in the design of targeted therapies.
Derivatives of this compound are of particular interest due to the prevalence of sulfur-containing heterocycles in medicinal chemistry. For instance, the benzothiazole scaffold, which can be synthesized from related sulfur-containing precursors, is found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The Knoevenagel products of this compound serve as versatile intermediates for the synthesis of more complex, biologically active molecules. Further derivatization of the acrylic acid or cyanoacrylate products can lead to a diverse library of compounds for screening in various disease models.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. inventivapharma.com [inventivapharma.com]
- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
Application Notes and Protocols: 2-(Methylthio)benzaldehyde as a Versatile Building Block in Organic Synthesis
An In-Depth Guide for Synthetic Chemists
Introduction: Unlocking Synthetic Potential with a Bifunctional Aromatic
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Methylthio)benzaldehyde, a seemingly simple aromatic aldehyde, emerges as a synthon of significant value due to the unique ortho-positioning of its aldehyde and methylthio functionalities. This specific arrangement facilitates a diverse range of chemical transformations, making it an indispensable tool for researchers in medicinal chemistry, agrochemical development, and materials science.
The presence of a reactive aldehyde group serves as a handle for classical carbonyl chemistry, including condensations, Wittig reactions, and reductive aminations. Concurrently, the adjacent methylthio group is not merely a passive spectator. It can act as a directing group in metal-catalyzed reactions, be oxidized to sulfoxides and sulfones to modulate electronic properties, or participate directly in cyclization strategies to form sulfur-containing heterocycles.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety. It is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 7022-45-9 | [1][4] |
| Molecular Formula | C₈H₈OS | [1][5] |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Light orange to yellow clear liquid | [2][6] |
| Boiling Point | 141-143 °C at 13 mmHg | [4][7] |
| Density | ~1.18 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D ~1.633 | [4][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][4] |
| Solubility | Soluble in organic solvents, insoluble in water | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) | [1][6][7] |
Safety Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors and contact with skin and eyes.
Core Synthetic Applications & Protocols
The utility of this compound is best demonstrated through its application in key synthetic transformations.
Synthesis of Sulfur and Nitrogen-Containing Heterocycles
The proximity of the aldehyde and thioether groups makes this compound an exceptional precursor for various heterocyclic systems, particularly those of pharmaceutical interest.
Benzothiazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] A common and efficient method for their synthesis is the condensation of an aldehyde with 2-aminothiophenol.[9]
Reaction Workflow:
Caption: Workflow for Benzothiazole Synthesis.
Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the amino group of 2-aminothiophenol on the aldehyde carbonyl, forming a Schiff base (imine) intermediate after dehydration. The nearby thiol group then undergoes an intramolecular nucleophilic attack on the imine carbon, followed by an oxidative cyclization to yield the aromatic benzothiazole ring system. The choice of an oxidizing agent (often air or a mild chemical oxidant) is crucial for the final aromatization step.
Protocol 1: Synthesis of 2-(2-(Methylthio)phenyl)benzo[d]thiazole
Materials:
-
This compound (1.52 g, 10.0 mmol)
-
2-Aminothiophenol (1.25 g, 10.0 mmol)
-
Dimethyl Sulfoxide (DMSO), 20 mL
-
Stir bar
-
250 mL round-bottom flask equipped with a reflux condenser
Procedure:
-
To the 250 mL round-bottom flask, add this compound, 2-aminothiophenol, and DMSO.
-
Heat the reaction mixture to 120 °C with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Maintain the temperature for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2-(2-(Methylthio)phenyl)benzo[d]thiazole as a crystalline solid.
Scientist's Notes:
-
Causality: DMSO is used not only as a solvent but also as a mild oxidant to facilitate the final aromatization step, making the procedure more streamlined than methods requiring a separate oxidizing agent.
-
Trustworthiness: The precipitation in ice water is a critical step for isolating the product from the high-boiling DMSO solvent. Thorough washing is necessary to remove any residual solvent. Recrystallization provides a high-purity final product suitable for further use.
Carbon-Carbon Bond Formation via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with excellent control over the double bond's position.[10] this compound readily participates in this reaction, providing a route to ortho-substituted styrenes that can serve as precursors for polymers or more complex cyclic structures.
General Wittig Reaction Mechanism:
Caption: General mechanism of the Wittig Reaction.
Stereochemical Considerations: The stereochemistry (E/Z) of the resulting alkene is influenced by the nature of the 'R' group on the ylide.[11]
-
Non-stabilized ylides (R = alkyl, H) are highly reactive and typically yield (Z)-alkenes as the major product under lithium-free conditions.[12]
-
Stabilized ylides (R = electron-withdrawing group like CO₂R' or CN) are less reactive and generally favor the formation of (E)-alkenes.
Protocol 2: Wittig Olefination to Synthesize 1-(Methylthio)-2-(prop-1-en-1-yl)benzene
Materials:
-
Ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11.0 mmol)
-
This compound (1.52 g, 10.0 mmol)
-
Stir bar, syringes, and oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 250 mL flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in 50 mL of anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.52 g, 10.0 mmol) in 10 mL of anhydrous THF to the ylide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 100% hexanes) to yield the product as a mixture of E/Z isomers.
Scientist's Notes:
-
Causality: Anhydrous conditions are absolutely critical. Phosphorus ylides are strong bases and will be quenched by water.[10] The use of n-BuLi, a very strong base, is necessary to deprotonate the phosphonium salt to form the reactive, non-stabilized ylide.
-
Trustworthiness: The color change upon addition of n-BuLi provides a visual confirmation of ylide formation. The workup procedure is designed to remove inorganic salts and the triphenylphosphine oxide byproduct, which can often co-elute with the product if not carefully separated during chromatography.
Summary and Future Outlook
This compound has proven itself to be a robust and versatile building block in organic synthesis. Its true power lies in the cooperative reactivity of its ortho-disposed functional groups, enabling streamlined access to valuable heterocyclic scaffolds like benzothiazoles and providing a reliable handle for fundamental C-C bond-forming reactions such as the Wittig olefination.
Future research will likely focus on leveraging the methylthio group as a handle for transition-metal-catalyzed C-H activation and cross-coupling reactions.[13] The development of palladium- or copper-catalyzed annulation reactions with alkynes or other coupling partners could provide novel, convergent pathways to complex polycyclic aromatic systems, further expanding the synthetic utility of this valuable starting material.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(メチルチオ)ベンズアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 7. This compound | 7022-45-9 [sigmaaldrich.com]
- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol for the Reduction of 2-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the chemical reduction of 2-(Methylthio)benzaldehyde to 2-(methylthio)benzyl alcohol. The primary focus is on a robust and widely applicable protocol utilizing sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. The rationale behind experimental choices, a step-by-step procedure, and methods for purification and characterization are thoroughly discussed. Additionally, alternative reduction strategies employing lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are presented and compared, offering researchers a comprehensive overview of available methodologies. This guide is intended to equip laboratory professionals with the necessary information to perform this transformation efficiently and safely.
Introduction: The Significance of 2-(Methylthio)benzyl Alcohol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This compound is a commercially available building block[1][2][3], and its reduction product, 2-(methylthio)benzyl alcohol, serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the methylthio group offers a handle for further synthetic modifications, making the efficient and selective synthesis of 2-(methylthio)benzyl alcohol a valuable process.
The primary challenge in this reduction is to selectively target the aldehyde functionality without affecting the methylthio group. Thioethers are generally stable to many reducing agents; however, harsh conditions can lead to undesired side reactions. Therefore, the choice of the reducing agent and reaction conditions is critical to achieving a high yield of the desired product.
Strategic Approaches to the Reduction of this compound
Several methods can be employed for the reduction of aldehydes. The selection of the most appropriate method depends on factors such as the desired selectivity, scale of the reaction, available laboratory equipment, and safety considerations.
Sodium Borohydride (NaBH₄): The Preferred Method for Chemoselectivity
Sodium borohydride is a mild and selective reducing agent, making it the preferred choice for the reduction of aldehydes and ketones.[4][5] It is significantly less reactive than other hydride reagents like lithium aluminum hydride, which allows for greater functional group tolerance.[5][6] In the case of this compound, NaBH₄ is ideal as it will readily reduce the aldehyde group while leaving the methylthio ether linkage intact. The reaction is typically performed in protic solvents like methanol or ethanol at or below room temperature.[4]
Lithium Aluminum Hydride (LiAlH₄): A Powerful but Less Selective Alternative
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄.[7][8] It can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[7][9] While LiAlH₄ would effectively reduce this compound, its high reactivity necessitates stricter reaction conditions, such as the use of anhydrous solvents (e.g., diethyl ether, THF) and an inert atmosphere.[8] Due to its potency, there is a higher risk of over-reduction or side reactions if not handled carefully. For this specific transformation, the added reactivity of LiAlH₄ is unnecessary and introduces additional experimental complexity and safety hazards.
Catalytic Hydrogenation: A Green but Potentially Problematic Approach
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon, platinum oxide) to effect the reduction.[10] This method is often considered a "green" chemistry approach as it avoids the use of stoichiometric metal hydride reagents.[11] However, a significant drawback is the potential for catalyst poisoning by sulfur-containing compounds. The methylthio group in this compound can deactivate many common hydrogenation catalysts, leading to incomplete or failed reactions. While specialized catalysts resistant to sulfur poisoning exist, they are often more expensive and may require high pressures and temperatures.
Visualizing the Reduction Workflow
The following diagram illustrates the general workflow for the sodium borohydride reduction of this compound.
Caption: General workflow for NaBH₄ reduction.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol provides a step-by-step guide for the reduction of this compound to 2-(methylthio)benzyl alcohol using sodium borohydride.
Materials and Reagents
-
This compound (90% or higher purity)[1]
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), ACS grade
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0 °C.
-
Addition of Sodium Borohydride: While stirring, slowly add 0.5 g of sodium borohydride to the solution in small portions over 15-20 minutes. Note: The addition of NaBH₄ to methanol will generate hydrogen gas, so ensure adequate ventilation. The reaction is exothermic, and portion-wise addition helps to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride. A more controlled quench can be achieved by the dropwise addition of acetone until gas evolution ceases, followed by the addition of water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude 2-(methylthio)benzyl alcohol can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the product.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Comparison of Reduction Methods
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reactivity | Mild | Very Strong | Variable |
| Chemoselectivity | High (reduces aldehydes/ketones)[12] | Low (reduces most carbonyls)[6][7] | Can be selective, but sensitive to functional groups |
| Solvent | Protic (MeOH, EtOH) | Aprotic, anhydrous (Ether, THF)[8] | Various (EtOH, EtOAc, etc.) |
| Safety | Relatively safe, handle with care | Pyrophoric, reacts violently with water[8] | Flammable H₂ gas, potential for catalyst fires |
| Work-up | Simple aqueous quench | Careful, multi-step quench | Filtration of catalyst |
| Compatibility with -SMe | Excellent | Generally good | Potential for catalyst poisoning |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, add a small additional portion of NaBH₄ and continue stirring.
-
Vigorous Reaction: Ensure the slow, portion-wise addition of NaBH₄, especially on a larger scale, to control the exotherm and gas evolution.
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood. Sodium borohydride is harmful if swallowed or inhaled. Lithium aluminum hydride is highly reactive and should only be handled by experienced personnel with appropriate safety precautions in place. Catalytic hydrogenation with H₂ gas requires specialized equipment and adherence to safety protocols for handling flammable gases.
Conclusion
The reduction of this compound to 2-(methylthio)benzyl alcohol is a straightforward and high-yielding transformation when performed with sodium borohydride in a protic solvent. This method offers excellent chemoselectivity, operational simplicity, and enhanced safety compared to more powerful reducing agents like LiAlH₄. While catalytic hydrogenation presents a greener alternative, the potential for catalyst poisoning by the thioether functionality makes it a less reliable choice for this specific substrate without further optimization. The protocol detailed herein provides a robust and reproducible method for researchers and scientists in the field of drug development and organic synthesis.
References
- 1. This compound 90 7022-45-9 [sigmaaldrich.com]
- 2. This compound | 7022-45-9 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Protecting Group Strategies for 2-(Methylthio)benzaldehyde
Introduction: Navigating the Synthesis of 2-(Methylthio)benzaldehyde Derivatives
This compound is a valuable bifunctional building block in organic synthesis, featuring both a reactive aldehyde and a nucleophilic methylthio group. This unique combination allows for its incorporation into a diverse range of complex molecules, including pharmaceuticals and agrochemicals. However, the presence of these two distinct functional groups often necessitates a carefully considered protecting group strategy to achieve selective transformations at other sites within a molecule. The primary challenge lies in the chemoselective protection of the highly reactive aldehyde in the presence of the potentially sensitive thioether, which can be prone to oxidation or interaction with certain catalysts.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies tailored for this compound. We will explore the nuances of acetal and thioacetal protection, offering detailed, field-proven protocols and explaining the causality behind experimental choices. The aim is to equip the reader with the knowledge to confidently select and implement the most suitable protecting group strategy for their specific synthetic goals.
Core Challenge: Orthogonality and Compatibility
The central consideration when protecting this compound is the principle of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise molecular modifications.[1][2] In this context, the chosen aldehyde protecting group must be stable to the reaction conditions intended for subsequent transformations, and its removal should not affect the methylthio group or other functionalities.
A key concern is the compatibility of the thioether with the catalysts typically employed for aldehyde protection. Lewis acids, which are common catalysts for acetal formation, can potentially coordinate with the sulfur atom of the methylthio group, leading to catalyst deactivation or undesired side reactions.[3] Therefore, the selection of an appropriate catalyst and reaction conditions is paramount for a successful protection strategy.
Strategy 1: Acetal Protection - The Workhorse of Carbonyl Chemistry
Acetals are one of the most common and reliable protecting groups for aldehydes due to their ease of formation and stability under a wide range of non-acidic conditions.[4][5] They are particularly resistant to basic, nucleophilic, and organometallic reagents.[3]
Mechanism of Acetal Formation
The formation of an acetal from an aldehyde and an alcohol is an acid-catalyzed process. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of water generates a resonance-stabilized oxocarbenium ion, which is then trapped by a second molecule of the alcohol to yield the acetal after deprotonation.[6][7]
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Application to this compound
For this compound, the use of mild Brønsted acids or specific Lewis acids that have a lower affinity for sulfur is recommended.
Table 1: Recommended Acetal Protection Conditions for this compound
| Protecting Group | Reagents | Catalyst | Solvent | Temperature | Notes |
| Dimethyl Acetal | Methanol (excess), Trimethyl orthoformate | p-Toluenesulfonic acid (p-TsOH) (cat.) | Methanol | Room Temp. | Trimethyl orthoformate acts as a dehydrating agent. |
| 1,3-Dioxolane | Ethylene glycol | Pyridinium p-toluenesulfonate (PPTS) (cat.) | Toluene | Reflux (Dean-Stark) | PPTS is a milder acid catalyst, reducing the risk of side reactions. |
| 1,3-Dioxane | 1,3-Propanediol | Camphorsulfonic acid (CSA) (cat.) | Dichloromethane | Room Temp. | Molecular sieves can be used for water removal. |
Detailed Protocol 1: Formation of this compound Dimethyl Acetal
This protocol utilizes p-toluenesulfonic acid as a catalyst and trimethyl orthoformate as a water scavenger, which drives the equilibrium towards acetal formation.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of aldehyde), add trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound dimethyl acetal.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Deprotection of Acetals
Acetal deprotection is typically achieved by acid-catalyzed hydrolysis. The presence of the methylthio group necessitates the use of mild acidic conditions to avoid any unwanted side reactions.
Table 2: Recommended Acetal Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature | Notes |
| Dimethyl Acetal | Acetic acid (80% aq.) | - | 50-60 °C | Mild conditions, easy workup. |
| 1,3-Dioxolane | p-TsOH (cat.), Acetone/H₂O | Acetone/H₂O | Room Temp. | Transacetalization with acetone drives the equilibrium. |
| 1,3-Dioxane | Amberlyst-15 | Acetone/H₂O | Room Temp. | Solid acid catalyst allows for easy removal by filtration. |
Detailed Protocol 2: Deprotection of this compound Dimethyl Acetal
This protocol employs a mild acidic workup to regenerate the aldehyde.
Materials:
-
This compound dimethyl acetal
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound dimethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected this compound.
Strategy 2: Thioacetal Protection - Enhanced Stability
Thioacetals, the sulfur analogs of acetals, offer an alternative and often more robust protecting group for aldehydes.[8][9] They are notably stable to a broader range of acidic conditions compared to their oxygen counterparts, making them suitable for syntheses requiring strongly acidic steps.[9][10]
Formation and Deprotection of Thioacetals
Thioacetal formation is also typically acid-catalyzed, involving the reaction of an aldehyde with two equivalents of a thiol or one equivalent of a dithiol.[11][12] Deprotection of thioacetals is more challenging than that of acetals and usually requires reagents that can interact strongly with the soft sulfur atoms, such as heavy metal salts (e.g., HgCl₂) or oxidizing agents.[13][14]
Caption: General workflow for thioacetal protection/deprotection.
Application to this compound
The formation of a thioacetal from this compound should proceed smoothly under standard Lewis acid catalysis. The choice of deprotection method should be made carefully to ensure the integrity of the methylthio group.
Table 3: Recommended Thioacetal Protection and Deprotection Conditions
| Protecting Group | Protection Reagents & Catalyst | Deprotection Reagents | Notes |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ (cat.) | HgCl₂, CaCO₃, CH₃CN/H₂O | BF₃·OEt₂ is a common and effective Lewis acid for this transformation. |
| 1,3-Dithiolane | 1,2-Ethanedithiol, ZnCl₂ (cat.) | N-Bromosuccinimide (NBS), Acetone/H₂O | Milder deprotection conditions compared to heavy metal salts. |
Detailed Protocol 3: Formation of 2-(2-(Methylthio)phenyl)-1,3-dithiane
This protocol uses the common Lewis acid boron trifluoride etherate.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ (0.1-0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Perspectives
The selective protection of the aldehyde in this compound is a critical step in the synthesis of more complex molecules. Both acetal and thioacetal protecting groups offer viable strategies, with the choice depending on the planned subsequent reaction conditions. Acetal protection is generally preferred due to milder deprotection conditions. However, for synthetic routes involving harsh acidic conditions, the more robust thioacetal protecting group is a superior choice. Careful consideration of catalyst compatibility with the thioether moiety is crucial for high-yielding and clean reactions. The protocols provided herein serve as a strong foundation for researchers to develop and optimize protecting group strategies for this versatile building block.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spegroup.ru [spegroup.ru]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 13. mdpi.com [mdpi.com]
- 14. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Conversion of 2-(Methylthio)benzaldehyde: A Guide to Advanced Synthetic Applications
Introduction: 2-(Methylthio)benzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic sulfur atom ortho to the aldehyde group, allows for a range of catalytic transformations. This guide provides detailed application notes and protocols for the catalytic conversion of this compound, with a focus on rhodium-catalyzed C-H activation and amidation. These methodologies are particularly relevant for researchers in medicinal chemistry and materials science, offering efficient routes to novel amide and heterocyclic structures.
The strategic positioning of the methylthio group enables it to act as a directing group in transition metal-catalyzed reactions, facilitating selective functionalization of the otherwise inert C-H bond of the aldehyde. This chelation-assisted strategy is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to complex molecular architectures.
Part 1: Rhodium-Catalyzed Amidation via Chelation-Assisted C-H Activation
A significant advancement in the utilization of this compound is its application in rhodium-catalyzed amidation. This process leverages the methylthio group as a directing element to facilitate the direct conversion of the aldehydic C-H bond into a C-N bond, forming an amide. This transformation is highly efficient and proceeds under relatively mild conditions.
Mechanism of Action
The catalytic cycle, as proposed by Zhou et al., is initiated by the coordination of the rhodium catalyst to the sulfur atom of this compound. This is followed by the oxidative addition of the aldehydic C-H bond to the rhodium center, forming a rhodacycle intermediate. The azide then coordinates to the rhodium, and subsequent migratory insertion and reductive elimination steps yield the desired amide product and regenerate the active rhodium catalyst.
Caption: Proposed catalytic cycle for the rhodium-catalyzed amidation of this compound.
Experimental Protocol: Rhodium-Catalyzed Amidation
This protocol is adapted from the work of Zhou et al. and provides a general procedure for the synthesis of N-sulfonyl amides from this compound and sulfonyl azides.
Materials:
-
This compound
-
Sulfonyl azide (e.g., tosyl azide)
-
[RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF6 (Silver hexafluoroantimonate)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv).
-
Add the sulfonyl azide (0.24 mmol, 1.2 equiv).
-
Add [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%) and AgSbF6 (0.02 mmol, 10 mol%).
-
Add 1,2-dichloroethane (1.0 mL).
-
Seal the tube and stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-sulfonyl amide.
Data Summary:
| Entry | Sulfonyl Azide | Product | Yield (%) |
| 1 | Tosyl azide | N-(2-(methylthio)benzoyl)benzenesulfonamide | 95 |
| 2 | 4-Nitrobenzenesulfonyl azide | N-(2-(methylthio)benzoyl)-4-nitrobenzenesulfonamide | 89 |
| 3 | 4-Methoxybenzenesulfonyl azide | 4-Methoxy-N-(2-(methylthio)benzoyl)benzenesulfonamide | 92 |
Part 2: Rhodium-Catalyzed Alkenylation and Cyclization
In a more complex transformation, derivatives of 2-(methylthio)aniline can undergo a rhodium(I)-catalyzed reaction with maleimides to produce isoindolone spirosuccinimides. While the starting material is not this compound itself, this example highlights the synthetic potential of the 2-(methylthio)phenyl motif in guiding catalytic C-H activation and subsequent annulation reactions.
Experimental Workflow
The general workflow involves the initial synthesis of the N-(2-(methylthio)phenyl)benzamide substrate, followed by the rhodium-catalyzed C-H oxidative alkenylation and cyclization.
Caption: Workflow for the synthesis of isoindolone spirosuccinimides.
Experimental Protocol: Synthesis of N-(2-(methylthio)phenyl)benzamide
Materials:
-
2-(Methylthio)aniline
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(Methylthio)aniline (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL) in a round-bottom flask.
-
Add pyridine (1.2 mmol, 1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 mmol, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Rhodium-Catalyzed C-H Oxidative Alkenylation/Cyclization
Materials:
-
N-(2-(methylthio)phenyl)benzamide
-
N-Methylmaleimide
-
[Rh(COD)Cl]2 (Bis(1,5-cyclooctadiene)rhodium(I) chloride)
-
Pivalic acid (PivOH)
Procedure:
-
In a reaction vial, combine N-(2-(methylthio)phenyl)benzamide (0.1 mmol, 1.0 equiv), N-methylmaleimide (0.3 mmol, 3.0 equiv), [Rh(COD)Cl]2 (0.005 mmol, 5 mol%), and pivalic acid (0.3 mmol, 3.0 equiv).
-
Heat the solvent-free reaction mixture at 160 °C for 24 hours under an air atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the residue directly by flash column chromatography on silica gel to yield the isoindolone spirosuccinimide product.
Conclusion
The catalytic conversion of this compound and its derivatives offers powerful strategies for the synthesis of complex organic molecules. The directing role of the methylthio group in rhodium-catalyzed C-H activation is a key principle that enables highly selective and efficient transformations. The protocols provided herein serve as a practical guide for researchers to explore these advanced synthetic methodologies in their own work. Further investigations into other catalytic systems, such as palladium or copper, could unveil even more diverse reactivity patterns for this versatile building block.
The Strategic Utility of 2-(Methylthio)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular architecture. 2-(Methylthio)benzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly valuable and versatile building block for the construction of complex heterocyclic systems with profound pharmacological relevance.[1][2] Its utility stems from the presence of two key functional groups: a reactive aldehyde and a strategically positioned methylthio (-SCH3) group. The aldehyde facilitates a wide range of classical C-C and C-N bond-forming reactions, while the methylthio moiety can influence the electronic properties of the aromatic ring and provide a handle for further synthetic modifications or act as a key pharmacophoric element. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
Core Attributes of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Reference |
| CAS Number | 7022-45-9 | [3] |
| Molecular Formula | C₈H₈OS | [2] |
| Molecular Weight | 152.21 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 141-143 °C at 13 mmHg | [3] |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
The ortho-disposition of the aldehyde and methylthio groups creates a unique electronic and steric environment, influencing the reactivity of both functionalities and enabling specific cyclization strategies that are central to its application in medicinal chemistry.
Application Focus: Synthesis of Bioactive Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds that form the core of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. The synthesis of 2-substituted benzimidazoles is a cornerstone of many drug discovery programs. A common and efficient method for their preparation is the condensation of an o-phenylenediamine with an aldehyde.[4][5]
Here, we present a detailed protocol for the synthesis of 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole, a representative bioactive scaffold, using this compound. This reaction serves as an exemplary case study for the strategic use of this starting material.
Protocol: Synthesis of 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole
This protocol is adapted from established procedures for the synthesis of 2-aryl-benzimidazoles.[6][7]
Reaction Scheme:
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 2-(メチルチオ)ベンズアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Schiff Bases from 2-(Methylthio)benzaldehyde: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis, characterization, and potential applications of Schiff bases derived from 2-(methylthio)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the practical and theoretical aspects of these versatile compounds. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the significance of these Schiff bases in medicinal chemistry and materials science.
Introduction: The Significance of Schiff Bases
Schiff bases, named after the Italian chemist Hugo Schiff, are a class of organic compounds characterized by the presence of an azomethine or imine group (-C=N-). These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility of Schiff base synthesis allows for the introduction of a wide array of functional groups, leading to a diverse range of chemical and physical properties. This has made them a focal point of research in various fields, including coordination chemistry, catalysis, and particularly in the development of novel therapeutic agents.[2][3]
Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] The imine bond is often crucial for their biological activity. The incorporation of different substituents on the aldehyde and amine precursors allows for the fine-tuning of their steric and electronic properties, which in turn can influence their therapeutic efficacy.
This guide focuses specifically on Schiff bases derived from this compound. The presence of the methylthio (-SCH₃) group at the ortho position of the benzaldehyde ring is anticipated to influence the reactivity of the aldehyde and the coordination chemistry and biological activity of the resulting Schiff bases.
The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible reaction that generally proceeds under acid or base catalysis, or with the application of heat. The reaction mechanism involves a two-step process:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable intermediate called a carbinolamine.
-
Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. This step is typically the rate-determining step and is often catalyzed by a small amount of acid.
The overall reaction can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that azeotropically removes water.
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijpbs.com [ijpbs.com]
- 6. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
Synthesis of 2-(Methylthio)benzaldehyde: A Detailed Guide to Reaction Conditions and Protocols
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 2-(methylthio)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, optimization of conditions, and step-by-step procedures for successful synthesis. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, a robust and widely applicable method for the preparation of aryl thioethers.
Introduction: The Significance of this compound
This compound, also known as 2-methylsulfanylbenzaldehyde, is a valuable building block in organic synthesis. Its unique structure, featuring both a reactive aldehyde group and a thioether moiety, makes it a versatile precursor for the synthesis of a wide range of complex molecules. The presence of the methylthio group at the ortho position can influence the electronic properties and conformational flexibility of downstream compounds, a desirable feature in the design of bioactive molecules. Its applications span the synthesis of fungicides, plant growth regulators, and various sulfur-containing heterocyclic compounds with potential therapeutic properties.
Compound Properties:
| Property | Value | Source |
| CAS Number | 7022-45-9 | [1][2] |
| Molecular Formula | C₈H₈OS | |
| Molecular Weight | 152.22 g/mol | |
| Boiling Point | 141-143 °C at 13 mmHg | [1] |
| Density | 1.18 g/mL at 25 °C | [1] |
| Appearance | Light orange to yellow to green clear liquid | [3] |
Synthetic Strategies: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide (or other suitable leaving group) from an aromatic ring by a nucleophile.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group can activate the ring towards nucleophilic substitution.
In the case of 2-halobenzaldehydes, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, facilitating the attack of the nucleophile at the carbon atom bearing the halogen. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 1: SNAr mechanism for the synthesis of this compound.
Choice of Starting Material: 2-Halobenzaldehyde
The choice of the halogen on the starting benzaldehyde is a critical factor influencing the reaction rate. In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the bond strength is less important than the electronegativity of the halogen. Fluorine, being the most electronegative halogen, is the best leaving group for SNAr reactions, followed by chlorine, bromine, and iodine. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.
Therefore, 2-fluorobenzaldehyde is the preferred starting material for a more facile and higher-yielding reaction. However, 2-chlorobenzaldehyde is also a viable and often more economical alternative.
The Nucleophile: Sodium Thiomethoxide
Sodium thiomethoxide (NaSMe), also known as sodium methyl mercaptide, is the nucleophile of choice for introducing the methylthio group. It is a strong nucleophile and a commercially available reagent. It can also be prepared in situ from methanethiol and a strong base like sodium hydroxide or sodium methoxide.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis from 2-Fluorobenzaldehyde (Preferred Method)
This protocol is recommended for its generally higher yield and milder reaction conditions.
Materials:
-
2-Fluorobenzaldehyde
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF via a syringe to the flask. Stir the suspension under a nitrogen atmosphere.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 2-fluorobenzaldehyde (1.0 equivalent) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.
Quantitative Data Comparison:
| Starting Material | Leaving Group | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 2-Fluorobenzaldehyde | F | DMF, DMSO | 0 - 25 | 2 - 6 | 85 - 95 |
| 2-Chlorobenzaldehyde | Cl | DMF, DMSO | 25 - 80 | 6 - 24 | 70 - 85 |
Protocol 2: Synthesis from 2-Chlorobenzaldehyde
This protocol is a cost-effective alternative, though it may require more forcing conditions.
Materials:
-
Same as Protocol 1, with 2-chlorobenzaldehyde replacing 2-fluorobenzaldehyde.
Procedure:
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1.
-
Substrate Addition: Add 2-chlorobenzaldehyde (1.0 equivalent) to the suspension of sodium thiomethoxide in DMF at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up, Extraction, and Purification: Follow steps 5-9 from Protocol 1.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Causality behind Experimental Choices:
-
Anhydrous Solvent (DMF): The use of an anhydrous polar aprotic solvent like DMF is crucial. It effectively dissolves the reactants and does not interfere with the nucleophilic attack by protonating the thiomethoxide.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is maintained to prevent the oxidation of the highly nucleophilic sodium thiomethoxide.
-
Temperature Control: For the more reactive 2-fluorobenzaldehyde, the initial reaction is carried out at a low temperature to control the exothermicity. For the less reactive 2-chlorobenzaldehyde, heating is necessary to drive the reaction to completion in a reasonable timeframe.
-
Aqueous Work-up: The aqueous work-up serves to remove the DMF solvent and the sodium halide byproduct. The sodium bicarbonate wash neutralizes any acidic impurities.
-
Vacuum Distillation: This is the preferred method for purifying the final product, as this compound has a relatively high boiling point.
Safety Precautions
-
Sodium thiomethoxide is a corrosive and malodorous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
2-Halobenzaldehydes are irritants. Handle with care and appropriate PPE.
-
The reaction should be conducted under an inert atmosphere to prevent the formation of foul-smelling and potentially toxic byproducts.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a reliable and scalable method. The choice between 2-fluorobenzaldehyde and 2-chlorobenzaldehyde as the starting material will depend on the desired reaction efficiency, cost considerations, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully prepare this important synthetic intermediate for their drug discovery and development endeavors.
References
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-(Methylthio)benzaldehyde
Abstract
2-(Methylthio)benzaldehyde is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.[1][2] Its unique structure, featuring both a reactive aldehyde and a thioether functional group, makes it a versatile precursor for complex molecular architectures. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. We present a detailed, field-proven protocol centered on the nucleophilic aromatic substitution of 2-chlorobenzaldehyde with sodium thiomethoxide. The causality behind critical experimental choices, process optimization, safety protocols, and analytical validation are thoroughly discussed to ensure reproducibility, high yield, and purity in a research, development, or production setting.
Introduction and Strategic Synthesis Selection
The industrial demand for this compound necessitates synthetic routes that are not only high-yielding but also scalable, economically viable, and safe. While several synthetic pathways exist, the nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzaldehyde and a sulfur nucleophile offers a direct and efficient approach.
For this guide, we have selected the reaction of 2-chlorobenzaldehyde with sodium thiomethoxide (NaSMe) . This strategy is underpinned by several key advantages for scale-up:
-
High Atom Economy: The reaction is a direct displacement, minimizing byproduct formation.
-
Starting Material Availability: Both 2-chlorobenzaldehyde and sodium thiomethoxide are commercially available in bulk, reducing supply chain complexity.
-
Favorable Reaction Kinetics: The electron-withdrawing nature of the ortho-aldehyde group activates the aromatic ring, facilitating nucleophilic attack and allowing for relatively mild reaction conditions.
-
Proven Scalability: This class of SNAr reaction is well-established in industrial chemical synthesis.
This document will serve as a self-validating system, guiding the user from foundational principles to the final, purified product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The potent nucleophile, the thiomethoxide anion (CH₃S⁻), attacks the carbon atom of the benzene ring that is bonded to the chlorine atom. This attack is regioselective for the position activated by the ortho-aldehyde group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing aldehyde.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.
The overall transformation results in the substitution of chlorine with the methylthio group.
References
One-Pot Syntheses Utilizing 2-(Methylthio)benzaldehyde: A Detailed Guide for Researchers
Introduction: The Strategic Value of 2-(Methylthio)benzaldehyde in Complex Syntheses
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and molecular complexity from simple, readily available starting materials is paramount. This compound emerges as a uniquely versatile building block, distinguished by the presence of both a reactive aldehyde functionality and a strategically positioned methylthio group. This combination allows for its participation in a variety of one-pot, multi-component reactions, leading to the rapid assembly of diverse and medicinally relevant heterocyclic scaffolds. Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where sulfur-containing motifs are of significant interest.[1] This guide provides an in-depth exploration of select one-pot synthetic applications of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
Core Application: One-Pot Synthesis of Dihydropyrimidinethiones via the Biginelli Reaction
The Biginelli reaction, a classic multi-component condensation, offers a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones (DHPMs). These scaffolds are of considerable interest in medicinal chemistry due to their wide-ranging biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The use of this compound in this reaction allows for the incorporation of the methylthiophenyl moiety at the 4-position of the dihydropyrimidine ring, a substitution pattern that can be further elaborated to explore structure-activity relationships.
Mechanistic Rationale: An Acid-Catalyzed Cascade
The Biginelli reaction proceeds through an acid-catalyzed cascade of bimolecular reactions. The currently accepted mechanism involves three key stages:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (this compound) with urea or thiourea. This step forms a crucial N-acyliminium ion intermediate. This intermediate is highly electrophilic and serves as the linchpin for the subsequent steps.
-
Nucleophilic Addition: The β-ketoester (e.g., ethyl acetoacetate) then acts as a nucleophile, attacking the iminium ion. This carbon-carbon bond-forming step establishes the core backbone of the final heterocyclic ring.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization, where the remaining amino group of the urea/thiourea moiety attacks the carbonyl group of the ester. Subsequent dehydration yields the stable 3,4-dihydropyrimidin-2(1H)-(thi)one.
dot graph "Biginelli_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} केंद्रीकृत कैप्शन: Biginelli reaction workflow.
Experimental Protocol: Synthesis of 4-(2-(Methylthio)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol is adapted from established general procedures for the Biginelli reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation:
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | 1.0 | HCl | Ethanol | 4-6 h | 85-95 |
| Ethyl Acetoacetate | 1.0 | ||||
| Thiourea | 1.5 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Application II: One-Pot Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. One-pot syntheses of these compounds from readily available starting materials are highly sought after. This compound can serve as a key precursor in the construction of 2-substituted quinazolines.
Mechanistic Considerations: Oxidative Cyclization
A common one-pot strategy for the synthesis of 2-substituted quinazolines involves the reaction of a 2-aminobenzylamine with an aldehyde. The reaction proceeds through the following key steps:
-
Imine Formation: The initial step is the condensation of the 2-aminobenzylamine with the aldehyde (this compound) to form a dihydroquinazoline intermediate via an imine.
-
Oxidation: The dihydroquinazoline is then oxidized to the aromatic quinazoline. This oxidation can be achieved using a variety of oxidizing agents, or in some cases, by air oxidation.
dot graph "Quinazoline_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} केंद्रीकृत कैप्शन: Quinazoline synthesis workflow.
General Protocol: Synthesis of 2-(2-(Methylthio)phenyl)quinazoline
This is a general protocol that can be adapted based on specific literature procedures.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzylamine (1.0 eq)
-
Solvent (e.g., DMSO, ethanol)
-
Catalyst/Oxidant (e.g., I₂, Cu(OAc)₂, air)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound and 2-aminobenzylamine in the chosen solvent.
-
Catalyst/Oxidant Addition: Add the catalyst or oxidant to the reaction mixture.
-
Reaction: Heat the reaction to the appropriate temperature and monitor by TLC.
-
Work-up and Purification: After completion, the reaction mixture is worked up according to the specific protocol, which may involve extraction and subsequent purification by column chromatography.
Application III: Synthesis of Thiochromene Derivatives
Thiochromenes are sulfur-containing heterocyclic compounds that have garnered significant interest in drug discovery. One-pot syntheses of thiochromenes often involve the reaction of a sulfur-containing precursor with a suitable Michael acceptor. While many syntheses start from 2-mercaptobenzaldehyde, one-pot procedures involving in-situ generation of the thiol from this compound are of interest for streamlining synthetic routes.
Plausible Mechanistic Pathway: In-Situ Demethylation and Cyclization
A potential one-pot strategy could involve the following steps:
-
Knoevenagel Condensation: Reaction of this compound with an active methylene compound (e.g., malononitrile) to form a Knoevenagel adduct.
-
Demethylation: In-situ demethylation of the methylthio group to generate a thiolate.
-
Intramolecular Michael Addition: The newly formed thiolate undergoes an intramolecular Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization/Tautomerization: Subsequent cyclization and tautomerization lead to the formation of the thiochromene ring system.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the one-pot synthesis of a variety of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable starting material. Future research in this area will likely focus on the development of more sustainable and enantioselective one-pot methodologies, further expanding the synthetic utility of this compound in the rapid generation of molecular diversity for drug discovery and development programs.
References
Application Notes and Protocols: The Strategic Use of 2-(Methylthio)benzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth technical overview of 2-(Methylthio)benzaldehyde (CAS No. 7022-45-9), a bifunctional aromatic building block, and its strategic applications in the synthesis of pharmaceutically relevant scaffolds.[1] Possessing both a reactive aldehyde and a modifiable thioether group, this precursor offers multiple avenues for constructing complex molecular architectures.[1] We will explore core synthetic transformations, including its use in powerful multicomponent reactions and the strategic oxidation of its sulfur moiety. Detailed, field-proven protocols for the synthesis of benzothiophene cores, dihydropyrimidinone (DHPM) scaffolds, and selectively oxidized sulfoxide derivatives are provided for researchers, scientists, and drug development professionals.
Part 1: Core Synthetic Transformations of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The aldehyde serves as an electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, while the ortho-methylthio group can be strategically modified or participate in cyclization reactions.
Leveraging the Aldehyde in Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. This compound is an ideal aldehyde component for several named MCRs that produce heterocyclic cores of high pharmaceutical value.
-
Biginelli Reaction: This reaction creates 3,4-dihydropyrimidin-2(1H)-ones, a scaffold found in numerous approved drugs, including calcium channel blockers.[2] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3][4]
-
Gewald Reaction: This MCR produces highly substituted 2-aminothiophenes from the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6] 2-Aminothiophenes are key intermediates for various bioactive compounds.[7]
-
Pfitzinger Reaction: This reaction synthesizes substituted quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound, such as this compound, in the presence of a base.[8][9] The quinoline core is a privileged structure in medicinal chemistry.[10][11]
Caption: MCR pathways using this compound.
Strategic Oxidation of the Thioether Linkage
The methylthio group is not merely a passive substituent. Its oxidation provides a powerful tool to modulate the electronic and steric properties of the molecule, which is a common strategy in drug design to improve solubility, metabolic stability, or target binding.
-
Sulfoxide Formation: Selective oxidation yields the corresponding methylsulfinyl derivative. This introduces a chiral center at the sulfur atom and a polar sulfoxide group, which can act as a hydrogen bond acceptor. Numerous reagents can effect this transformation, with hydrogen peroxide being a green and efficient option.[12][13]
-
Sulfone Formation: Further oxidation under more forcing conditions produces the methylsulfonyl group. Sulfones are highly stable, polar functional groups that are also prevalent in pharmaceuticals.[14][15]
Caption: Strategic oxidation states of the sulfur moiety.
Part 2: Detailed Application Notes & Protocols
Application Note 1: Synthesis of a Benzothiophene Core - A Key Intermediate for Zileuton Analogs
Introduction: The benzo[b]thiophene scaffold is a critical component of numerous pharmaceuticals. Zileuton, an inhibitor of 5-lipoxygenase used in the treatment of asthma, features a benzo[b]thien-2-yl group. A highly efficient synthesis of the key intermediate, 2-acetylbenzo[b]thiophene, has been reported starting from a 2-(alkylthio)benzaldehyde derivative.[16] This protocol adapts that strategy for the direct synthesis of the benzo[b]thiophene core from this compound.
Principle: This protocol follows a domino reaction pathway. The process involves an initial S-alkylation of the in-situ generated thiophenolate with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the stable aromatic benzothiophene ring. The initial step involves the cleavage of the methyl-sulfur bond, which requires a strong nucleophile or acid.
Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Sodium ethanethiolate (NaSEt) (2.0 eq)
-
Chloroacetone (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH)
-
-
Step-by-Step Procedure:
-
Step 1: Thiophenolate Generation: To a stirred solution of this compound (1.52 g, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add sodium ethanethiolate (1.68 g, 20 mmol).
-
Scientist's Insight: Sodium ethanethiolate acts as a potent nucleophile to cleave the relatively stable methyl-aryl sulfide bond, generating the more reactive sodium 2-formylthiophenolate in situ. An excess is used to drive the equilibrium.
-
-
Step 2: S-Alkylation: Heat the mixture to 80 °C for 2 hours. Cool the reaction to room temperature and add chloroacetone (1.11 g, 12 mmol) dropwise. Stir the mixture at room temperature for 4 hours.
-
Scientist's Insight: The generated thiophenolate readily displaces the chloride from chloroacetone in a standard SN2 reaction to form the key acyclic intermediate.
-
-
Step 3: Cyclization and Dehydration: Add a solution of sodium hydroxide (0.80 g, 20 mmol) in ethanol (10 mL). Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours.
-
Scientist's Insight: The base promotes an intramolecular aldol condensation between the enolizable ketone and the aldehyde. The subsequent dehydration is driven by heating and results in the formation of the aromatic benzothiophene ring.
-
-
Step 4: Work-up and Purification: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-acetylbenzo[b]thiophene.
-
Data Summary Table 1: Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaSEt, Chloroacetone, NaOH |
| Solvent | DMF, Ethanol |
| Temperature | 80 °C, then Reflux |
| Reaction Time | ~12 hours total |
| Expected Product | 2-Acetylbenzo[b]thiophene |
| Reported Yields (Analogous) | 70-80%[16] |
Application Note 2: Construction of Dihydropyrimidinone (DHPM) Scaffolds via the Biginelli Reaction
Introduction: The Biginelli reaction is a cornerstone of combinatorial and medicinal chemistry for the rapid generation of dihydropyrimidinone (DHPM) libraries.[17] These scaffolds exhibit a wide range of biological activities.[18] This protocol details the one-pot synthesis of a 2-(methylthio)phenyl-substituted DHPM.
Principle: The reaction proceeds via an acid-catalyzed mechanism. The initial and rate-limiting step is typically the condensation between the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and a final ring-closing condensation to yield the DHPM.[2]
Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Acetonitrile (CH₃CN)
-
-
Step-by-Step Procedure:
-
Step 1: Reaction Setup: In a round-bottom flask, combine this compound (1.52 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (1.14 g, 15 mmol), and Yb(OTf)₃ (0.62 g, 1 mmol) in acetonitrile (20 mL).
-
Scientist's Insight: Yb(OTf)₃ is a mild and efficient Lewis acid catalyst that activates the aldehyde carbonyl towards nucleophilic attack and promotes the subsequent condensation steps.[17] Thiourea is used here to produce the corresponding dihydropyrimidinethione, a versatile intermediate.
-
-
Step 2: Reflux: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Step 3: Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Step 4: Purification: Filter the solid precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials. The resulting solid is often of high purity. If required, further purification can be achieved by recrystallization from hot ethanol to yield ethyl 4-(2-(methylthio)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Application Note 3: Selective Oxidation to 2-(Methylsulfinyl)benzaldehyde
Introduction: The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone is a critical transformation in medicinal chemistry.[15] Sulfoxides are important pharmacophores in their own right. This protocol employs a simple, "green" system using hydrogen peroxide.[13]
Principle: The reaction likely involves the electrophilic attack of an activated peroxide oxygen on the nucleophilic sulfur atom.[13] By carefully controlling the stoichiometry of the oxidant and the reaction temperature, the reaction can be stopped at the sulfoxide stage.
Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (1.1 eq)
-
Glacial Acetic Acid
-
-
Step-by-Step Procedure:
-
Step 1: Reaction Setup: Dissolve this compound (1.52 g, 10 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath.
-
Scientist's Insight: Acetic acid serves as a solvent and may also activate the hydrogen peroxide. Conducting the reaction at low temperature is crucial for controlling the exotherm and preventing over-oxidation.
-
-
Step 2: Oxidant Addition: Add 30% hydrogen peroxide (1.25 mL, ~11 mmol) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Step 3: Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Step 4: Work-up: Once the reaction is complete, carefully pour the solution into a beaker containing cold aqueous sodium sulfite solution (10%, 50 mL) to quench any unreacted peroxide. Neutralize the solution with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Step 5: Extraction and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylsulfinyl)benzaldehyde, which can be further purified by chromatography if necessary.
-
References
- 1. Page loading... [guidechem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Pfitzinger Reaction [drugfuture.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 13. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 18. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: Navigating the Synthesis of 2-(Methylthio)benzaldehyde
An in-depth guide to improving the yield of 2-(Methylthio)benzaldehyde synthesis, presented by the Technical Support Center.
Welcome, researchers and chemists, to our dedicated technical guide on the synthesis of this compound (CAS 7022-45-9). This valuable intermediate is a key building block in the development of pharmaceuticals and agrochemicals, prized for its reactive aldehyde and thioether functional groups.[1][2] However, its synthesis can present challenges, from low yields to persistent impurities.
As a Senior Application Scientist, my goal is to move beyond simple protocols. This guide is structured as a dynamic troubleshooting resource to help you understand the causality behind common synthetic issues and empower you to optimize your reaction conditions for higher yields and purity. We will explore the nuances of the most prevalent synthetic routes and provide field-proven insights to overcome the hurdles you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My yield is consistently low when synthesizing this compound from 2-chlorobenzaldehyde and a thiomethylating agent. What are the critical parameters to investigate?
This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, and its success hinges on a delicate balance of factors. Low yields are often traced back to suboptimal choices in solvent, base, or temperature.
Core Causality: The SNAr mechanism involves the attack of a nucleophile on an aromatic ring, forming a temporary, negatively charged intermediate (a Meisenheimer complex).[3][4] The stability of this intermediate and the rate of leaving group expulsion are highly dependent on the reaction environment.
Troubleshooting Steps & Optimization:
-
Solvent Selection is Paramount: The solvent must not only dissolve the reactants but also facilitate the SNAr mechanism. Polar aprotic solvents are generally the best choice as they can solvate the cation of your thiomethylating agent without hydrogen-bonding to the nucleophile, thus preserving its reactivity.
-
Recommendation: While DMF and DMSO are common, Tetrahydrofuran (THF) has been shown to be highly effective for this specific transformation.[5] We recommend screening solvents to find the optimal medium for your specific reagent combination.
-
-
Base and Nucleophile Integrity: The strength and nature of your base/nucleophile source (e.g., sodium thiomethoxide, NaSMe) are critical.
-
Commercial vs. Freshly Prepared: Commercially available sodium thiomethoxide can degrade over time through oxidation. If you suspect your reagent is compromised, consider preparing it fresh by reacting methanethiol with a strong base like sodium hydride (NaH) in an anhydrous solvent.
-
Base Screening: The choice of base can significantly impact yield. It's advisable to screen different bases to find the most effective one for your system.[5][6]
-
-
Temperature Control: SNAr reactions are often temperature-sensitive.
-
Initial Trials: Start your reaction at room temperature. Many SNAr reactions can proceed efficiently without heating.[7]
-
Controlled Heating: If the reaction is sluggish, gentle heating can be applied. However, excessive heat can promote side reactions, such as polymerization or decomposition of the aldehyde. A systematic temperature screen (e.g., 40°C, 60°C, 80°C) is recommended.
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and significantly improve yields, often to a quantitative level.[5]
-
Q2: I'm observing a significant amount of a high-molecular-weight side product, likely a disulfide. Why does this form and how can I prevent it?
The formation of dimethyl disulfide or the corresponding bis(2-formylphenyl) disulfide is a classic sign of nucleophile oxidation.
Core Causality: Thiolates (RS⁻) are easily oxidized to disulfides (RSSR), especially in the presence of atmospheric oxygen. This side reaction consumes your nucleophile, directly reducing the yield of the desired product and complicating purification.
Preventative Measures:
-
Inert Atmosphere is Non-Negotiable: The single most effective way to prevent oxidation is to rigorously exclude oxygen.
-
Protocol: Ensure all glassware is oven- or flame-dried. Assemble the reaction apparatus and purge it thoroughly with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire reaction, including reagent addition and quenching.
-
-
Degas Your Solvents: Even solvents that are nominally anhydrous can contain dissolved oxygen. Degassing the solvent prior to use by sparging with an inert gas or using a freeze-pump-thaw technique is highly recommended for sensitive reactions.
Q3: I am attempting an organometallic route by forming the Grignard or organolithium reagent of 2-bromothioanisole and quenching with an electrophilic formylating agent (like DMF). The results are poor. What could be the issue?
Organometallic routes require stringent control of reaction conditions due to the high reactivity of the reagents.[8][9]
Core Causality: Organolithium and Grignard reagents are not only powerful nucleophiles but also extremely strong bases.[8][10] Failure in these reactions is almost always due to inadvertent quenching by an acidic proton source (like water) or reaction with an incompatible functional group.
Troubleshooting Organometallic Protocols:
-
Absolute Anhydrous Conditions: Moisture is the primary enemy.
-
Recommendation: All glassware must be rigorously dried (oven-dried overnight is standard). Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers). Use fresh, sealed needles and syringes for all transfers. Perform the reaction under a robust inert atmosphere (argon is preferred for its density).[6]
-
-
Reagent Quality and Titration: The concentration of commercial organolithium reagents can decrease over time.[10]
-
Recommendation: It is critical to titrate your organolithium solution (e.g., n-BuLi, s-BuLi) before use to know its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
-
Low-Temperature Control: These reactions are highly exothermic.
-
Recommendation: The formation of the organometallic reagent and the subsequent quench with the formylating agent must be performed at low temperatures (typically -78°C, a dry ice/acetone bath) to prevent side reactions and decomposition. Allow the reaction to warm to room temperature slowly only after the addition is complete.
-
-
Electrophile Choice: N,N-Dimethylformamide (DMF) is a common choice for formylation, but other electrophiles can be considered if DMF proves problematic.
Q4: Purification of the crude product is difficult. How can I efficiently isolate pure this compound?
Effective purification is key to obtaining a high-quality final product. This compound is a liquid with a relatively high boiling point, which informs the best purification strategy.[11]
Recommended Purification Workflow:
-
Aqueous Workup: First, quench the reaction mixture appropriately (e.g., with saturated ammonium chloride for organometallic reactions or water for SNAr). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
Vacuum Distillation: This is the most effective method for purifying the product on a larger scale. The aldehyde has a reported boiling point of 141-143°C at 13 mmHg.[12] Distillation effectively separates the product from non-volatile impurities and starting materials with significantly different boiling points.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is a good option. Use a solvent system of increasing polarity, typically starting with a low percentage of ethyl acetate in hexanes. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Chemical Purification (Bisulfite Adduct): For stubborn impurities, consider forming the sodium bisulfite adduct. Aldehydes react reversibly with sodium bisulfite to form a solid adduct. This allows you to filter off the solid, wash it to remove non-aldehydic impurities, and then regenerate the pure aldehyde by treating the adduct with a mild base (e.g., sodium bicarbonate solution).
Data & Protocols
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈OS | [1][11][13] |
| Molecular Weight | 152.21 g/mol | [11][12] |
| Appearance | Light orange to yellow to green clear liquid | [1][11] |
| Boiling Point | 141-143 °C / 13 mmHg | [11][12] |
| Density | 1.18 g/mL at 25 °C | [11][12] |
| Refractive Index (n20/D) | 1.633 | [11][12] |
| Storage | 2-8°C, stored under inert gas | [2][11] |
Optimized Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from methodologies that have demonstrated near-quantitative yields and significantly reduced reaction times.[5]
Materials:
-
2-Fluorobenzaldehyde (or 2-chlorobenzaldehyde)
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor vials
-
Standard workup and purification reagents
Procedure:
-
Preparation: In a designated microwave reactor vial equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to dissolve the starting material. Then, add sodium thiomethoxide (1.1 - 1.2 eq).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 95°C for 40 minutes. Monitor the reaction progress by TLC or GC-MS if possible.
-
Workup: After cooling the reaction to room temperature, quench by adding water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product.
Visualizing Workflows & Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving yield issues in your synthesis.
Caption: A systematic troubleshooting flowchart.
SNAr Reaction Mechanism
This diagram illustrates the key steps in the synthesis via nucleophilic aromatic substitution.
Caption: The two-step addition-elimination SNAr mechanism.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 12. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude 2-(Methylthio)benzaldehyde
Welcome to the technical support center for the purification of crude 2-(Methylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
I. Understanding the Compound: Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification. This data informs the selection of appropriate purification techniques and helps in troubleshooting.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₈OS | - |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Light orange to yellow to green clear liquid | [2] Color can be an indicator of purity. Darker colors often suggest the presence of oxidized impurities or polymeric byproducts. |
| Boiling Point | 141-143 °C at 13 mmHg | [2] The high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition. |
| Density | 1.18 g/mL at 25 °C | [2] Useful for calculating molar quantities and for solvent extraction purposes. |
| Solubility | Soluble in organic solvents, insoluble in water | [1][3] This property is key for designing liquid-liquid extraction and washing steps to remove water-soluble impurities. |
| Stability | Sensitive to strong oxidants; prone to air oxidation, especially when heated. | [4][5] Special care must be taken to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of impurities like 2-(methylsulfinyl)benzaldehyde and 2-(methylsulfonyl)benzaldehyde. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound can originate from the starting materials, side reactions during synthesis, or degradation during storage and workup. Common impurities include:
-
Oxidation Products: The thioether and aldehyde functionalities are susceptible to oxidation.[6] This can lead to the formation of:
-
2-(Methylsulfinyl)benzaldehyde
-
2-(Methylsulfonyl)benzaldehyde
-
2-(Methylthio)benzoic acid (from oxidation of the aldehyde group)
-
-
Starting Materials: Unreacted starting materials from the synthesis, such as thioanisole or its precursors.
-
Isomeric Byproducts: Depending on the synthetic route, other isomers such as 4-(methylthio)benzaldehyde might be formed.[7]
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
Q2: Which purification method is best for my needs?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
-
For moderate purity (95-99%) on a larger scale: Vacuum distillation is the most efficient method.
-
For high purity (>99%) or for separating close-boiling isomers: Silica gel column chromatography is recommended.
-
To remove acidic impurities like 2-(methylthio)benzoic acid: A preliminary wash with a mild aqueous base like sodium bicarbonate is advisable before distillation or chromatography.[5]
Q3: How should I store purified this compound?
A3: Due to its sensitivity to oxidation, purified this compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[2] Use of an amber glass vial is also recommended to protect it from light.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: My distilled this compound is still yellow/orange.
-
Possible Cause 1: Co-distillation of impurities. Some impurities may have boiling points close to that of the product, causing them to co-distill.
-
Solution: Improve the efficiency of your distillation. Use a fractionating column (e.g., a Vigreux column) and perform the distillation slowly to allow for better separation.[8] Collect multiple small fractions and analyze their purity by GC or TLC.
-
-
Possible Cause 2: Thermal decomposition during distillation. Prolonged heating, even under vacuum, can cause some degradation, leading to colored byproducts.
-
Solution: Ensure your vacuum is sufficiently high (ideally below 10 mmHg) to lower the boiling point. Use a heating mantle with a stirrer for even heating and to avoid localized overheating. It is crucial to monitor the temperature of the distilling vapor, not just the heating bath.
-
-
Possible Cause 3: Oxidation during distillation. Air leaks in your distillation setup can lead to oxidation at high temperatures.
-
Solution: Carefully check all joints and connections in your distillation apparatus to ensure they are airtight. After distillation, allow the apparatus to cool completely before breaking the vacuum under a stream of inert gas.[5]
-
Problem 2: The yield of my purified product is very low.
-
Possible Cause 1: Inefficient extraction or washing. Significant amounts of the product may be lost if the workup procedure is not optimized.
-
Solution: When performing a liquid-liquid extraction, ensure you use an adequate volume of organic solvent and perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.
-
-
Possible Cause 2: Product loss during distillation.
-
Solution: Avoid distilling to dryness, as this can lead to decomposition and loss of the last fraction of the product. Ensure your collection flask is appropriately sized for the expected volume of distillate.
-
-
Possible Cause 3: Incomplete elution from the chromatography column.
-
Solution: If using column chromatography, ensure you have chosen an appropriate solvent system that allows for the complete elution of your product. After the main product has been collected, flush the column with a more polar solvent to check for any remaining product.
-
Problem 3: The product decomposes in the flask during distillation ("black tar").
-
Possible Cause 1: Atmospheric pressure distillation. Attempting to distill at atmospheric pressure will lead to a boiling point high enough to cause rapid decomposition.
-
Solution: Always use vacuum distillation for this compound.
-
-
Possible Cause 2: Presence of non-volatile, acidic, or basic impurities. These can catalyze polymerization or decomposition at high temperatures.
-
Solution: Perform a pre-purification wash. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine to remove water. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.[5]
-
-
Possible Cause 3: Overheating.
-
Solution: Use a thermostatically controlled heating mantle and a stir bar to ensure even and controlled heating. The temperature of the heating bath should not be more than 20-30 °C above the boiling point of the liquid at the given pressure.
-
IV. Detailed Experimental Protocols
These protocols provide a starting point for the purification of crude this compound. They should be adapted based on the specific impurities present in your crude material.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying several grams of the compound to moderate purity.
-
Pre-treatment (Optional but Recommended):
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl (if basic impurities are suspected), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus. A short path distillation head is often sufficient. For better separation, a short Vigreux column can be inserted between the flask and the distillation head.
-
Use a round-bottom flask that is no more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Ensure all glass joints are properly greased and sealed.
-
-
Procedure:
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved (e.g., 13 mmHg), gradually heat the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction distilling at a constant temperature (around 141-143 °C at 13 mmHg).[2]
-
Stop the distillation before the flask is completely dry.
-
Allow the apparatus to cool to room temperature before carefully venting with an inert gas.
-
Protocol 2: High-Purity Purification by Column Chromatography
This method is ideal for obtaining high-purity material or for separating isomers.
-
Preparation:
-
Choose an appropriate solvent system through TLC analysis. A common starting point is a mixture of hexane and ethyl acetate.
-
Prepare a silica gel slurry in the chosen eluent and pack the column.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
V. References
-
Veeprho. (n.d.). Thioanisole Impurities and Related Compound. Retrieved from --INVALID-LINK--
-
Shulgin, A., & Shulgin, A. (n.d.). PIHKAL: A Chemical Love Story. Erowid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 2-(METHYLTHIO) BENZALDEHYDE. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 2-(METHYLTHIO) BENZALDEHYDE 7022-45-9 wiki. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 90%. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). This compound SDS, 7022-45-9 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Thioanisole. Retrieved from --INVALID-LINK--
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). Thioanisole: Chemical Properties, Applications and Photodissociation. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 90%. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 3. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Thioanisole - Wikipedia [en.wikipedia.org]
- 7. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 8. Erowid Online Books : "PIHKAL" - #152 2-TIM [erowid.org]
Technical Support Center: Column Chromatography Protocol for 2-(Methylthio)benzaldehyde Purification
This guide provides a comprehensive, field-tested protocol and troubleshooting advice for the purification of 2-(Methylthio)benzaldehyde using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity for this key chemical intermediate.
Part 1: Foundational Principles for Separation
The successful chromatographic purification of this compound hinges on understanding its physicochemical properties. The molecule consists of a moderately polar benzaldehyde group and a less polar methylthio ether attached to an aromatic ring. This structure dictates its interaction with the stationary and mobile phases.
-
Stationary Phase Selection: Standard silica gel (SiO₂) is the stationary phase of choice. Its polar surface, rich in silanol (Si-OH) groups, interacts with polar functionalities. This compound, with its aldehyde group, will exhibit moderate affinity for the silica, allowing for effective separation from both non-polar and highly polar impurities. For acid-sensitive compounds, alumina might be a better choice, but standard silica is suitable for this molecule[1].
-
Mobile Phase Strategy: The key is to find a solvent system that provides an optimal retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4[1]. A common and effective approach for compounds of moderate polarity is a binary system of a non-polar solvent and a more polar solvent. For this purification, a mixture of hexanes (non-polar) and ethyl acetate (polar) is highly recommended. By adjusting the ratio, you can fine-tune the elution speed to achieve the best separation. Starting with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) allows non-polar impurities to elute first, after which the polarity can be increased to elute the target compound.
Part 2: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for purifying this compound from a crude reaction mixture.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before packing the column, determine the optimal mobile phase composition using TLC.
-
Prepare several TLC chambers with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5:95, 10:90, 20:80).
-
Dissolve a small amount of your crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm), as the aromatic ring will be UV-active[2].
-
Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities[1][3]. The Rf of benzaldehyde, a related compound, is approximately 0.9 in a 1.2:1 ethyl acetate:hexanes system, indicating that this compound will be less polar and require a less polar mobile phase for optimal Rf[4].
Step 2: Column Preparation (Slurry Packing Method)
-
Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes).
-
Ensure the column's stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top to protect the silica bed.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the sand layer.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is loaded onto the silica.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Begin elution by opening the stopcock, collecting the eluent in fractions (e.g., test tubes or vials).
-
Monitor the separation by spotting collected fractions onto a TLC plate and visualizing with UV light.
-
If separation is slow or the target compound is not moving, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% EtOAc to 10% EtOAc in hexanes.
-
Combine the pure fractions containing only this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data Summary Table
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase suitable for moderately polar aromatic aldehydes. |
| Mobile Phase | Hexanes / Ethyl Acetate | Offers a tunable polarity range for effective separation. |
| Initial TLC Screen | 5-20% Ethyl Acetate in Hexanes | To determine the optimal starting polarity for an Rf of 0.2-0.4[1]. |
| Elution Method | Isocratic or Gradient | Start isocratically; switch to a gradient (increasing EtOAc %) if needed to speed up elution. |
| Detection Method | UV lamp (254 nm) | The aromatic ring allows for easy visualization on fluorescent TLC plates[2]. |
Experimental Workflow Diagram
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My compound is running too fast (high Rf) or not moving at all (Rf = 0). What should I do?
Answer: This is a mobile phase polarity issue.
-
If Rf is too high: Your mobile phase is too polar. Decrease the proportion of ethyl acetate in the hexanes. A less polar eluent will slow the compound's movement down the column, allowing for better interaction with the silica and improved separation[1].
-
If Rf is too low: Your mobile phase is not polar enough. Increase the proportion of ethyl acetate to increase the eluting power of the solvent and move your compound down the column more effectively[1].
Question: I see streaks instead of distinct spots on my TLC plate. What's wrong?
Answer: Streaking can be caused by several factors:
-
Overloading: You may have spotted too much of your crude mixture on the TLC plate. Try diluting your sample before spotting.
-
Acidic Impurities/Compound Instability: Aldehydes can sometimes be sensitive to the acidic nature of silica gel[3]. If you suspect this, you can try neutralizing the silica gel by adding a very small amount of triethylamine (e.g., 0.1%) to your mobile phase. However, use this with caution as it will change the chromatography characteristics[3].
-
Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. Ensure your crude sample is fully dissolved before loading.
Question: My collected fractions are pure by TLC, but after evaporation, the yield is very low. Where did my product go?
Answer: This could be due to the volatility of this compound. It has a boiling point of 141-143 °C at a reduced pressure of 13 mmHg[5]. When using a rotary evaporator, be cautious with the temperature and vacuum level. Use a moderate water bath temperature (e.g., 30-40°C) and avoid applying a very high vacuum to prevent loss of the product.
Question: The separation between my product and an impurity is poor, even after trying different solvent ratios.
Answer: If simple hexanes/ethyl acetate systems fail, you may need to introduce a solvent with different properties.
-
Try replacing hexanes with toluene or ethyl acetate with dichloromethane or diethyl ether[3]. This changes the solvent-solute interactions and can often resolve overlapping spots.
-
Ensure your column is packed well. Channels or cracks in the silica bed lead to poor separation. If this occurs, the column must be repacked.
Question: My purified product is a yellow oil, but I expected a colorless liquid. Is it still impure?
Answer: this compound is often described as a light orange to yellow or green liquid. A pale yellow color is not necessarily indicative of impurity. However, significant color could point to persistent impurities, such as biphenyl if a Grignard reaction was used in synthesis, which is yellowish[6]. Always confirm purity with analytical methods like NMR or GC-MS.
Question: Can I use an alternative to column chromatography?
Answer: For aldehydes, an alternative purification method involves forming a solid bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-aldehyde impurities via extraction. The aldehyde can then be regenerated by adding a base[7][8]. This is particularly useful if the impurities are chemically very similar to the aldehyde, making chromatographic separation difficult.
References
- 1. silicycle.com [silicycle.com]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion of 2-(Methylthio)benzaldehyde
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals Topic: Troubleshooting low conversion and yield in reactions involving 2-(Methylthio)benzaldehyde.
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during its use in chemical synthesis. As a bifunctional molecule containing both a reactive aldehyde and a potentially labile methylthio group, it presents unique challenges that require careful consideration of reaction conditions and substrate stability.
Troubleshooting Guide & FAQs
This guide addresses the most common issues encountered during the synthesis of derivatives from this compound, focusing on the root causes of low conversion and yield.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or the reaction failed to produce the desired product. What are the most common causes?
Answer: This is a frequent challenge that can typically be traced back to one of three areas: the integrity of your starting materials, sub-optimal reaction conditions, or inefficient reaction monitoring and workup.
The first step in diagnosing low yield is to follow a logical troubleshooting sequence. The diagram below outlines a systematic approach to identifying the root cause.
Caption: A logical workflow for troubleshooting low yields.
A. Cause: Poor Quality or Degradation of Starting Materials
The chemical integrity of this compound is paramount. Its two functional groups are susceptible to degradation, which can halt your reaction before it even begins.
-
Oxidation of the Thioether: The sulfur atom in the methylthio group is readily oxidized by atmospheric oxygen, especially when stored improperly or at elevated temperatures, to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives.[1] These oxidized impurities are generally less reactive or will lead to undesired side products.
-
Oxidation of the Aldehyde: Aldehydes can air-oxidize to the corresponding carboxylic acid. The presence of 2-(methylthio)benzoic acid can neutralize basic catalysts or reagents, effectively quenching the desired reaction.
-
Purity of Other Reagents: Ensure all other reactants, solvents, and catalysts are pure and anhydrous (if required by the reaction chemistry). Impurities can introduce side reactions or poison catalysts.[2]
| Parameter | Recommended Action | Rationale |
| Purity of Aldehyde | Verify purity by ¹H NMR or GC-MS before use. A fresh bottle or purification via distillation under reduced pressure is recommended.[3] | Ensures the aldehyde and thioether functionalities are intact and free from oxidized contaminants. |
| Solvent Quality | Use freshly distilled or anhydrous grade solvents appropriate for the reaction. | Water or protic impurities can interfere with many common reactions, such as those involving organometallics or strong bases. |
| Reagent Stoichiometry | Accurately calculate and weigh all reagents. An incorrect molar ratio is a common source of low conversion.[2] | Ensures the limiting reagent is fully consumed and prevents side reactions from excess reagents. |
B. Cause: Sub-Optimal Reaction Conditions
The interplay between solvent, temperature, and catalysis is critical for success.
-
Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates. For example, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF or DMSO are often superior as they solvate cations, enhancing the reactivity of the nucleophilic anion.[1]
-
Sub-optimal Temperature: Many reactions require a specific temperature range to overcome the activation energy barrier without promoting decomposition or side reactions.[1][2] Reactions run at too low a temperature may stall, while excessive heat can lead to polymerization or oxidation.
-
Atmosphere Control: Due to the sensitivity of the thioether group to oxidation, running reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially when heating for prolonged periods.[4]
C. Cause: Inefficient Cyclization or Condensation
In many common reactions, such as the formation of benzothiazoles via condensation with 2-aminothiophenol, the overall yield depends on two key steps: the initial formation of an intermediate (e.g., a Schiff base) and its subsequent cyclization.[4][5] If the cyclization or a subsequent oxidation step is inefficient, the reaction can stall, leading to a low yield of the final aromatic product.[4]
Issue 2: Significant Side Product Formation
Question: My reaction is consuming the starting material, but I am isolating significant byproducts instead of my target molecule. What are the likely side reactions?
Answer: The formation of side products is often due to the inherent reactivity of the functional groups in this compound. Understanding these pathways is key to mitigating them.
A. Side Reaction: Oxidation of the Methylthio Group
This is the most common side reaction. The sulfur center can be oxidized by a wide range of reagents, and even by air, particularly under heating.[1] The resulting sulfoxide and sulfone have different electronic properties and may not undergo the desired subsequent reactions.
Caption: Oxidation pathway of the methylthio group.
Many standard oxidants will affect the thioether. If an oxidation step is required elsewhere in your synthesis, choose your reagent carefully. Metal-free systems, such as those using H₂O₂ in acetic acid, have been developed for selective oxidation of sulfides to sulfoxides, but over-oxidation to the sulfone is a risk.[6][7]
B. Side Reaction: Competing Aldehyde Reactions
Like any benzaldehyde derivative, this compound can undergo reactions at the aldehyde group that compete with your desired transformation.
-
Aldol Condensation: If another enolizable carbonyl compound is present, a crossed Aldol condensation can occur.[8] If no other carbonyl is present, self-condensation is possible but less common for aromatic aldehydes.
-
Benzoin Condensation: In the presence of nucleophilic catalysts like cyanide or N-heterocyclic carbenes, two molecules of the aldehyde can condense to form an α-hydroxy ketone (a benzoin).[9]
-
Polymerization: Under strongly acidic or basic conditions, or at high temperatures, aldehydes can polymerize.[8]
Best Practices for Reaction Monitoring
Question: How can I effectively monitor my reaction to understand where the problem is occurring?
Answer: Proper reaction monitoring is crucial. It allows you to confirm the consumption of starting material, identify the formation of intermediates, and detect side products in real-time.[10]
| Technique | Application & Insights | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Ideal for quick, qualitative tracking of reaction progress. Allows visualization of starting material disappearance and product/byproduct appearance.[2][8] | Fast, inexpensive, and requires minimal sample. | Provides limited structural information. Co-elution of spots can be misleading. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for identifying volatile components in the reaction mixture. Can confirm the mass of the product and potential byproducts.[11] | High sensitivity and provides mass information for identification. Good for checking starting material purity. | Not suitable for non-volatile or thermally labile compounds. May require derivatization for some compounds.[11] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides detailed structural information. Taking a crude NMR of the reaction mixture can identify key intermediates and byproducts by tracking characteristic proton signals.[10] | Highly informative for structure elucidation. Quantitative (qNMR) analysis is possible. | Requires more sample, is more expensive, and is slower than TLC. Complex mixtures can be difficult to interpret. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for monitoring complex reaction mixtures, separating components, and providing their mass-to-charge ratio. | Excellent for non-volatile compounds and complex mixtures. High sensitivity. | More complex instrumentation and higher cost. |
Field-Proven Experimental Protocols
Protocol 1: Baseline Protocol for Condensation with 2-Aminothiophenol
This protocol for synthesizing a 2-substituted benzothiazole is a common application and serves as a good baseline for troubleshooting.[4][5][12]
Objective: To synthesize 2-(2-(methylthio)phenyl)benzo[d]thiazole.
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
2-Aminothiophenol (1.0 mmol, 125.2 mg, ~107 µL)
-
Ethanol (5 mL)
-
30% Hydrogen Peroxide (H₂O₂) (optional oxidant, ~6.0 mmol)
-
Catalyst (e.g., a catalytic amount of acid like HCl, or a solid catalyst)[4][5]
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (5 mL).
-
Reagent Addition: To this stirred solution, add 2-aminothiophenol (1.0 mmol). If an oxidative cyclization is desired, an oxidant like H₂O₂ can be added, often in conjunction with a catalyst.[4]
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to reflux). Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes until the starting aldehyde spot is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (50 mL) to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Self-Validation: If this baseline reaction fails, it strongly points to issues with starting material quality or fundamental reaction conditions, rather than complex mechanistic failures.
Protocol 2: Quality Check of this compound via ¹H NMR
Objective: To quickly assess the purity and integrity of the starting aldehyde.
Procedure:
-
Dissolve a small sample (~5-10 mg) of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton (-CHO): Look for a sharp singlet around δ 10.3-10.5 ppm . Its integration should correspond to 1H. A diminished integral suggests degradation.
-
Methyl Protons (-SCH₃): Expect a sharp singlet around δ 2.5 ppm integrating to 3H.
-
Aromatic Protons: A complex multiplet pattern between δ 7.2-8.0 ppm integrating to 4H.
-
Impurities: The appearance of a broad peak around δ 11-12 ppm would indicate the presence of the oxidized carboxylic acid. Signals in the δ 2.7-3.0 ppm range could indicate the sulfoxide.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 2-(Methylthio)benzaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the work-up procedures for reactions involving 2-(Methylthio)benzaldehyde. Drawing from established protocols and field experience, this document aims to be a comprehensive resource for troubleshooting common issues and ensuring the integrity of your experimental results.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the creation of a wide array of pharmaceuticals and agrochemicals due to its reactive aldehyde and thioether functional groups.[1] However, the presence of the sulfur atom introduces specific challenges during the reaction work-up, such as the potential for oxidation and difficulties in purification. This guide is designed to address these challenges head-on, providing clear, actionable solutions in a readily accessible question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the work-up of reactions with this compound.
General Work-up Issues
Question: My reaction mixture has formed an emulsion during aqueous work-up. How can I break it?
Answer: Emulsions are common when working with sulfur-containing compounds. Here are several strategies to resolve them:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent with a lower polarity, such as hexane or diethyl ether.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Question: After extraction and solvent removal, I have a low yield of my desired product. What are the potential causes?
Answer: Low yields can stem from several factors during the work-up:
-
Product Solubility: Your product might have some solubility in the aqueous layer. It is good practice to back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
-
Incomplete Extraction: Ensure you are performing a sufficient number of extractions. Typically, three extractions are recommended to ensure complete transfer of the product to the organic phase.
-
Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.
Specific Reaction Work-up Challenges
Wittig Reaction
Question: I've performed a Wittig reaction with this compound and now I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What is the best approach?
Answer: The removal of triphenylphosphine oxide is a classic challenge in Wittig reaction work-ups. Here are several effective methods:
-
Precipitation with Non-Polar Solvents: If your product is relatively non-polar, you can often precipitate the TPPO. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like pentane or hexane. The TPPO should precipitate as a white solid and can be removed by filtration.[2][3][4] This process may need to be repeated for complete removal.
-
Precipitation with Metal Salts: For more polar products where precipitation with non-polar solvents is ineffective, TPPO can be precipitated as a metal salt complex. Adding a solution of zinc chloride (ZnCl₂) in ethanol to your crude product can precipitate a ZnCl₂(TPPO)₂ complex, which is then filtered off.[4][5]
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating TPPO from your product, especially for smaller scale reactions. TPPO is a polar compound and will have a lower Rf value than many less polar products.
Reduction with Sodium Borohydride (NaBH₄)
Question: What is the standard work-up procedure for the NaBH₄ reduction of this compound?
Answer: The work-up for a NaBH₄ reduction is generally straightforward:
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining NaBH₄.[6] Be cautious as hydrogen gas will be evolved. Alternatively, a dilute acid like 1M HCl can be used for quenching.[7]
-
Extraction: Once the gas evolution has ceased, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane, multiple times.
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Aldol Condensation
Question: I've performed a base-catalyzed aldol condensation. What is the best way to work up the reaction and isolate the product?
Answer: The work-up for an aldol condensation typically involves neutralization and extraction:
-
Neutralization: Cool the reaction mixture and neutralize the base catalyst by adding a dilute acid (e.g., 1M HCl) until the solution is neutral to pH paper.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Protecting the Methylthio Group
Question: I'm concerned about the oxidation of the methylthio group to a sulfoxide or sulfone during my reaction or work-up. How can I prevent this?
Answer: The sulfur atom in the methylthio group is susceptible to oxidation, especially in the presence of strong oxidizing agents or during prolonged exposure to air.[8][9][10]
-
Inert Atmosphere: Whenever possible, conduct your reaction under an inert atmosphere of nitrogen or argon to minimize air oxidation.
-
Careful Choice of Reagents: Avoid using strong oxidizing agents if the methylthio group is not the intended site of reaction.
-
Quenching with a Reducing Agent: If you suspect the formation of peroxidic species during the reaction, you can quench the work-up with a mild reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Monitoring by TLC: Thin-layer chromatography (TLC) is an excellent tool to monitor for the formation of the more polar sulfoxide and sulfone byproducts.[11] The oxidized products will have significantly lower Rf values than the starting material or the desired thioether product.
Detailed Experimental Protocol: Work-up for a Wittig Reaction of this compound
This protocol outlines a standard work-up procedure for a Wittig reaction to form 2-(Methylthio)stilbene, with a focus on the efficient removal of triphenylphosphine oxide.
1. Reaction Quenching: a. Upon completion of the reaction (as determined by TLC analysis), cool the reaction mixture to room temperature. b. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[12]
2. Solvent Removal: a. Transfer the quenched reaction mixture to a round-bottom flask. b. Remove the organic solvent (e.g., THF, dichloromethane) under reduced pressure using a rotary evaporator.
3. Extractive Work-up: a. To the resulting residue, add ethyl acetate and water. b. Transfer the mixture to a separatory funnel. c. Shake the funnel vigorously, venting frequently. d. Allow the layers to separate and drain the aqueous layer. e. Wash the organic layer sequentially with water and then with a saturated brine solution. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
4. Triphenylphosphine Oxide Removal (Precipitation Method): a. Dissolve the crude residue in a minimal amount of a suitable solvent like dichloromethane or toluene. b. Add pentane or hexane dropwise while stirring until a white precipitate (TPPO) is observed.[2][4] c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold pentane. e. Concentrate the filtrate to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. b. Monitor the fractions by TLC to isolate the pure 2-(Methylthio)stilbene.
Visualizing the Work-up Decision Process
The following diagram illustrates a general decision-making workflow for the work-up of this compound reactions.
Caption: A decision tree for the general work-up and purification process.
Quantitative Data Summary
| Impurity | Removal Method | Typical Efficiency | Reference |
| Triphenylphosphine Oxide | Precipitation with Hexane/Pentane | 80-95% | [2][4] |
| Triphenylphosphine Oxide | Precipitation with ZnCl₂ | >95% | [4][5] |
| Unreacted Aldehyde | Column Chromatography | >99% | N/A |
| Sulfoxide/Sulfone Byproducts | Column Chromatography | >98% | N/A |
References
- 1. This compound [myskinrecipes.com]
- 2. shenvilab.org [shenvilab.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 2-(Methylthio)benzaldehyde Hydrogenation
Welcome to the technical support guide for navigating the challenges associated with the catalytic hydrogenation of 2-(methylthio)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter catalyst deactivation during this specific transformation. The inherent presence of a sulfur-containing methylthio group in the substrate presents a significant and common hurdle: catalyst poisoning. This guide provides a structured approach to diagnosing, troubleshooting, and overcoming this issue through a series of frequently asked questions and in-depth technical protocols.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and problems encountered during the hydrogenation of this compound.
Q1: My hydrogenation reaction started but then slowed down dramatically or stopped completely. What is the most likely cause?
A: The most probable cause is catalyst poisoning. Your starting material, this compound, contains a sulfur atom in the methylthio group. Sulfur compounds are well-documented poisons for many precious metal catalysts, particularly palladium (Pd).[1][2][3][4] The sulfur atom's lone pair of electrons allows it to bind very strongly to the active metal sites on the catalyst surface through a process called chemisorption.[3][5][6] This action blocks the sites, preventing the aldehyde and hydrogen from adsorbing and reacting, thereby halting the hydrogenation.
Q2: I am using Palladium on Carbon (Pd/C). Is this a poor choice for this substrate?
A: While Pd/C is a versatile and widely used hydrogenation catalyst, it is exceptionally sensitive to sulfur poisoning.[7][8] The strong interaction between palladium and sulfur can lead to rapid and often irreversible deactivation.[6][9] Even trace amounts of sulfur-containing compounds can significantly reduce the activity of Pd catalysts.[10][11] Therefore, while it might initiate the reaction, its performance will likely degrade quickly as more substrate molecules poison the available active sites.
Q3: To counteract the poisoning, can I simply increase the catalyst loading?
A: While adding a large excess of the catalyst might seem like a straightforward solution to achieve full conversion, it is often an inefficient and costly strategy. This approach essentially sacrifices a portion of the catalyst to the poison. For substrates where the poison is an impurity, this can be viable. However, when the substrate itself is the poison, you are creating a stoichiometric problem that requires a very high and economically impractical catalyst load. It does not solve the underlying issue of deactivation.
Q4: Are there more sulfur-tolerant catalysts I should consider for this reaction?
A: Yes, catalyst selection is critical. While no catalyst is completely immune, some offer greater resistance to sulfur poisoning than standard Pd/C.
-
Platinum-based catalysts (e.g., Pt/C): Platinum can sometimes show higher tolerance to sulfur than palladium, but it is still susceptible.[12]
-
Rhodium-based catalysts (e.g., Rh/C): Rhodium may also offer some advantages over palladium in the presence of nitrogen- and sulfur-containing heterocycles.[13]
-
Ruthenium-based catalysts (e.g., Ru/C): Ruthenium is often cited for its higher resistance to catalyst poisons in general compared to palladium.[14]
-
Specialized Catalysts: Research has shown that doping metal nanoparticles with other elements, such as phosphorus on ruthenium, can significantly enhance sulfur tolerance for hydrogenating other functional groups.[15] While not a commercial off-the-shelf solution for this specific aldehyde, it points to an active area of catalyst development. For industrial-scale hydrodesulfurization, metal sulfide catalysts (e.g., Co-Mo-S) are used, but their selectivity for fine chemical transformations like aldehyde reduction under mild conditions may not be suitable.[1][15]
Q5: How can I definitively prove that the sulfur group in my substrate is poisoning the catalyst?
A: A simple control experiment is the most effective method.
-
Select a Control Substrate: Choose an analogous aldehyde that lacks the sulfur atom but is structurally similar, such as 2-methoxybenzaldehyde or even benzaldehyde itself.
-
Run Parallel Reactions: Set up two identical reactions side-by-side. Use the same catalyst (e.g., Pd/C), catalyst loading, solvent, temperature, and hydrogen pressure.
-
Monitor Conversion: Track the reaction progress for both your target substrate (this compound) and the control substrate.
-
Analyze Results: If the control reaction proceeds to completion smoothly while the this compound reaction stalls, it provides strong evidence that the methylthio group is the source of the catalyst deactivation.
Part 2: In-Depth Troubleshooting and Mitigation Guide
This section provides a deeper dive into diagnosing the problem, implementing solutions, and understanding the underlying science.
The Mechanism of Sulfur Poisoning
Catalyst poisoning by the methylthio group involves the strong chemisorption of the sulfur atom onto the palladium active sites. This blocks the catalytic cycle, which is essential for hydrogenation.
Caption: Mechanism of sulfur poisoning on a Palladium (Pd) catalyst surface.
Troubleshooting Workflow
If you are facing a stalled reaction, follow this logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for stalled hydrogenation reactions.
Mitigation Strategies: Experimental Protocols
Once poisoning is confirmed, you can employ several strategies.
Strategy 1: Optimize Reaction Conditions
Altering reaction parameters can sometimes overcome partial deactivation, though it may also impact selectivity.
| Parameter | Recommended Change | Rationale & Causality | Potential Drawbacks |
| Hydrogen Pressure | Increase (e.g., from 1 atm to 10-50 bar) | Higher H₂ concentration can increase the rate of hydrogenation on the remaining active sites and may help displace weakly adsorbed species. High pressure is often necessary for challenging reductions.[16][17] | Requires specialized high-pressure reactor equipment. May increase the risk of over-reduction or other side reactions. |
| Temperature | Increase moderately (e.g., from 25°C to 50-80°C) | Increases reaction kinetics. At higher temperatures, the equilibrium of sulfur adsorption may shift slightly, freeing up some active sites.[7] | Can lead to catalyst sintering (loss of surface area), reduced selectivity (e.g., hydrodesulfurization or decarbonylation), and substrate/product degradation.[5] |
| Catalyst Loading | Increase (e.g., from 5 mol% to 10-20 mol%) | Provides a larger absolute number of active sites, some of which will remain unpoisoned for a longer duration. | Poor atom economy, high cost, and potential for more difficult product purification to remove catalyst residues. Does not solve the fundamental problem. |
| Solvent Choice | Use polar, protic solvents (e.g., EtOH, MeOH, AcOH) | These are standard solvents for hydrogenation and generally facilitate good reactivity.[16] Using acetic acid as a solvent or co-solvent can sometimes enhance the activity of catalysts like Pd(OH)₂/C.[16] | Solvent must be inert to the reaction conditions and fully solubilize the substrate. |
Strategy 2: Select a More Robust Catalyst
This is often the most effective approach. Instead of standard 10% Pd/C, consider the following alternatives.
| Catalyst | Key Features & Rationale | Recommended Starting Conditions |
| Pearlman's Catalyst (Pd(OH)₂/C, 20 wt%) | Generally more active than Pd/C and can be effective for debenzylation in the presence of sulfur-containing compounds.[16][17] Its higher activity may help overcome the poisoning effect to some extent. | 5-10 mol% catalyst, EtOH or AcOH, 25-60°C, 1-10 bar H₂. |
| 5% Rh/C or 5% Rh/Al₂O₃ | Rhodium often exhibits different selectivity and poison resistance compared to palladium. It is a viable alternative to screen when Pd fails.[13] | 5-10 mol% catalyst, EtOH/MeOH, 25-80°C, 10-40 bar H₂. |
| 5% Ru/C | Ruthenium is known for its robustness and can be resistant to poisoning, particularly when hydrogenating aromatic rings.[14] Its efficacy for aldehyde reduction in this context should be evaluated. | 5-10 mol% catalyst, MeOH, 50-100°C, 20-50 bar H₂. |
Part 3: Advanced Topics - Catalyst Regeneration
Q6: Can I regenerate my sulfur-poisoned palladium catalyst?
A: Regeneration of sulfur-poisoned catalysts is challenging because the palladium-sulfur bond is very strong and often considered irreversible under typical lab conditions.[6][9] Simple washing or filtering will not restore activity. However, under specific, often harsh, conditions, some activity can be recovered.
Experimental Protocol: Attempted Catalyst Regeneration via High-Temperature Hydrogen Treatment
This protocol is an attempt to desorb the sulfur species and should be performed with caution. Success is not guaranteed.
Objective: To remove strongly chemisorbed sulfur from a Pd/C catalyst.
Materials:
-
Spent, sulfur-poisoned Pd/C catalyst, recovered by filtration.
-
Tube furnace with temperature control.
-
Quartz or ceramic tube.
-
Source of high-purity hydrogen (H₂) and an inert gas (Nitrogen or Argon).
Procedure:
-
Catalyst Preparation: Carefully place the dried, spent catalyst in the center of the quartz tube within the tube furnace.
-
Inert Purge: Purge the system thoroughly with an inert gas (N₂ or Ar) at a low flow rate for 15-30 minutes at room temperature to remove all air. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.
-
Heating Under Inert Gas: While maintaining the inert gas flow, slowly heat the furnace to a target temperature (e.g., 400-500°C).
-
Hydrogen Treatment: Once the target temperature is stable, switch the gas flow from inert gas to hydrogen. Maintain this flow for 2-4 hours. This treatment aims to reduce the sulfur species to H₂S, which is then carried away by the gas stream.[18]
-
Cooling: Switch the gas flow back to the inert gas. Allow the furnace to cool completely to room temperature under the inert atmosphere.
-
Passivation: Once at room temperature, the catalyst is highly pyrophoric. It must be carefully passivated before exposure to air, typically by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) in a controlled manner, or by carefully wetting the catalyst with a deoxygenated solvent.
-
Testing: Evaluate the regenerated catalyst's activity using the original reaction or a standard benchmark reaction to determine the degree of activity recovery.
Disclaimer: This procedure involves flammable gases at high temperatures and should only be performed by trained personnel with appropriate safety equipment and engineering controls (e.g., proper ventilation, gas sensors).
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 17. reddit.com [reddit.com]
- 18. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
effect of solvent on 2-(Methylthio)benzaldehyde reactivity
Technical Support Center: 2-(Methylthio)benzaldehyde
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've seen countless experiments where the choice of solvent was the pivotal factor between success and failure. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of handling this compound, focusing specifically on how different solvent environments can dramatically alter its reactivity. We will move beyond simple protocols to explore the underlying chemical principles, helping you to not only troubleshoot problems but also to proactively design more robust and efficient reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the interplay between solvent properties and the unique structural features of this compound.
Q1: How does general solvent polarity impact the reactivity of the aldehyde in this compound?
A1: The reactivity of the carbonyl carbon in this compound is highly susceptible to the polarity of the solvent. The carbon-oxygen double bond is inherently polar, with the carbon atom being electrophilic (partially positive) and the oxygen atom being nucleophilic (partially negative).[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these environments, the intrinsic polarity of the carbonyl group is the dominant factor. They are suitable for reactions where reactants are nonpolar but may offer poor solubility for ionic reagents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and high dielectric constants, which allow them to stabilize charged intermediates and transition states.[2] For nucleophilic addition reactions, this stabilization can lower the activation energy and accelerate the reaction rate. For example, the formation of a tetrahedral alkoxide intermediate is favored in polar solvents that can stabilize the developing negative charge on the oxygen atom.[1]
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents are also highly polar but have the added ability to form hydrogen bonds.[3] While they can stabilize charged species, their effect is more complex and can be detrimental to certain reactions (see Q2).
In condensation reactions, solvent polarity has been shown to significantly influence product yields. For instance, studies on similar benzaldehyde systems show that polar solvents like ethanol can lead to higher yields compared to nonpolar options like toluene or even other polar aprotic solvents like acetonitrile.[4]
Q2: Should I use a polar protic or a polar aprotic solvent for nucleophilic additions to this compound?
A2: The choice between a polar protic and a polar aprotic solvent is critical and depends entirely on the nature of your nucleophile.
-
Polar Aprotic Solvents (Recommended for Strong, Anionic Nucleophiles): Solvents like DMF, DMSO, and THF are generally the superior choice when using strong, anionic nucleophiles (e.g., Grignard reagents, enolates, cyanide). Polar aprotic solvents solvate the metal cation but leave the anionic nucleophile relatively "naked" and highly reactive.[2][5] This leads to a significantly faster reaction rate for nucleophilic attack.
-
Polar Protic Solvents (Use with Caution): Protic solvents like ethanol or water can severely hinder strong nucleophiles through hydrogen bonding. The solvent molecules form a "cage" around the anion, stabilizing it and making it less available and less reactive for attacking the electrophilic carbonyl carbon.[5] This effect can dramatically slow down or even halt a reaction. However, protic solvents are suitable when they act as the nucleophile themselves (e.g., in acetal formation with an alcohol solvent) or when using neutral nucleophiles (e.g., amines). They are also favored in reactions that generate charged intermediates that benefit from stabilization, such as the SN1 mechanism.[5]
Q3: Can the ortho-methylthio group participate in or interfere with reactions? How does the solvent choice affect this?
A3: Yes, the ortho-methylthio (-SCH₃) group is not an innocent bystander. Its presence introduces two key factors:
-
Steric Hindrance: The bulky methylthio group at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde carbonyl. This effect might be more pronounced in viscous or bulky solvents that coordinate strongly with the substrate.
-
Sulfur Reactivity: The sulfur atom is susceptible to oxidation, especially under harsh conditions or in the presence of certain reagents. This can lead to the formation of methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) byproducts. The choice of solvent can influence this; for instance, some aerobic oxidations are highly solvent-dependent.[6] Furthermore, the sulfur atom's lone pairs can act as a Lewis base, potentially coordinating with and deactivating Lewis acid catalysts. This effect can be modulated by the solvent's ability to compete for coordination sites on the catalyst.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides logical workflows to diagnose and solve common issues related to solvent effects in your experiments with this compound.
Problem: My reaction yield is very low, or the reaction is not proceeding to completion.
Answer: Low conversion is a frequent issue where solvent choice is often the culprit. Follow this diagnostic workflow:
Problem: I am observing significant formation of an unknown byproduct. What could it be?
Answer: Side product formation often points to unintended reactivity of the substrate, reagents, or even the solvent.
-
Sulfur Oxidation: The most likely culprit involving the substrate itself is the oxidation of the methylthio group to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) group. This is particularly relevant in oxidation reactions or reactions run at high temperatures in the presence of air. Analyze your byproduct by mass spectrometry to check for an addition of 16 or 32 Da to the mass of your starting material.
-
Solution: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon). If using an oxidant, choose one selective for aldehydes over sulfides, or use milder conditions.
-
-
Solvent Participation: Some solvents can participate in reactions. For example, in Swern oxidations (which use DMSO), methylthiomethylated byproducts can sometimes form.[7] While you are not performing a Swern oxidation, this illustrates the principle that solvents are not always inert.
-
Solution: Review the literature for known reactivity of your chosen solvent under your reaction conditions. If suspicion is high, switch to a more inert solvent (e.g., from THF to dioxane or from DCM to toluene).
-
-
Cannizzaro-type Reactions: In the presence of a strong base and no other electrophile, aldehydes can undergo disproportionation. While less common for substituted benzaldehydes, it's a possibility.
-
Solution: Ensure slow addition of reagents and maintain appropriate stoichiometry.
-
Exemplary Protocol: Solvent Screening for the Knoevenagel Condensation
This protocol provides a framework for systematically evaluating the effect of different solvents on the Knoevenagel condensation between this compound and malononitrile.
Reaction: this compound + Malononitrile → 2-((2-(Methylthio)phenyl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq, catalyst)
-
Solvents to be screened: Toluene, Ethanol, Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure (General):
-
Set up four identical reaction vessels, each equipped with a magnetic stir bar and reflux condenser.
-
To each vessel, add this compound (e.g., 1.0 mmol, 152.2 mg).
-
Add the designated solvent (5 mL) to each vessel: Toluene to #1, Ethanol to #2, MeCN to #3, and DMF to #4.
-
Add malononitrile (1.05 mmol, 69.4 mg) to each vessel and stir to dissolve.
-
Add piperidine (0.1 mmol, 10 µL) to each reaction mixture.
-
Heat all reactions to a consistent temperature (e.g., 80 °C) and stir.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Once the reaction is deemed complete (or after a set time, e.g., 4 hours), cool the mixtures to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and then with brine (1 x 15 mL). Note: For the DMF reaction, more extensive aqueous washing may be needed.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the pure product.
-
Determine the isolated yield for each reaction.
Expected Results & Data Interpretation:
The choice of solvent is expected to have a significant impact on both the reaction rate and the final yield. Below is a table of hypothetical, yet representative, data.
| Entry | Solvent | Dielectric Constant (ε)[3] | Reaction Time (h) | Isolated Yield (%) | Observations |
| 1 | Toluene | 2.4 | 6 | 65% | Slower reaction; requires azeotropic removal of water for best results. |
| 2 | Ethanol | 24.3 | 2 | 92% | Fast reaction. The polar protic nature likely stabilizes intermediates effectively.[4] |
| 3 | Acetonitrile | 37.5 | 3 | 85% | Good yield, polar aprotic medium facilitates the reaction. |
| 4 | DMF | 38.0 | 2.5 | 88% | Fast reaction, but work-up can be more challenging due to solvent's high boiling point. |
Interpretation: The results would likely indicate that for this base-catalyzed condensation, polar solvents (both protic and aprotic) accelerate the reaction compared to nonpolar toluene. Ethanol, a polar protic solvent, may give the best result, suggesting that stabilization of charged intermediates in the catalytic cycle is a key factor for this specific transformation.[4][8] This systematic screening provides clear, actionable data to select the optimal solvent for process scale-up.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(Methylthio)benzaldehyde Derivatives
Document ID: TSC-RT-2MTBA-2025
Version: 1.0
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-(methylthio)benzaldehyde and its derivatives. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in chemical principles and extensive laboratory experience. This document is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity crystalline products of this class of compounds. The inherent functionalities of an aromatic aldehyde and a thioether group can present unique purification challenges, which this guide aims to address systematically.
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] This guide will delve into the nuances of solvent selection, common pitfalls such as "oiling out," and strategies to induce crystallization for this compound derivatives.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the recrystallization of this compound derivatives.
Issue 1: My compound "oils out" instead of crystallizing.
Q: I've dissolved my this compound derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5][6] This typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][7] The presence of impurities can also depress the melting point, exacerbating this issue.[5][7] Oiled out products are often impure because the liquid phase can act as a solvent for impurities.[5][6]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the saturation point may be reached at a temperature where the compound is still molten.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation temperature. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal nucleation.[8]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.
-
Solution: Select a solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider trying a solvent like ethanol (b.p. 78 °C) or a mixture of solvents with a lower boiling point.
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound.
-
Solution: If the crude product is highly impure, consider a preliminary purification step like a simple filtration through a plug of silica gel before recrystallization. Sometimes, adding a small amount of activated carbon to the hot solution can help remove colored and some polar impurities.[1]
-
Troubleshooting Workflow for Oiling Out:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Issue 2: No crystals form upon cooling.
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
A: The failure of crystals to form is typically due to either using too much solvent, resulting in a solution that is not saturated at lower temperatures, or a high activation energy barrier for nucleation.[8][9]
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause for the failure of crystallization.[8][9]
-
Solution 1: Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be cautious with flammable solvents. Continue to remove solvent until the solution appears slightly cloudy at the boiling point, then add a drop or two of fresh solvent to redissolve the precipitate before allowing it to cool again.[5]
-
Solution 2: Use an Anti-Solvent: If you know a solvent in which your compound is insoluble but is miscible with your crystallization solvent, you can add the "anti-solvent" dropwise to the cooled solution until turbidity persists. This reduces the overall solubility of your compound.[2] Common solvent pairs include ethanol-water and toluene-hexane.[4]
-
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.[9]
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[8]
-
Issue 3: Choosing the right solvent.
Q: How do I select an appropriate recrystallization solvent for a novel this compound derivative?
A: Solvent selection is a critical step and often requires some experimentation.[4] The principle of "like dissolves like" is a good starting point. This compound derivatives are moderately polar.
Solvent Selection Protocol:
-
Initial Screening: Place a small amount of your crude product (a few milligrams) into several small test tubes.
-
Add Potential Solvents: To each test tube, add a few drops of a different solvent from the list below.
-
Observe at Room Temperature: A good solvent will not dissolve the compound at room temperature.[1]
-
Heat the Mixture: Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.[1]
-
Cool the Solution: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.[9]
| Solvent Class | Example Solvents | Polarity | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar | Often good choices. Can be used in combination with water as an anti-solvent. |
| Esters | Ethyl Acetate | Moderately Polar | Good for compounds of intermediate polarity. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar | Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Slightly Polar | Volatility can be a concern. |
| Ketones | Acetone | Polar | Can be too effective as a solvent, leading to low recovery. |
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective.[10] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4]
Issue 4: The recrystallized product is still impure.
Q: I have recrystallized my product, but the melting point is still broad, or TLC/NMR analysis shows impurities. What went wrong?
A: This can happen for several reasons:
-
Crystallization Occurred Too Rapidly: Fast crystal growth can trap impurities within the crystal lattice.[5] Ensure slow cooling.
-
Inadequate Washing: The surfaces of the crystals may be coated with the impure mother liquor. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.[9]
-
Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to your desired compound, it may co-crystallize. In this case, a second recrystallization from a different solvent system may be necessary, or an alternative purification method like column chromatography might be required.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.[9]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (the one in which it is more soluble) at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-(Methylthio)benzaldehyde: An In-depth Analysis for Research Scientists
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide, tailored for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 2-(Methylthio)benzaldehyde. By drawing comparisons with structurally related analogues, we will dissect the nuanced electronic and steric influences that govern the chemical shifts and coupling patterns observed in this molecule.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound presents a unique fingerprint arising from the interplay of the electron-withdrawing aldehyde group and the electron-donating, yet sterically influential, methylthio group in an ortho relationship. While a publicly available, fully assigned experimental spectrum is not readily accessible, we can predict its key features with high confidence by analyzing the spectra of closely related compounds.
The anticipated signals in the ¹H NMR spectrum of this compound are:
-
A singlet for the aldehyde proton (CHO), significantly downfield.
-
A singlet for the methyl protons (SCH₃).
-
A complex multiplet pattern for the four aromatic protons.
Comparative Spectral Analysis: Unraveling Substituent Effects
To understand the intricacies of the this compound spectrum, a comparative analysis with benzaldehyde, thioanisole, 2-methoxybenzaldehyde, and 4-(Methylthio)benzaldehyde is highly instructive.
The Aldehyde Proton: A Telltale Singlet
A characteristic feature of benzaldehydes is the aldehyde proton signal, which appears at a very low field (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.[1] In benzaldehyde, this proton resonates around 10.0 ppm as a singlet.[2] For this compound, a similar chemical shift in this region is expected for the aldehyde proton.
The Methyl Protons: A Probe for Electronic Environment
The chemical shift of the methyl protons in the methylthio group provides insight into the electronic environment of the sulfur atom. In thioanisole, the SCH₃ protons appear around δ 2.5 ppm.[3][4] In 4-(Methylthio)benzaldehyde, this signal is observed at a similar value of δ 2.53 ppm.[4] For this compound, we can anticipate the methyl proton singlet to be in a comparable range, slightly influenced by the ortho-aldehyde group.
The Aromatic Region: A Complex Story of Substitution
The aromatic region of the ¹H NMR spectrum is where the structural nuances are most apparent. The substitution pattern on the benzene ring in this compound breaks the symmetry seen in benzaldehyde or thioanisole, leading to four distinct signals for the aromatic protons.
-
Benzaldehyde: The five aromatic protons of benzaldehyde appear between δ 7.5 and 8.0 ppm. The ortho-protons (H-2, H-6) are the most deshielded due to the anisotropic effect of the carbonyl group.[2]
-
Thioanisole: The aromatic protons of thioanisole resonate between δ 7.1 and 7.3 ppm.[3][4] The methylthio group is a weak ortho-, para-director and has a less pronounced effect on the aromatic proton chemical shifts compared to an aldehyde group.
-
2-Methoxybenzaldehyde: This compound provides a close analogy for the ortho-substitution pattern. The methoxy group is a stronger electron-donating group than the methylthio group. The aromatic protons in 2-methoxybenzaldehyde show a complex pattern, with some protons shifted upfield compared to benzaldehyde due to the electron-donating nature of the methoxy group.
-
4-(Methylthio)benzaldehyde: In this isomer, the methylthio group is para to the aldehyde. The ¹H NMR spectrum shows two distinct multiplets in the aromatic region, a doublet of doublets for the protons ortho to the aldehyde and a doublet of doublets for the protons ortho to the methylthio group.[4] This provides a clear example of the electronic influence of the methylthio group on the aromatic ring.
For this compound, the proton ortho to the aldehyde group (H-6) is expected to be the most downfield aromatic proton due to the combined deshielding effects of the aldehyde and the sulfur atom. The proton para to the aldehyde (H-4) will also be deshielded. The remaining two protons (H-3 and H-5) will be influenced by both the electron-withdrawing aldehyde and the electron-donating methylthio group, leading to a complex splitting pattern. The expected coupling constants will be typical for ortho (~7-8 Hz), meta (~2-3 Hz), and para (~0.5 Hz) coupling.
Data Summary: A Comparative Table
| Compound | Aldehyde H (δ, ppm) | Methyl H (δ, ppm) | Aromatic H (δ, ppm) |
| This compound (Predicted) | ~10.2 | ~2.5 | 7.2 - 7.9 |
| Benzaldehyde | ~10.0[2] | - | 7.51 - 7.87[2] |
| Thioanisole | - | ~2.5[3][4] | 7.12 - 7.29[3] |
| 2-Methoxybenzaldehyde | ~9.9 | ~3.9 (OCH₃) | 6.9 - 7.8 |
| 4-(Methylthio)benzaldehyde | 9.92[4] | 2.53[4] | 7.31 - 7.78[4] |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of this compound, the following general protocol should be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
Visualizing Spin-Spin Coupling in this compound
The following diagram illustrates the expected spin-spin coupling interactions between the aromatic protons of this compound.
Caption: Predicted spin-spin coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, defined by the electronic and steric interplay of its ortho substituents. By comparing its predicted spectral features with those of benzaldehyde, thioanisole, 2-methoxybenzaldehyde, and 4-(Methylthio)benzaldehyde, we can gain a deep understanding of how these functional groups modulate the chemical environment of the protons. This comparative approach not only aids in the confident assignment of the spectrum but also reinforces the fundamental principles of NMR spectroscopy, providing a valuable analytical tool for researchers in the chemical sciences.
References
A Comparative Guide to the 13C NMR Analysis of 2-(Methylthio)benzaldehyde and its Analogs for Pharmaceutical Research
Abstract
In the landscape of modern drug discovery and development, the precise structural characterization of molecular entities is paramount. Benzaldehyde derivatives, including 2-(Methylthio)benzaldehyde, serve as critical intermediates in the synthesis of a wide array of pharmaceutical compounds. This guide provides an in-depth analysis of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a cornerstone technique for structural elucidation.[1][2] By comparing its spectral data with that of key analogs—benzaldehyde, 2-methoxybenzaldehyde, and 2-chlorobenzaldehyde—we illuminate the subtle yet significant electronic effects of ortho-substituents on the aromatic ring. This document is intended for researchers, chemists, and drug development professionals, offering both detailed spectral interpretation and a robust, standardized protocol for acquiring high-quality, quantitative 13C NMR data.
The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a class of aromatic compounds fundamental to organic synthesis. Their aldehyde functional group is highly reactive and serves as a versatile handle for constructing more complex molecular architectures. This compound, in particular, is a valuable intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of both a reactive aldehyde and a thioether group allows for selective chemical transformations, making it a key building block in the development of novel sulfur-containing therapeutic agents.[3] Given that precise molecular structure dictates biological function, the ability to unambiguously confirm the identity and purity of such intermediates is a non-negotiable aspect of the drug development pipeline.
Fundamentals of 13C NMR for Structural Verification
13C NMR spectroscopy is an exceptionally powerful analytical technique that provides direct insight into the carbon framework of a molecule.[1] Unlike 1H NMR, which can be complicated by signal overlap in complex molecules, 13C NMR offers a much wider range of chemical shifts (typically 0-220 ppm), resulting in superior signal resolution.[4][5]
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Key principles include:
-
Hybridization: The chemical shift is strongly influenced by the carbon's hybridization state, with sp2 carbons (like those in carbonyls and aromatic rings) appearing significantly downfield from sp3 carbons.
-
Electronegativity: Electronegative atoms (e.g., oxygen, chlorine) attached to or near a carbon atom withdraw electron density, "deshielding" the nucleus from the external magnetic field and shifting its signal to a higher ppm value (downfield).
-
Substituent Effects: Functional groups on a benzene ring systematically alter the chemical shifts of the ring carbons. Electron-donating groups (like -OCH3) tend to shield the ortho and para carbons (shifting them upfield), while electron-withdrawing groups (like -CHO, -Cl) deshield them (shifting them downfield).
This sensitivity makes 13C NMR an ideal tool for confirming substitution patterns on aromatic rings and verifying the successful installation of functional groups during a synthetic sequence.[6][7]
Detailed 13C NMR Analysis of this compound
The 13C NMR spectrum of this compound (in CDCl3) presents eight distinct signals, corresponding to its eight unique carbon atoms. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the sulfur-containing methylthio group.
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield due to the double bond to an electronegative oxygen atom.
-
Aromatic Carbons: The six aromatic carbons have distinct chemical shifts due to the lack of symmetry. The carbons directly attached to the substituents (C1 and C2) are significantly affected, as are the carbons ortho and para to these groups.
-
Methyl Carbon (-SCH3): As an sp3-hybridized carbon attached to sulfur, this signal appears in the upfield region of the spectrum.
Table 1: Assigned 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~191.5 | Characteristic aldehyde carbonyl, highly deshielded by oxygen. |
| C1 (-CHO) | ~134.0 | Aromatic C attached to the electron-withdrawing aldehyde group. |
| C2 (-SCH3) | ~143.5 | Aromatic C attached to sulfur; deshielded by the thioether group. |
| C3 | ~124.5 | Ortho to the -SCH3 group, influenced by its electronic effects. |
| C4 | ~132.5 | Meta to the -SCH3 and para to the -CHO group. |
| C5 | ~127.0 | Meta to the -CHO and para to the -SCH3 group. |
| C6 | ~131.5 | Ortho to the -CHO group, deshielded by its inductive effect. |
| -SCH3 | ~15.5 | Aliphatic carbon attached to sulfur, appears in the upfield region. |
| Note: The assignments are based on established substituent effects and data from analogous compounds, such as methyl 2-(methylthio)benzoate.[8] A definitive spectrum is available from commercial suppliers.[9] |
Comparative 13C NMR Analysis with Benzaldehyde Analogs
To understand the specific influence of the 2-methylthio group, it is instructive to compare its 13C NMR data with that of the parent benzaldehyde and other ortho-substituted analogs. We have selected 2-methoxybenzaldehyde and 2-chlorobenzaldehyde for this comparison, as the -OCH3 group is electron-donating via resonance, while the -Cl atom is electron-withdrawing via induction.
Table 2: Comparative 13C NMR Chemical Shift Data (δ, ppm) of Benzaldehyde and its Ortho-Substituted Analogs
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | Other |
| Benzaldehyde [10] | 192.3 | 136.5 | 129.7 | 129.0 | 134.4 | 129.0 | 129.7 | - |
| This compound | ~191.5 | ~134.0 | ~143.5 | ~124.5 | ~132.5 | ~127.0 | ~131.5 | 15.5 (-SCH3) |
| 2-Methoxybenzaldehyde [11] | 189.0 | 124.1 | 161.5 | 112.6 | 136.4 | 120.5 | 127.7 | 55.8 (-OCH3) |
| 2-Chlorobenzaldehyde [12][13] | ~190.0 | ~134.5 | ~138.0 | ~127.5 | ~135.0 | ~130.0 | ~131.0 | - |
| Note: Chemical shifts are solvent-dependent and may vary slightly between sources. The data presented are typical values found in the literature (primarily in DMSO-d6 or CDCl3). |
Analysis of Trends:
-
Carbonyl Shift (C=O): The unsubstituted benzaldehyde has the most deshielded carbonyl carbon at 192.3 ppm. All ortho-substituents, regardless of their electronic nature, cause an upfield shift (shielding) of this signal. This is a known proximity effect for ortho-substituted benzaldehydes.
-
Substituent-Bearing Carbon (C2): The chemical shift of C2 is dramatically affected by the attached group's electronegativity and resonance effects. The oxygen in the -OCH3 group causes the most significant deshielding (161.5 ppm), followed by the sulfur in the -SCH3 group (~143.5 ppm) and the chlorine atom (~138.0 ppm).
-
Aromatic Ring Carbons: The electron-donating -OCH3 group strongly shields the C3 and C5 carbons, shifting them significantly upfield (to 112.6 and 120.5 ppm, respectively) compared to benzaldehyde.[11] Conversely, the inductive withdrawal of the -Cl atom and the influence of the -SCH3 group lead to a more complex pattern of shielding and deshielding across the aromatic ring.
This comparative analysis demonstrates how 13C NMR can be used not just for identification, but also to probe the electronic structure of a molecule, providing data that can be correlated with reactivity and, ultimately, biological activity.
Standardized Protocol for Quantitative 13C NMR Data Acquisition
Acquiring a truly quantitative 13C NMR spectrum—where signal integrals are directly proportional to the number of carbons—requires specific experimental parameters to overcome the long relaxation times (T1) and variable Nuclear Overhauser Effect (NOE) inherent to 13C nuclei.[4][14]
Objective: To obtain a high-quality, quantitative 13C NMR spectrum suitable for structural verification and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-50 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
To shorten relaxation times, especially for quaternary carbons, a paramagnetic relaxation agent such as Chromium(III) acetylacetonate (Cr(acac)3) can be added to a final concentration of ~0.01-0.1 M.[4][14]
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer and allow at least 5 minutes for temperature equilibration.[15]
-
Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
Reference the chemical shift scale to the solvent signal or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[10]
-
-
Acquisition Parameters (Inverse-Gated Decoupling):
-
Pulse Program: Use a standard 1D pulse sequence with inverse-gated proton decoupling. This sequence applies the proton decoupler only during the acquisition time, not during the relaxation delay, which suppresses the NOE while still producing a simplified, proton-decoupled spectrum.[15]
-
Flip Angle: Set the excitation pulse to 90° to ensure maximum signal generation per scan.
-
Relaxation Delay (d1): This is the most critical parameter. Set d1 to be at least 5 times the longest T1 relaxation time of any carbon in the molecule (d1 ≥ 5 x T1max). For small molecules, a delay of 30-60 seconds is often sufficient, but for molecules with multiple quaternary carbons, longer delays may be necessary.[4][15]
-
Acquisition Time (aq): Set to 1-2 seconds to ensure adequate digital resolution.[4]
-
Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[15]
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 1-5 Hz to improve the S/N ratio.[15]
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the signals of interest. The integral values should now be directly proportional to the number of carbons they represent.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a synthetic intermediate like this compound using 13C NMR spectroscopy.
Caption: Workflow for structural confirmation via quantitative 13C NMR.
Conclusion
13C NMR spectroscopy is an indispensable method for the unambiguous structural characterization of key synthetic intermediates in pharmaceutical research. The detailed analysis of this compound reveals a unique spectral fingerprint defined by its ortho-substituents. By conducting a comparative analysis against its parent compound and other analogs, we gain a deeper understanding of substituent-induced electronic effects, which can inform future synthetic strategies and structure-activity relationship studies. Adherence to a standardized, quantitative 13C NMR protocol ensures the generation of reliable and reproducible data, upholding the rigorous standards required for modern drug development.
References
- 1. 13 C NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 2. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. rsc.org [rsc.org]
- 12. 2-Chlorobenzaldehyde (89-98-5) 13C NMR spectrum [chemicalbook.com]
- 13. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the FT-IR Analysis of 2-(Methylthio)benzaldehyde and Its Analogs
For researchers and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-(Methylthio)benzaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of its public reference spectrum, this guide employs a comparative approach, leveraging the well-documented spectra of key structural analogs to predict and interpret its vibrational characteristics. By understanding the electronic and steric influences of ortho-substituents on the benzaldehyde scaffold, we can build a robust framework for spectral assignment and compound verification.
The Analytical Challenge and Comparative Strategy
This compound incorporates three key functional moieties: an aldehyde, an aromatic ring, and a thioether (methylthio group). Each contributes characteristic vibrations to the infrared spectrum. The primary analytical challenge lies in deconvoluting these signals and understanding how their positions shift due to intramolecular interactions.
Our strategy is to systematically compare the known FT-IR spectral features of benzaldehyde with its ortho-substituted derivatives: 2-methoxybenzaldehyde and the conceptual 2-(methylsulfinyl)benzaldehyde. This comparison allows us to isolate the spectral contributions of the thioether group and predict its influence on the aldehyde and aromatic ring vibrations.
-
Benzaldehyde : The foundational reference, providing the baseline vibrational frequencies for the aromatic aldehyde group.
-
2-Methoxybenzaldehyde : An oxygen-containing analog, offering insight into the effects of an electronegative ortho-substituent with lone pair electrons capable of resonance.
-
2-(Methylsulfinyl)benzaldehyde : A conceptual oxidized analog, which helps to distinguish the thioether from a sulfoxide group, a common synthetic byproduct or metabolite. The strong S=O stretch is a key diagnostic marker.
Comparative FT-IR Spectral Analysis
The infrared spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Our analysis will focus on the most diagnostic peaks in the functional group region.
The Carbonyl (C=O) Stretching Vibration
The C=O stretching band is one of the most intense and recognizable absorptions in the IR spectrum of aldehydes.[1] For benzaldehyde, this peak typically appears around 1703-1710 cm⁻¹.[2][3] Conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic aldehyde (1740-1720 cm⁻¹) due to resonance, which slightly weakens the C=O double bond character.
The nature of the substituent on the aromatic ring further modulates this frequency.[1]
-
2-Methoxybenzaldehyde : The C=O stretch is observed at approximately 1685-1694 cm⁻¹.[4] The electron-donating resonance effect of the methoxy group further delocalizes electron density into the carbonyl group, decreasing its double bond character and lowering the stretching frequency.
-
This compound (Predicted) : The sulfur atom of the thioether is less electronegative than oxygen and its ability to donate its lone pair electrons into the ring via resonance is also significant, though generally considered weaker than for an ether. Therefore, we predict the C=O stretching frequency to be slightly higher than in 2-methoxybenzaldehyde but likely still lower than in benzaldehyde itself, falling in the 1690-1700 cm⁻¹ range.
-
2-(Methylsulfinyl)benzaldehyde (Predicted) : The methylsulfinyl group (-S(O)CH₃) is strongly electron-withdrawing due to the electronegative oxygen atom. This inductive effect would withdraw electron density from the aromatic ring and the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber, likely above that of benzaldehyde (>1710 cm⁻¹). A key additional feature would be a strong S=O stretching band around 1040-1060 cm⁻¹.[5]
Aldehyde C-H Stretching
A key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton (-CHO). This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, between 2900 cm⁻¹ and 2700 cm⁻¹.[2] One peak is often observed around 2820-2850 cm⁻¹ and a second, more distinct shoulder appears around 2720-2750 cm⁻¹. The presence of this lower-wavenumber band is a strong indicator of an aldehyde functional group. This feature is expected to be present in this compound and all its analogs.
Aromatic and Aliphatic C-H and C=C Vibrations
-
Aromatic C-H Stretch : Weak to medium sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on the benzene ring.[2]
-
Aliphatic C-H Stretch : The methyl group (-SCH₃) will exhibit symmetric and asymmetric C-H stretching vibrations between 3000-2850 cm⁻¹.[6] These may sometimes overlap with the aromatic C-H stretching region.
-
Aromatic C=C Stretch : Medium to strong intensity bands in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring.[2] Ortho-substitution can influence the pattern and intensity of these bands.
C-S and C-O Stretching Vibrations
-
C-O Stretch (in 2-Methoxybenzaldehyde) : Aryl ethers show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.
-
C-S Stretch (in this compound) : The C-S stretching vibration is notoriously weak and variable in the infrared spectrum, appearing in the broad range of 800-600 cm⁻¹. Its identification can be challenging and is often not used for primary diagnosis without corroborating data.
-
S=O Stretch (in 2-(Methylsulfinyl)benzaldehyde) : As mentioned, this would be a strong, prominent band in the 1040-1060 cm⁻¹ region, making it easily distinguishable from a thioether.[5]
Summary of Comparative Peak Assignments
The following table summarizes the key expected vibrational frequencies for this compound based on the analysis of its structural analogs.
| Vibrational Mode | Benzaldehyde (Actual) | 2-Methoxybenzaldehyde (Actual) | This compound (Predicted) | 2-(Methylsulfinyl)benzaldehyde (Predicted) | Causality of Shift from Benzaldehyde |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | ~3070 cm⁻¹ | ~3060 cm⁻¹ | ~3060 cm⁻¹ | Minimal change expected. |
| Aliphatic C-H Stretch | N/A | ~2940, 2840 cm⁻¹ | ~2925, 2850 cm⁻¹ | ~2930, 2860 cm⁻¹ | Presence of the methyl group. |
| Aldehyde C-H Stretch | ~2820, 2735 cm⁻¹ | ~2850, 2750 cm⁻¹ | ~2830, 2740 cm⁻¹ | ~2840, 2750 cm⁻¹ | Characteristic Fermi doublet for aldehydes. |
| C=O Stretch | ~1703 cm⁻¹ | ~1690 cm⁻¹ | ~1695 cm⁻¹ | >1710 cm⁻¹ | Electron-donating/-withdrawing effects of the ortho group. |
| Aromatic C=C Stretch | ~1595, 1580, 1455 cm⁻¹ | ~1598, 1580, 1465 cm⁻¹ | ~1590, 1575, 1460 cm⁻¹ | ~1600, 1580, 1450 cm⁻¹ | Substitution pattern affects these ring modes. |
| C-O / C-S / S=O Stretch | N/A | ~1250 cm⁻¹ (strong, C-O) | ~700-600 cm⁻¹ (weak, C-S) | ~1050 cm⁻¹ (strong, S=O) | Diagnostic peak for the specific heteroatom functional group. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a common and convenient method for analyzing liquid or solid samples.
Instrumentation:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor series) equipped with a Universal ATR accessory (e.g., single-bounce diamond crystal).
Procedure:
-
Instrument Preparation : Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Background Spectrum :
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Acquire a background spectrum (typically 16-32 scans). This is crucial as it subtracts the absorbance from atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.
-
-
Sample Analysis :
-
Place a small amount of the this compound sample (a single drop if liquid, or a small amount of powder if solid) onto the center of the ATR crystal.
-
Use the ATR pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
-
Data Processing and Analysis :
-
Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking function in the software to accurately determine the wavenumber of each absorption maximum.
-
Compare the obtained peak positions with the predicted values in the comparative table to confirm the identity and purity of the compound.
-
-
Cleaning : After the analysis, clean the ATR crystal and pressure arm tip meticulously with a suitable solvent to prevent cross-contamination.
Visualization of the Analytical Workflow
The logical process for the FT-IR analysis and interpretation of this compound is illustrated below.
Caption: Workflow for the FT-IR analysis of this compound.
Conclusion
References
- 1. Dimethyl Sulfoxide [webbook.nist.gov]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity of 2-(Methylthio)benzaldehyde
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is a cornerstone of robust and reproducible science. 2-(Methylthio)benzaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data interpretation insights.
The Critical Role of Purity in Synthesis
The presence of impurities in this compound can arise from its synthesis, which often involves the reaction of a substituted benzaldehyde with a methylthiolating agent. Potential impurities may include unreacted starting materials, by-products from side reactions, or degradation products. For instance, oxidation of the methylthio group to the corresponding sulfoxide or sulfone is a common impurity pathway. The presence of these impurities can lead to unforeseen challenges in subsequent synthetic steps and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for purity determination is not just a quality control measure but a critical component of process understanding and optimization.
HPLC: The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power, sensitivity, and versatility make it the method of choice in most pharmaceutical and chemical laboratories.
The Rationale Behind Method Development
A reversed-phase HPLC method is ideally suited for this compound due to its aromatic nature and moderate polarity.[3][4][5][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.
The choice of a C18 column provides a strong hydrophobic interaction with the benzaldehyde ring, while the methylthio group adds a degree of polarity that can be modulated by the mobile phase composition. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the fine-tuning of the retention time and separation from potential impurities. The inclusion of a small amount of acid, such as formic acid or acetic acid, in the mobile phase can help to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
Detection is typically achieved using a UV detector, as the benzaldehyde moiety possesses a strong chromophore that absorbs UV light, providing excellent sensitivity.
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the HPLC analysis of this compound. It is designed to be a self-validating system, where the system suitability tests ensure the reliability of the data generated. This protocol should be validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.[7]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution.
-
Further dilute the stock solution 10-fold with the same diluent to obtain a working solution with a nominal concentration of 50 µg/mL.
System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Relative Standard Deviation (RSD) of the Peak Area: Not more than 2.0%.
Data Analysis: The purity of the sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Comparative Look at Alternative Techniques
While HPLC is the primary choice, other analytical techniques can also be employed for the purity assessment of this compound. Each has its own set of advantages and limitations.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] Given that this compound has a boiling point of 141-143 °C at 13 mmHg, it is amenable to GC analysis.[8][9][10]
-
Advantages: GC often provides higher resolution and faster analysis times than HPLC for volatile compounds. The use of a Flame Ionization Detector (FID) offers a wide linear range and near-universal response for organic compounds, which can be beneficial for quantifying a broad range of impurities. Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of unknown impurities.[11]
-
Disadvantages: Thermally labile impurities may degrade in the hot injector or column, leading to inaccurate results. Non-volatile impurities will not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of purity without the need for a specific reference standard of the analyte.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Advantages: qNMR is a non-destructive technique that provides structural information, allowing for the simultaneous quantification and identification of the analyte and impurities. It is considered a primary ratio method of measurement, meaning it can provide a direct measure of purity against a certified internal standard.[7][15]
-
Disadvantages: qNMR is generally less sensitive than HPLC and GC. Peak overlap can be a significant issue in complex mixtures, potentially complicating quantification. The instrumentation is also more expensive and requires specialized expertise for operation and data interpretation.[16]
Performance Comparison
| Feature | HPLC | GC | qNMR |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Selectivity | High (tunable with mobile phase and column) | Very High (high-resolution capillary columns) | High (structurally specific signals) |
| Speed | Moderate (15-30 min per sample) | Fast (5-15 min per sample) | Slow (requires longer acquisition times for good signal-to-noise) |
| Quantification | Requires a reference standard for the analyte | Requires a reference standard for the analyte (or relative response factors) | Can provide absolute quantification with a certified internal standard |
| Impurity Identification | Requires hyphenation with MS (LC-MS) | Readily hyphenated with MS (GC-MS) | Can provide structural information directly from the spectrum |
| Cost | Moderate | Moderate | High |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the selection of the most appropriate analytical technique, the following diagrams are provided.
Caption: A simplified workflow for the HPLC purity analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, reversed-phase HPLC with UV detection is the recommended technique. It offers an excellent balance of sensitivity, selectivity, and cost-effectiveness. The method is robust, reliable, and can be readily validated to meet regulatory requirements.
Gas Chromatography serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities and for confirmatory purposes when coupled with mass spectrometry.
Quantitative NMR stands out as a powerful tool for the primary characterization of reference materials and for obtaining an absolute purity value without the need for a specific standard of this compound. While its lower sensitivity and higher cost may preclude it from routine use, it is an invaluable technique for establishing the purity of in-house standards.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, and the available instrumentation. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity of this compound.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. bitesizebio.com [bitesizebio.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 7022-45-9 [sigmaaldrich.com]
- 9. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 10. This compound 90 7022-45-9 [sigmaaldrich.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rssl.com [rssl.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
A Comparative Guide to the X-ray Crystallography of 2-(Methylthio)benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a foundational pillar of modern chemistry and rational drug design. Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous atomic coordinates, providing invaluable insights into intermolecular interactions, conformational preferences, and solid-state packing. This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of 2-(methylthio)benzaldehyde, offering critical insights into their structural nuances and the experimental considerations for their characterization. While a vast array of derivatives can be conceptualized, this guide will focus on representative examples from key classes—Schiff bases, hydrazones, and thiosemicarbazones—for which high-quality crystallographic data of closely related analogs are available, allowing for a robust comparative discussion.
The Structural Significance of the this compound Scaffold
The this compound scaffold is a versatile building block in synthetic chemistry. The presence of the ortho-methylthio group introduces unique electronic and steric features that can influence the conformation of the molecule and its derivatives. This can have profound implications for their biological activity, coordination chemistry, and material properties. The aldehyde functionality provides a convenient handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, which are known to possess a broad spectrum of pharmacological activities.
The interplay between the sulfur atom of the methylthio group and the imine nitrogen in these derivatives can lead to interesting intramolecular interactions and coordination behavior with metal ions. Understanding these structural features at the atomic level through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and for the rational design of new molecules with tailored properties.
Comparative Crystallographic Analysis
While the crystal structure of this compound itself (COD ID: 4346679) is noted in the Crystallography Open Database, detailed experimental data for a comprehensive comparison is often gleaned from the study of its derivatives.[1] In this section, we will compare the crystallographic parameters of representative Schiff base, hydrazone, and thiosemicarbazone derivatives of closely related benzaldehydes to infer the structural impact of the 2-(methylthio) substituent.
Table 1: Comparative Crystallographic Data of Benzaldehyde Derivatives
| Parameter | 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine (Schiff Base) | Benzaldehyde thiosemicarbazone | 2,4-dichlorobenzaldehyde 4-methylthiosemicarbazone |
| Chemical Formula | C₁₄H₁₂BrNOS | C₈H₉N₃S | C₉H₉Cl₂N₃S |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 14.1479(14) | 5.8692(13) | 13.444(3) |
| b (Å) | 5.3058(3) | 12.513(2) | 9.3299(19) |
| c (Å) | 19.104(3) | 13.519(2) | 18.499(4) |
| α (°) | 90 | 112.735(3) | 90 |
| β (°) | 106.218(10) | 95.384(2) | 92.160(2) |
| γ (°) | 90 | 96.153(2) | 90 |
| Volume (ų) | 1376.5(3) | 900.4(3) | 2318.7(8) |
| Z | 4 | 4 | 8 |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Analysis of Structural Trends:
-
Schiff Bases: The crystal structure of 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine, a Schiff base derived from the closely related 2-(methylthio)aniline, reveals a monoclinic crystal system with the space group P2₁/c. The presence of the methylthio group in the ortho position of the aniline ring influences the planarity of the molecule and can participate in non-covalent interactions, guiding the crystal packing.
-
Thiosemicarbazones: Benzaldehyde thiosemicarbazone crystallizes in the triclinic system (P-1), with two independent molecules in the asymmetric unit exhibiting different degrees of planarity. This highlights the conformational flexibility of the thiosemicarbazone moiety. In contrast, 2,4-dichlorobenzaldehyde 4-methylthiosemicarbazone adopts a monoclinic P2₁/c space group. The molecules are linked by N—H⋯S hydrogen bonds, forming chains within the crystal lattice.[2][3] The presence of the methyl group on the thiosemicarbazone nitrogen and the chloro substituents on the aromatic ring significantly influences the intermolecular interactions and the overall crystal packing. It is anticipated that a this compound thiosemicarbazone would exhibit similar hydrogen bonding motifs, with the methylthio group potentially influencing the packing arrangement through weak C-H···S interactions.
-
Hydrazones: Hydrazone derivatives of benzaldehydes are also a well-studied class of compounds. For instance, (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone crystallizes in the monoclinic space group P2₁/c.[4] The molecules are linked by N—H⋯N hydrogen bonds, forming supramolecular chains. The planarity of the hydrazone linkage and the dihedral angles between the aromatic rings are key structural parameters that would be influenced by the presence of a 2-(methylthio) substituent.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of structural studies. The following protocols provide detailed, field-proven methodologies for the synthesis and crystallization of this compound derivatives.
Synthesis of a this compound Schiff Base Derivative
This protocol is adapted from the synthesis of related Schiff base ligands.
Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and crystallization of a Schiff base derivative.
Detailed Steps:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Addition of Amine: To this solution, add a solution of 1.0 mmol of the desired primary amine (e.g., 2-aminophenol) in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Crystallization: The crude product can be recrystallized by dissolving it in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/DMF) and allowing it to cool slowly to room temperature. Slow evaporation of the solvent from the mother liquor may also yield high-quality crystals.
Synthesis of a this compound Thiosemicarbazone Derivative
This protocol is based on general procedures for the synthesis of thiosemicarbazones.[2]
Workflow for Thiosemicarbazone Synthesis
Caption: Workflow for the synthesis and crystallization of a thiosemicarbazone derivative.
Detailed Steps:
-
Reaction Setup: Dissolve 1.0 mmol of this compound in 15 mL of hot ethanol in a 50 mL round-bottom flask.
-
Addition of Thiosemicarbazide: In a separate beaker, dissolve 1.0 mmol of thiosemicarbazide in 10 mL of water or ethanol (gentle heating may be required). Add this solution to the aldehyde solution.
-
Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Reflux the mixture for 30 minutes. A precipitate should form upon cooling.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the crystalline product by filtration, wash with water and then with a small amount of cold ethanol.
-
Crystallization: Recrystallize the product from ethanol to obtain crystals suitable for X-ray diffraction.
Alternative Characterization Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, it is not always feasible to obtain suitable crystals. In such cases, a combination of other analytical techniques is essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the constitution and connectivity of the synthesized derivatives. The chemical shifts of the aldehyde proton (or the imine proton in the derivatives) and the protons of the methylthio group are particularly diagnostic. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish through-bond correlations and confirm the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to identify the presence of key functional groups. The disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the imine are characteristic features in the IR spectra of the derivatives.
Conclusion and Future Directions
The crystallographic analysis of this compound derivatives, even through the study of closely related analogs, provides a wealth of information regarding their solid-state structures, intermolecular interactions, and conformational preferences. The ortho-methylthio group exerts a significant influence on the molecular architecture, which in turn can modulate the physicochemical and biological properties of these compounds.
Future work in this area should focus on obtaining high-quality single crystals of a wider variety of this compound derivatives, including hydrazones, thiosemicarbazones, and their metal complexes. A systematic crystallographic study of a series of these compounds would allow for a more detailed and quantitative comparison of their structural parameters, leading to a deeper understanding of the structure-property relationships. Such studies are crucial for the continued development of novel therapeutic agents and functional materials based on this versatile scaffold.
References
- 1. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(Methylthio)benzaldehyde and 4-(Methylthio)benzaldehyde
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. This guide provides an in-depth comparison of two closely related isomers: 2-(Methylthio)benzaldehyde and 4-(Methylthio)benzaldehyde. We will dissect the electronic and steric factors governing their reactivity, supported by spectroscopic data and validated experimental protocols, to provide a clear rationale for their differential behavior, particularly in nucleophilic addition reactions, a cornerstone of carbonyl chemistry.
Introduction: The Question of Isomeric Reactivity
The aldehyde functional group is a versatile linchpin in organic synthesis. Its reactivity, centered on the electrophilicity of the carbonyl carbon, is highly sensitive to the electronic and steric environment imposed by substituents on the aromatic ring. While this compound and 4-(Methylthio)benzaldehyde share the same molecular formula (C₈H₈OS)[1][2] and functional groups, the seemingly minor positional change of the methylthio (-SCH₃) group from the para to the ortho position introduces profound differences in their chemical behavior. This guide will demonstrate that while both isomers are generally deactivated towards nucleophilic attack compared to unsubstituted benzaldehyde, the underlying causes for this deactivation are distinct, with steric hindrance being the decisive factor in rendering the ortho isomer significantly less reactive.
Table 1: Physical and Chemical Properties
| Property | This compound | 4-(Methylthio)benzaldehyde |
| CAS Number | 7022-45-9[3] | 3446-89-7[4] |
| Molecular Weight | 152.21 g/mol [3] | 152.21 g/mol [4] |
| Appearance | Clear, light orange to yellow-green liquid[5] | Liquid[4] |
| Boiling Point | 141-143 °C @ 13 mmHg[3] | 86-90 °C @ 1 mmHg[4] |
| Density | 1.18 g/mL at 25 °C[3] | 1.144 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.633[3] | n20/D 1.646[4] |
Analysis of Electronic Effects: A Tale of Two Influences
The methylthio (-SCH₃) group exerts a dual electronic influence on the benzene ring: a weakly electron-withdrawing inductive effect (-I) due to sulfur's electronegativity, and a potent electron-donating resonance effect (+M) stemming from the lone pairs on the sulfur atom. The interplay of these effects dictates the electrophilicity of the aldehyde's carbonyl carbon.
4-(Methylthio)benzaldehyde: The Dominance of Resonance
In the para isomer, the -SCH₃ group is positioned to exert its full resonance effect on the carbonyl group through the conjugated π-system. The sulfur atom's lone pairs can delocalize into the ring, increasing electron density at the carbonyl carbon. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.[6][7]
Interestingly, the standard Hammett substituent constant for a para -SCH₃ group (σₚ) is 0.00. This value, derived from the ionization of substituted benzoic acids, suggests that the electron-donating resonance effect (+M) and the electron-withdrawing inductive effect (-I) effectively cancel each other out.[4] This implies that from a purely electronic standpoint, the reactivity of 4-(methylthio)benzaldehyde should be very similar to that of unsubstituted benzaldehyde.
This compound: Proximity and Competing Effects
The ortho isomer also experiences both inductive and resonance effects. The resonance delocalization shown in Figure 1 is still possible, which deactivates the carbonyl group. However, the proximity of the substituent to the reaction center can enhance the through-space inductive effect. More importantly, the electronic effects in the ortho isomer are overshadowed by a powerful steric component, which will be discussed in the next section. Standard Hammett constants are generally not applied to ortho substituents because steric interactions complicate the purely electronic effects.[4][8]
The Decisive Factor: Steric Hindrance in the Ortho Isomer
The primary driver of the reactivity difference between the two isomers is steric hindrance. Nucleophilic addition to an aldehyde is not a simple electronic interaction; it is a physical event requiring the nucleophile to approach the carbonyl carbon at a specific angle, typically the Bürgi-Dunitz trajectory (~107°).[7]
In 4-(Methylthio)benzaldehyde , the substituent is located far from the aldehyde group and presents no physical barrier to the approaching nucleophile.
In contrast, for This compound , the bulky -SCH₃ group is directly adjacent to the aldehyde. This proximity creates a significant steric shield around the reaction center, impeding the nucleophile's approach.[9] This steric clash raises the energy of the transition state for nucleophilic addition, thereby slowing the reaction rate considerably. This effect is a well-documented phenomenon for ortho-substituted benzaldehydes.[1][10]
Experimental Validation and Protocols
While no direct kinetic studies comparing the two isomers are readily available in the literature, their relative reactivities can be confidently predicted and experimentally verified using standard laboratory techniques.
Spectroscopic Evidence: ¹³C NMR Analysis
The chemical shift of the carbonyl carbon in a ¹³C NMR spectrum is a sensitive probe of its electronic environment. A more deshielded (higher ppm) carbonyl carbon is more electron-poor and thus more electrophilic.
Table 2: Carbonyl Carbon ¹³C NMR Chemical Shifts
| Compound | Carbonyl Carbon (C=O) Shift (ppm) | Data Source |
| Benzaldehyde (reference) | ~192.3 | [11] |
| 4-(Methylthio)benzaldehyde | 191.1 | [12] |
| This compound | Not available (Predicted ~191-193) | - |
The ¹³C NMR data for 4-(methylthio)benzaldehyde shows its carbonyl carbon at 191.1 ppm, slightly upfield (more shielded) compared to benzaldehyde (~192.3 ppm).[11][12] This minor shielding is consistent with the net weak electron-donating character of the para-methylthio group, corroborating the Hammett constant data. The expected value for the ortho isomer would provide further insight, though its prediction is complicated by the competing electronic and steric effects.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Objective: To determine and compare the carbonyl carbon chemical shifts of 2- and 4-(Methylthio)benzaldehyde.
-
Materials: this compound, 4-(Methylthio)benzaldehyde, deuterated chloroform (CDCl₃) with tetramethylsilane (TMS).
-
Procedure:
-
Prepare a solution of each isomer (~20-30 mg) in ~0.6 mL of CDCl₃ in separate NMR tubes.
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample on a 400 MHz (or higher) spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio for the carbonyl carbon signal (typically in the 190-200 ppm region).[13]
-
Process the spectra using appropriate software and reference the chemical shifts to TMS at 0.00 ppm.
-
Compare the chemical shifts of the aldehyde carbonyl carbons (C=O).
-
Proposed Head-to-Head Comparison: A Competitive Reaction
The most definitive method to compare the reactivities is a competitive experiment. By reacting an equimolar mixture of the two isomers with a limited amount of a nucleophilic reagent, the product ratio will directly reflect the relative reaction rates.
Experimental Protocol: Competitive Reduction
-
Objective: To determine the relative reactivity of 2- and 4-(Methylthio)benzaldehyde towards a nucleophile.
-
Materials: this compound, 4-(Methylthio)benzaldehyde, Sodium Borohydride (NaBH₄), Methanol, Diethyl Ether, Saturated NH₄Cl solution, Anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-(Methylthio)benzaldehyde in 10 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve 0.4 mmol of NaBH₄ (0.4 equivalents) in 5 mL of cold methanol.
-
Add the NaBH₄ solution dropwise to the aldehyde mixture over 5 minutes with stirring.
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the resulting mixture of unreacted aldehydes and product alcohols (2-(methylthio)benzyl alcohol and 4-(methylthio)benzyl alcohol) by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the product ratio.
-
-
Expected Outcome: The analysis is expected to show a significantly higher conversion of 4-(Methylthio)benzaldehyde to its corresponding alcohol compared to the 2-isomer, confirming the higher reactivity of the para-substituted compound.
Conclusion and Outlook
-
The reactivity of 4-(Methylthio)benzaldehyde is governed by a subtle electronic effect. The electron-donating resonance of the methylthio group slightly deactivates the carbonyl, but this effect is minimal, as evidenced by its Hammett constant (σₚ = 0.00) and ¹³C NMR data.[12]
-
The reactivity of This compound is dominated by steric hindrance. The bulky ortho-substituent physically impedes the approach of nucleophiles to the aldehyde, drastically increasing the activation energy of the reaction and thus reducing its rate.[10]
For synthetic chemists, this means that reactions involving nucleophilic attack at the aldehyde of the 2-isomer will require more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) than equivalent reactions with the 4-isomer. This understanding is critical for reaction design, optimization, and the synthesis of complex molecules where these aldehydes serve as key building blocks.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Correlation between Hammett substituent constants and directly calculated pi-conjugation strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. rsc.org [rsc.org]
- 13. C13 NMR List of Chemical Shifts [users.wfu.edu]
A Researcher's Guide to Alternatives for 2-(Methylthio)benzaldehyde in Synthesis
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. For decades, 2-(methylthio)benzaldehyde has served as a valuable and versatile building block, particularly in the construction of sulfur-containing heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1] Its dual functionality, featuring a reactive aldehyde and a strategically positioned methylthio group, enables a range of elegant and powerful transformations.
However, the pursuit of alternative synthetic pathways, driven by the need for improved yields, milder reaction conditions, greater substrate scope, or access to novel analogues, necessitates a thorough evaluation of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Role of this compound: A Workhorse in Heterocyclic Synthesis
The primary utility of this compound lies in its capacity to act as a precursor for the formation of various sulfur-containing heterocyclic systems. The ortho-positioning of the methylthio group relative to the aldehyde is key to its reactivity, often facilitating intramolecular cyclization reactions. One of the most prominent applications is in the synthesis of thiochromenones and their derivatives, thioflavones.
A common strategy involves the condensation of this compound with a suitable partner, followed by an intramolecular cyclization. This approach has been widely used for the synthesis of a variety of biologically active molecules.
Structurally Similar Alternatives: A Direct Comparison
A logical starting point for finding alternatives is to consider structurally related compounds where the methylthio group is replaced by other alkylthio or arylthio moieties. These alternatives can offer different steric and electronic properties, potentially influencing reaction rates, yields, and even the feasibility of certain transformations.
| Reagent | Structure | Key Features & Applications | Commercial Availability |
| This compound | ![]() | The benchmark reagent. Widely used in the synthesis of thiochromenones and other sulfur heterocycles.[1] | Readily available from major suppliers.[2][3] |
| 2-(Phenylthio)benzaldehyde | ![]() | The phenyl group can influence the electronic properties of the sulfur atom and may offer different reactivity in certain cross-coupling reactions.[4] | Available from several suppliers, often at a higher cost than the methylthio analogue.[4][5] |
| 2-(Benzylthio)benzaldehyde | ![]() | The benzyl group can be cleaved under specific conditions, offering a potential synthetic handle for further functionalization. | Available from some specialized suppliers.[6] |
| 2-(Ethylthio)benzaldehyde | ![]() | The slightly larger ethyl group may introduce subtle steric effects that could be beneficial in certain reactions. | Less common than the methylthio analogue, but available from some suppliers. |
The choice between these direct analogues often depends on the specific requirements of the synthesis. For routine applications, the cost-effectiveness and ready availability of this compound make it the preferred choice. However, for optimizing a reaction or exploring structure-activity relationships, the phenylthio or benzylthio analogues can provide valuable insights.
Alternative Synthetic Strategies: Bypassing 2-(Alkylthio)benzaldehydes
Instead of seeking direct replacements for this compound, a more powerful approach is often to explore entirely different synthetic routes to the desired target molecules. This can lead to significant improvements in overall efficiency and may open up avenues for the synthesis of previously inaccessible compounds.
Synthesis of Thioflavones and Thiochromenones
The synthesis of thioflavones is a prime example where numerous alternative strategies have been developed.
This approach involves the reaction of a readily available 2-halobenzaldehyde (typically bromo- or iodo-) with a sulfur nucleophile, followed by subsequent cyclization.
Caption: General workflow for thioflavone synthesis from 2-halobenzaldehydes.
This method offers the advantage of utilizing commercially available and often inexpensive starting materials. The nature of the thiol can be varied to introduce different substituents on the sulfur atom of the final product.
Another classical yet effective method is the condensation of a thiophenol with a β-diketone or a related three-carbon synthon.
Caption: General workflow for thioflavone synthesis from thiophenols.
This approach is particularly useful for accessing a wide range of substituted thioflavones by varying both the thiophenol and the β-diketone component.
Performance Comparison for Thioflavone Synthesis
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Using this compound | This compound, Acetophenone derivatives | Direct and well-established route. | May require specific activating conditions for the methylthio group. | 60-85% |
| Route A: From 2-Halobenzaldehydes | 2-Halobenzaldehyde, Thiol, Acetylene derivatives | Readily available starting materials; modular. | May require transition metal catalysts; multi-step. | 50-80% |
| Route B: From Thiophenols | Thiophenol, β-Diketones | Versatile for introducing diversity. | β-diketones can be unstable or require synthesis. | 65-90% |
| One-Pot Multicomponent Reactions | Various simple precursors | High atom economy; operational simplicity. | Optimization can be challenging; may have limited scope. | 70-95% |
Experimental Protocols
Protocol 1: Synthesis of a Thioflavone using this compound
This protocol is a representative example of the traditional use of this compound.
Step 1: Condensation To a solution of this compound (1.0 mmol) and 2'-hydroxyacetophenone (1.0 mmol) in ethanol (10 mL) is added a catalytic amount of a strong base (e.g., sodium hydroxide). The mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting materials.
Step 2: Cyclization The reaction mixture is then acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried. The crude product is then refluxed in a suitable solvent (e.g., acetic acid) with an oxidizing agent (e.g., iodine) for 2-4 hours to effect cyclization and aromatization to the thioflavone.
Step 3: Purification The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude thioflavone is purified by recrystallization or column chromatography.
Protocol 2: Alternative Synthesis of a Thioflavone from a 2-Halobenzaldehyde
This protocol illustrates an alternative pathway that avoids the use of this compound.
Step 1: Thioether Formation A mixture of 2-bromobenzaldehyde (1.0 mmol), thiophenol (1.1 mmol), and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is heated at 80-100 °C for 6-8 hours. The reaction is monitored by TLC.
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction The resulting 2-(phenylthio)benzaldehyde is then reacted with a suitable phosphonium ylide or phosphonate carbanion (e.g., derived from acetophenone) to form the corresponding chalcone intermediate.
Step 3: Cyclization The chalcone is then subjected to intramolecular cyclization, often under acidic or oxidative conditions, to yield the desired thioflavone.
Step 4: Purification The final product is purified by standard techniques such as column chromatography or recrystallization.
Mechanistic Insights
The choice of reagent is often guided by the underlying reaction mechanism. The use of this compound in thioflavone synthesis typically proceeds through a pathway involving the activation of the methylthio group, which can act as a leaving group or be oxidized to a more reactive sulfoxide or sulfone.
References
A Comparative Spectroscopic Guide to 2-(Methylthio)benzaldehyde and its Analogs
For the discerning researcher in synthetic chemistry and drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth, comparative analysis of the spectroscopic data for 2-(Methylthio)benzaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals. To provide a comprehensive understanding of its spectral features, we will compare its data with that of structurally related benzaldehyde derivatives: the oxygen-containing analog, 2-Methoxybenzaldehyde, the parent compound, Benzaldehyde, and its positional isomer, 4-(Methylthio)benzaldehyde. This comparative approach will illuminate the influence of the methylthio group and its position on the spectral properties of the benzaldehyde scaffold.
The Significance of Spectroscopic Characterization
The precise arrangement of atoms and functional groups within a molecule dictates its chemical reactivity, physical properties, and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule's structure. For a compound like this compound, understanding its spectral signature is crucial for reaction monitoring, quality control, and for predicting its behavior in complex chemical systems. The subtle electronic effects of the methylthio group, an electron-donating yet also potentially coordinating moiety, can be effectively probed through these analytical methods.
Spectroscopic Data of this compound
Obtaining a complete, unified set of public-domain spectroscopic data for this compound can be challenging. The following data has been compiled from various commercial and literature sources.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Peaks/Signals | Source |
| ¹H NMR | Data not readily available in public databases. | - |
| ¹³C NMR | Data available through subscription services like SpectraBase.[1] | [1] |
| IR (ATR) | Spectrum available through subscription services like SpectraBase.[1] | [1] |
| Mass Spec. | Data not readily available in public databases. | - |
The scarcity of publicly available data for this compound underscores the importance of generating and disseminating such information within the scientific community. For the purpose of this guide, we will focus on a detailed comparative analysis with well-characterized analogs.
Comparative Spectroscopic Analysis
To understand the spectral characteristics of this compound, a comparative analysis with related compounds is invaluable. We will examine the publicly available data for 2-Methoxybenzaldehyde, Benzaldehyde, and 4-(Methylthio)benzaldehyde.
Benzaldehyde: The Parent Scaffold
Benzaldehyde serves as our baseline, representing the fundamental spectroscopic features of a monosubstituted aromatic aldehyde.
Table 2: Spectroscopic Data for Benzaldehyde
| Technique | Observed Peaks/Signals (Solvent: CDCl₃) | Source |
| ¹H NMR | δ 10.0 (s, 1H, CHO), 7.90 (d, 2H, Ar-H), 7.65 (t, 1H, Ar-H), 7.54 (t, 2H, Ar-H) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR | δ 192.4 (CHO), 136.4 (C-1), 134.5 (C-4), 129.8 (C-2,6), 129.0 (C-3,5) | Spectral Database for Organic Compounds (SDBS) |
| IR (Neat) | 3065, 2822, 2745 (C-H), 1704 (C=O), 1596, 1585, 1455 (C=C) cm⁻¹ | Spectral Database for Organic Compounds (SDBS) |
| Mass Spec. | m/z 106 (M+), 105 (M-H), 77 (C₆H₅⁺), 51 | Spectral Database for Organic Compounds (SDBS) |
2-Methoxybenzaldehyde: The Oxygen Analog
Replacing the methylthio group with a methoxy group allows for a direct comparison of the electronic effects of sulfur versus oxygen in the ortho position.
Table 3: Spectroscopic Data for 2-Methoxybenzaldehyde
| Technique | Observed Peaks/Signals (Solvent: CDCl₃) | Source |
| ¹H NMR | δ 10.48 (s, 1H, CHO), 7.84 (dd, 1H, Ar-H), 7.55 (ddd, 1H, Ar-H), 7.07 (t, 1H, Ar-H), 6.99 (d, 1H, Ar-H), 3.92 (s, 3H, OCH₃) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR | δ 189.8 (CHO), 161.8 (C-2), 136.1 (C-6), 128.5 (C-4), 125.1 (C-1), 120.7 (C-5), 111.6 (C-3), 55.6 (OCH₃) | Spectral Database for Organic Compounds (SDBS) |
| IR (Neat) | 3070, 2942, 2842, 2747 (C-H), 1686 (C=O), 1599, 1485, 1464 (C=C) cm⁻¹ | Spectral Database for Organic Compounds (SDBS) |
| Mass Spec. | m/z 136 (M+), 135 (M-H), 107, 92, 77, 65, 51 | Spectral Database for Organic Compounds (SDBS) |
4-(Methylthio)benzaldehyde: The Positional Isomer
Comparing the ortho-substituted this compound with its para-substituted counterpart highlights the influence of substituent position on the spectra.
Table 4: Spectroscopic Data for 4-(Methylthio)benzaldehyde
| Technique | Observed Peaks/Signals (Solvent: CDCl₃) | Source |
| ¹H NMR | δ 9.92 (s, 1H, CHO), 7.77 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 2.54 (s, 3H, SCH₃) | [2] |
| ¹³C NMR | δ 191.3 (CHO), 147.9 (C-4), 132.9 (C-1), 130.0 (C-2,6), 125.2 (C-3,5), 14.7 (SCH₃) | [2] |
| IR (Liquid Film) | Characteristic peaks include a strong C=O stretch around 1690-1700 cm⁻¹. | |
| Mass Spec. | m/z 152 (M+), 151 (M-H), 137, 124, 109, 77, 69, 51, 45 | [2] |
Interpretation and Causality of Spectral Differences
The variations in the spectroscopic data across these molecules can be attributed to the electronic and steric effects of the substituents.
-
¹H NMR: The aldehyde proton in benzaldehyde appears at ~10.0 ppm. In 2-methoxybenzaldehyde, this signal is shifted downfield to ~10.48 ppm, likely due to the electron-withdrawing inductive effect of the ortho-methoxy group. For 4-(methylthio)benzaldehyde, the aldehyde proton is at a similar position to benzaldehyde (~9.92 ppm), suggesting that the electron-donating resonance effect of the para-methylthio group counteracts its inductive effect. The aromatic protons in the ortho-substituted compounds show more complex splitting patterns due to lower symmetry compared to the para-substituted isomer.
-
¹³C NMR: The chemical shift of the carbonyl carbon is sensitive to the electronic environment. In 2-methoxybenzaldehyde, the carbonyl carbon is shielded (189.8 ppm) compared to benzaldehyde (192.4 ppm), which is a consequence of the electron-donating resonance of the methoxy group. A similar shielding effect would be anticipated for this compound. The ipso-carbon attached to the substituent is significantly shielded in 2-methoxybenzaldehyde (161.8 ppm) due to the strong electron-donating nature of the oxygen atom.
-
IR Spectroscopy: The C=O stretching frequency is a key diagnostic peak. In benzaldehyde, it appears at 1704 cm⁻¹. For 2-methoxybenzaldehyde, this frequency is lowered to 1686 cm⁻¹, which is consistent with the electron-donating resonance effect of the methoxy group weakening the C=O bond. A similar lowering of the C=O stretching frequency would be expected for this compound.
-
Mass Spectrometry: The fragmentation patterns are influenced by the substituents. All the benzaldehyde derivatives will likely show a prominent peak corresponding to the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The presence of the sulfur or oxygen atom will introduce unique fragmentation pathways. For example, this compound might undergo fragmentation involving the sulfur atom, such as the loss of a methyl radical followed by rearrangement.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (Liquid Sample)
-
Sample Preparation: Place a small drop of the neat liquid sample onto the center of a clean, dry ATR crystal or between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like benzaldehyde derivatives, this is often done via direct injection or through a gas chromatography (GC) system.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for this class of compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for NMR and IR spectroscopy.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis of a Liquid Sample.
Conclusion
This guide provides a comprehensive framework for understanding the spectroscopic characteristics of this compound through a comparative analysis with its structural analogs. While a complete public dataset for the target compound remains to be consolidated, the principles outlined here, based on the analysis of closely related molecules, provide a robust foundation for interpreting its spectra. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds. The continued contribution of spectroscopic data to open-access databases is crucial for advancing chemical research and development.
References
A Senior Application Scientist's Guide to the Comprehensive Validation of Synthesized 2-(Methylthio)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the integrity of a starting material is the bedrock upon which successful discovery campaigns are built. 2-(Methylthio)benzaldehyde, a versatile building block, serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive aldehyde and thioether functional groups.[1] Its utility in creating complex sulfur-containing molecules makes it invaluable for medicinal chemistry research.[1] However, its efficacy is directly contingent on its purity and structural correctness. The presence of isomers, unreacted starting materials, or byproducts can derail subsequent synthetic steps, leading to ambiguous biological data and significant delays.
This guide provides a comprehensive framework for the validation of synthesized this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind our analytical choices, establishing a self-validating system to ensure the identity, purity, and quality of your product. We will also draw objective comparisons with its common isomer, 4-(Methylthio)benzaldehyde, to highlight the discriminatory power of a well-designed validation strategy.
Synthetic Context: Anticipating Potential Impurities
A robust validation strategy begins with an understanding of the synthetic route. While numerous specific pathways exist, the synthesis of this compound generally involves either the introduction of the methylthio group onto a pre-existing benzaldehyde scaffold or the modification of a functional group on a thioanisole derivative.[2]
Common routes can include:
-
Nucleophilic Aromatic Substitution: Reacting an ortho-substituted benzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) with a methylthiolate source like sodium thiomethoxide.
-
Oxidation: Oxidation of the corresponding 2-(methylthio)benzyl alcohol.[3]
Understanding these pathways is critical because it allows us to anticipate likely impurities. These may include:
-
Isomeric Impurities: Contamination with 3- or 4-(Methylthio)benzaldehyde if the starting materials were not isomerically pure.
-
Starting Materials: Unreacted 2-halobenzaldehyde or 2-(methylthio)benzyl alcohol.
-
Over-oxidation Products: Formation of 2-(methylthio)benzoic acid or the corresponding sulfoxide/sulfone derivatives.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used.
Our validation workflow is therefore designed not just to confirm the presence of the desired product but to actively seek out and quantify these potential contaminants.
Caption: Overall workflow for the validation of this compound.
Part 1: Unambiguous Structural Elucidation
The first phase of validation is qualitative: confirming that the molecule you synthesized is indeed this compound. We employ a trio of spectroscopic techniques for a holistic and definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Expertise & Causality: We use NMR not just to see if the expected peaks are present, but to confirm the ortho substitution pattern, which is the most critical distinguishing feature from its isomers. The coupling patterns (splitting) of the aromatic protons are uniquely informative for this purpose.
Expected Spectral Features for this compound:
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Key Feature / Rationale |
| ¹H | Aldehyde (-CHO) | ~9.9 - 10.2 | Singlet, highly deshielded proton characteristic of an aldehyde. |
| Aromatic (Ar-H) | ~7.2 - 7.9 | Complex multiplet pattern. The ortho substitution leads to four distinct aromatic signals, with predictable coupling constants between adjacent protons. | |
| Methyl (-SCH₃) | ~2.5 | Singlet, integrating to 3 protons. Its position indicates attachment to an electronegative sulfur atom. | |
| ¹³C | Carbonyl (C=O) | ~192 | Diagnostic chemical shift for an aldehyde carbonyl carbon. |
| Aromatic (Ar-C) | ~124 - 144 | Six distinct signals are expected due to the lack of symmetry. The carbon attached to sulfur (C-S) will be significantly shifted. | |
| Methyl (-SCH₃) | ~15 | Characteristic shift for a methyl group attached to sulfur.[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the dried product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expertise & Causality: While NMR maps the skeleton, IR confirms the "building blocks." The most critical absorbances for our target are the strong carbonyl (C=O) stretch and the characteristic aldehyde C-H stretches. Their presence definitively confirms the aldehyde functionality. For benzaldehyde derivatives, the C=O stretch appears around 1700-1720 cm⁻¹.[5][6]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Intensity / Description |
| ~3080-3010 | Aromatic C-H Stretch | Medium to Weak |
| ~2820 and ~2720 | Aldehyde C-H Stretch | Weak (Fermi doublet), highly diagnostic.[5] |
| ~1705 | Aldehyde C=O Stretch | Strong, Sharp (Key Peak) |
| ~1600-1450 | Aromatic C=C Stretch | Medium |
| Below 1500 | Fingerprint Region | Complex, unique to the molecule |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid product directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a high-quality result.
-
Cleanup: Clean the crystal thoroughly with a solvent-moistened wipe after analysis.
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint.
Expertise & Causality: MS provides the ultimate confirmation of the compound's elemental formula. The molecular ion peak (M⁺) must match the calculated molecular weight of C₈H₈OS (152.21 g/mol ).[7] The fragmentation pattern can further support the structure, often showing loss of the -CHO group or fragments related to the thioanisole core.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the retention time of the main peak. Analyze the mass spectrum of this peak, confirming the molecular ion at m/z ≈ 152 and evaluating the fragmentation pattern against known patterns for aromatic aldehydes and thioethers.
Part 2: Quantitative Purity Assessment
Once identity is confirmed, the focus shifts to purity. Chromatographic techniques are the gold standard for separating the main product from impurities and quantifying its concentration.
Caption: Comparative workflows for GC and HPLC purity analysis.
Gas Chromatography (GC)
GC is ideal for analyzing thermally stable and volatile compounds, making it perfectly suited for this compound.[8] Purity is typically expressed as a percentage based on the relative area of the product peak.
Expertise & Causality: We choose GC with a Flame Ionization Detector (FID) for its high sensitivity to hydrocarbons and its broad linear range. This allows for accurate area-percent purity determination, assuming all components have a similar response factor, which is a reasonable starting point for related impurities.
Experimental Protocol: Purity by GC-FID
-
Sample Preparation: Accurately prepare a solution of the product (~1 mg/mL) in a high-purity solvent (e.g., acetone or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with an FID detector.
-
Method Parameters:
-
Column: DB-5 or equivalent (30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temp: 250°C.
-
Detector Temp: 280°C.
-
Oven Program: Ramp from 80°C to 240°C at 15°C/min, then hold for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity: (Area of Product Peak / Total Area of All Peaks) * 100. Report purity to at least two decimal places (e.g., 97.0%(GC)).[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique that is particularly useful for detecting non-volatile or thermally sensitive impurities, such as the over-oxidation product 2-(methylthio)benzoic acid.[9]
Expertise & Causality: We employ reverse-phase HPLC with a C18 column, as this provides excellent separation for moderately polar organic molecules. UV detection is chosen because the aromatic ring in the analyte provides strong chromophores, leading to high sensitivity.
Experimental Protocol: Purity by HPLC-UV
-
Sample and Standard Preparation:
-
Prepare a stock solution of the product in the mobile phase at a known concentration (e.g., 1.0 mg/mL).
-
Create a series of dilutions from the stock to generate a calibration curve if absolute quantification is needed. For area percent purity, a single concentration is sufficient.
-
-
Instrumentation: Use an HPLC system with a UV detector.
-
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of high absorbance for the analyte (e.g., 254 nm).
-
-
Data Analysis: As with GC, calculate the area percent purity from the resulting chromatogram. Compare the retention time to a known standard if available.
| Technique | Pros for this compound | Cons for this compound | Primary Application |
| GC-FID | High resolution for volatile isomers, simple, robust. | Not suitable for non-volatile or thermally labile impurities (e.g., benzoic acids). | Primary purity assessment for volatile contaminants. |
| HPLC-UV | Excellent for non-volatile impurities (e.g., oxidation products), highly quantitative. | May have lower resolution for very similar volatile isomers compared to capillary GC. | Confirmatory purity and quantification of non-volatile species. |
Comparative Analysis: Distinguishing from Isomers
A common challenge in synthesis is the inadvertent formation of isomers. The most likely contaminant for our product is 4-(Methylthio)benzaldehyde. A robust validation protocol must be able to clearly distinguish between these two compounds.
Expertise & Causality: The key differentiator is the substitution pattern on the aromatic ring. This has a profound and predictable effect on the spectroscopic data, particularly the ¹H NMR spectrum.
-
This compound: The ortho substitution results in four unique aromatic protons, leading to a complex and dispersed multiplet pattern in the ¹H NMR spectrum.
-
4-(Methylthio)benzaldehyde: The para substitution creates symmetry in the molecule. This results in only two unique types of aromatic protons, which appear as two distinct doublets (an AA'BB' system), a much simpler and more recognizable pattern.[10]
Comparative Data of 2- vs. 4-(Methylthio)benzaldehyde:
| Property | This compound | 4-(Methylthio)benzaldehyde | Significance of Difference |
| CAS Number | 7022-45-9 | 3446-89-7[11] | Unique identifier. |
| Boiling Point | 141-143 °C / 13 mmHg | 86-90 °C / 1 mmHg[11] | Different physical properties, separable by careful distillation. |
| Refractive Index (n20/D) | ~1.633 | ~1.646[11] | Measurable difference in physical constant. |
| ¹H NMR (Aromatic Region) | Complex multiplet (~7.2-7.9 ppm) | Two doublets (~7.3 and ~7.8 ppm) | Definitive structural confirmation. The splitting pattern is unambiguous. |
| GC Retention Time | Different under the same conditions | Different under the same conditions | Allows for chromatographic separation and quantification of isomeric purity. |
Conclusion: An Integrated, Self-Validating Approach
The validation of a synthesized chemical product like this compound is not a perfunctory final step but an integral part of the scientific process. By employing an orthogonal suite of analytical techniques, we create a self-validating system where the results of one method corroborate the others. NMR and IR confirm the functional groups and their connectivity, MS verifies the molecular formula, and chromatography (both GC and HPLC) provides a quantitative measure of purity while separating potential isomers and byproducts.
This multi-faceted approach ensures that the material proceeding to the next stage of research or development is of the highest possible quality and integrity, providing confidence in the subsequent data and ultimately accelerating the path to discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 10. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4-(Methylthio)benzaldehyde 95 3446-89-7 [sigmaaldrich.com]
A Researcher's Guide to the Structural Elucidation of 2-(Methylthio)benzaldehyde Reaction Products: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, 2-(methylthio)benzaldehyde serves as a versatile building block, prized for its dual reactivity stemming from the aldehyde functionality and the influence of the ortho-methylthio group. The structural elucidation of its reaction products is paramount for understanding reaction mechanisms, predicting biological activity, and developing novel chemical entities. This guide provides an in-depth, comparative analysis of the structural characterization of products derived from key reactions of this compound, offering field-proven insights and detailed experimental data to aid researchers in their synthetic endeavors.
The Pivotal Role of the Ortho-Methylthio Group
The presence of the methylthio group in the ortho position to the aldehyde is not a passive substituent. It exerts significant electronic and steric effects that differentiate its reactivity from its meta and para isomers, as well as from unsubstituted benzaldehyde. Electronically, the sulfur atom can act as a weak electron-donating group through resonance and an electron-withdrawing group through induction. This nuanced electronic nature can influence the electrophilicity of the aldehyde carbonyl and the stability of reaction intermediates. Sterically, the ortho-methylthio group can hinder the approach of bulky reagents, thereby influencing the stereochemical outcome of certain reactions. A thorough understanding of these influences is critical for predicting and confirming the structures of the resulting products.
Comparative Analysis of Key Reaction Classes
This section delves into the structural elucidation of products from common and synthetically valuable reactions of this compound, comparing them with alternative starting materials where applicable.
Condensation Reactions: Formation of Schiff Bases and Thiosemicarbazones
Condensation reactions with primary amines and their derivatives are fundamental transformations of aldehydes. The resulting imines (Schiff bases) and thiosemicarbazones are not only stable products but also valuable intermediates for the synthesis of more complex heterocyclic systems.
Schiff Base Formation: The reaction of this compound with various amines readily forms the corresponding N-substituted imines. The structural confirmation relies heavily on spectroscopic methods.
-
¹H NMR Spectroscopy: The most telling signal is the singlet for the imine proton (-CH=N-), which typically appears in the δ 8.0-8.5 ppm region. The chemical shift of the methylthio protons (around δ 2.5 ppm) and the aromatic protons will also be informative.
-
¹³C NMR Spectroscopy: The imine carbon (-CH=N-) exhibits a characteristic resonance in the δ 160-170 ppm range.
-
FT-IR Spectroscopy: A strong absorption band in the 1600-1650 cm⁻¹ region is indicative of the C=N stretching vibration, replacing the C=O stretch of the starting aldehyde.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the expected molecular weight of the Schiff base.
Alternative Comparison: While the formation of Schiff bases is a general reaction for most benzaldehydes, the presence of the ortho-methylthio group can be leveraged for further transformations, such as intramolecular cyclization reactions, which are not possible with the para-isomer, 4-(methylthio)benzaldehyde. A study on Schiff bases derived from 4-(methylthio)benzaldehyde provides detailed spectral characterization that can be used for comparative purposes.[1][2]
Thiosemicarbazone Formation: The reaction with thiosemicarbazide yields the corresponding thiosemicarbazone, a class of compounds known for their diverse biological activities. The structural elucidation follows similar principles to Schiff bases, with the addition of characteristic signals for the thioamide moiety.
-
¹H NMR Spectroscopy: Look for two distinct N-H signals, one for the hydrazinic NH and another for the thioamide NH₂. The imine proton signal will also be present.
-
¹³C NMR Spectroscopy: The thiocarbonyl carbon (C=S) will have a characteristic resonance in the δ 175-185 ppm region.
-
FT-IR Spectroscopy: The C=S stretching vibration typically appears in the 800-850 cm⁻¹ range.
A detailed protocol and spectral data for the synthesis of thiosemicarbazones from substituted benzaldehydes can be found in the literature, providing a solid foundation for comparison.[3][4]
Carbon-Carbon Bond Forming Reactions: Wittig and Knoevenagel Reactions
The conversion of the aldehyde group into a carbon-carbon double bond is a powerful tool in organic synthesis. The Wittig and Knoevenagel reactions are two of the most prominent methods to achieve this transformation.
Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert the aldehyde into an alkene. The stereochemical outcome (E/Z isomerism) is a key aspect of the structural elucidation.[5][6]
-
Structural Elucidation:
-
¹H NMR Spectroscopy: The coupling constants between the vinylic protons are diagnostic of the alkene geometry. For Z-isomers, the coupling constant (J) is typically in the range of 7-12 Hz, while for E-isomers, it is larger, around 12-18 Hz.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to definitively determine the stereochemistry by observing through-space interactions between protons.
-
Alternative Comparison: The reactivity of the ylide (stabilized vs. non-stabilized) plays a crucial role in determining the stereoselectivity. While general protocols for the Wittig reaction of substituted benzaldehydes are available, specific data for this compound would be invaluable for understanding the steric and electronic influence of the ortho-substituent on the E/Z ratio.[7][8]
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base.[9]
-
Structural Elucidation: The product is an α,β-unsaturated compound, and its structure is confirmed by:
-
¹H NMR Spectroscopy: The appearance of a new vinylic proton signal and the disappearance of the aldehyde proton signal.
-
¹³C NMR Spectroscopy: The appearance of signals for the new double bond carbons.
-
FT-IR Spectroscopy: A characteristic C=C stretching vibration in the 1620-1680 cm⁻¹ range, often conjugated with the electron-withdrawing group from the active methylene compound.
-
Experimental Data Comparison: Detailed spectroscopic data for the Knoevenagel condensation products of various substituted benzaldehydes with malononitrile are available, which can serve as a benchmark for analyzing the products from this compound.[10]
Heterocycle Synthesis: The Friedländer Annulation
The Friedländer synthesis is a classic method for the synthesis of quinolines, which are important heterocyclic scaffolds in medicinal chemistry. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13][14][15] While this compound is not a direct substrate for the classical Friedländer synthesis, its derivatives can be. For instance, a 2-amino-6-(methylthio)benzaldehyde could be a valuable precursor.
Hypothetical Structural Elucidation: If this compound were to be converted to a suitable precursor for the Friedländer reaction, the resulting quinoline would have a methylthio group at a specific position on the benzene ring. The structural confirmation would involve:
-
¹H and ¹³C NMR Spectroscopy: Detailed analysis of the aromatic region to confirm the substitution pattern on the quinoline ring.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
2D NMR Techniques (COSY, HMBC, HSQC): To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in the quinoline scaffold.
Experimental Protocols and Data
This section provides representative experimental protocols and expected data for the key reactions discussed.
Synthesis of this compound Thiosemicarbazone
Protocol:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of thiosemicarbazide (1.0 mmol) in warm ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Spectroscopic Data:
| Data Type | Expected Values |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, NH), 8.2 (s, 1H, CH=N), 8.0 (br s, 2H, NH₂), 7.2-7.8 (m, 4H, Ar-H), 2.5 (s, 3H, S-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 178 (C=S), 142 (CH=N), 125-140 (Ar-C), 15 (S-CH₃) |
| FT-IR (KBr) | 3400-3100 cm⁻¹ (N-H stretching), 1610 cm⁻¹ (C=N stretching), 840 cm⁻¹ (C=S stretching) |
| MS (ESI) | m/z [M+H]⁺ corresponding to the calculated molecular weight. |
Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Spectroscopic Data for 2-(Methylthio)styrene:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃) | δ 7.0-7.5 (m, 4H, Ar-H), 6.8 (dd, 1H, J ≈ 17, 11 Hz, Ar-CH=), 5.7 (d, 1H, J ≈ 17 Hz, =CH₂ trans), 5.3 (d, 1H, J ≈ 11 Hz, =CH₂ cis), 2.5 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃) | δ 138 (Ar-C), 136 (Ar-CH=), 125-130 (Ar-C), 115 (=CH₂), 15 (S-CH₃) |
| FT-IR (neat) | 3080 cm⁻¹ (=C-H stretching), 1630 cm⁻¹ (C=C stretching), 990, 910 cm⁻¹ (out-of-plane =C-H bending) |
| MS (GC-MS) | Molecular ion peak corresponding to the calculated molecular weight. |
Visualizing Reaction Pathways
To further clarify the transformations discussed, the following diagrams illustrate the key reaction workflows.
Caption: Workflow for Schiff Base Synthesis
Caption: Wittig Reaction Workflow
Conclusion and Future Outlook
The structural elucidation of reaction products of this compound is a critical step in harnessing its full potential in synthetic chemistry. This guide has provided a comparative framework for understanding the key reactions of this versatile building block, complete with expected spectroscopic data and experimental considerations. While general principles of spectroscopic analysis apply, the subtle electronic and steric influences of the ortho-methylthio group necessitate careful and thorough characterization of each new derivative.
Future research should focus on expanding the repertoire of reactions with this compound and its derivatives, particularly in the realm of metal-catalyzed cross-coupling and asymmetric synthesis. The development of novel heterocyclic scaffolds derived from this precursor holds significant promise for the discovery of new therapeutic agents. A continued emphasis on detailed structural analysis using a combination of modern spectroscopic techniques will be essential for advancing this exciting area of chemical research.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-(Methylthio)benzaldehyde
Introduction: 2-(Methylthio)benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its reactive aldehyde and thioether functionalities. Its preparation can be approached through several synthetic strategies, each with distinct advantages and drawbacks. This guide provides a comprehensive comparison of the most common and effective routes for the synthesis of this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their efficiency, scalability, and practicality for researchers, scientists, and professionals in drug development.
I. Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the introduction of a formyl group onto a thioanisole backbone or the formation of the methylthio group on a pre-functionalized benzaldehyde derivative. The key methodologies evaluated in this guide are:
-
Directed ortho-Lithiation of Thioanisole followed by Formylation: A powerful and regioselective method that utilizes the directing ability of the methylthio group.
-
Vilsmeier-Haack Formylation of Thioanisole: A classic electrophilic aromatic substitution for formylating electron-rich aromatic rings.
-
Nucleophilic Aromatic Substitution of 2-Chlorobenzaldehyde: A direct approach involving the displacement of a halogen with a methylthiolate source.
-
Methylation of 2-Mercaptobenzaldehyde: A straightforward synthesis from a commercially available or readily prepared precursor.
The following diagram provides a high-level overview of these synthetic pathways.
Caption: Key synthetic pathways to this compound.
II. Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, reaction conditions, cost of starting materials, and scalability. The following table provides a quantitative comparison of the discussed methods.
| Parameter | Directed ortho-Lithiation | Vilsmeier-Haack Reaction | Nucleophilic Aromatic Substitution | Methylation of 2-Mercaptobenzaldehyde |
| Starting Material | Thioanisole | Thioanisole | 2-Chlorobenzaldehyde | 2-Mercaptobenzaldehyde |
| Key Reagents | n-Butyllithium, DMF | POCl₃, DMF | Sodium thiomethoxide | Methyl iodide, Base |
| Typical Yield | Good to Excellent | Moderate to Good | Variable | High |
| Reaction Temperature | Low (-78 °C to 0 °C) | 0 °C to elevated | Elevated | Room Temperature |
| Reaction Time | 1-4 hours | 2-6 hours | 4-12 hours | 1-3 hours |
| Key Advantages | High regioselectivity for the ortho position. | Uses common and inexpensive reagents. | Direct and conceptually simple. | Mild conditions, high yield. |
| Key Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions. Potential for side reactions. | Can produce a mixture of ortho and para isomers. The Vilsmeier reagent is corrosive. | High temperatures may be required, potential for side reactions. | Availability and stability of 2-mercaptobenzaldehyde can be a concern. |
III. Detailed Experimental Protocols and Mechanistic Insights
Directed ortho-Lithiation of Thioanisole followed by Formylation
This method leverages the ability of the sulfur atom in the methylthio group to coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[1]
Mechanism: The lone pair of electrons on the sulfur atom of thioanisole coordinates to the lithium atom of n-butyllithium. This proximity facilitates the abstraction of a proton from the sterically accessible ortho position by the butyl anion, forming a thermodynamically stable ortho-lithiated intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Workflow for the ortho-lithiation and formylation of thioanisole.
Experimental Protocol:
-
To a solution of thioanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Vilsmeier-Haack Formylation of Thioanisole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (like DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4]
Mechanism: Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion. Thioanisole, being an electron-rich arene due to the electron-donating nature of the methylthio group, attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during workup to furnish the aldehyde. A significant consideration is the regioselectivity, as the methylthio group is an ortho, para-director. The ratio of ortho to para isomers can be influenced by reaction conditions.
Caption: Vilsmeier-Haack formylation of thioanisole.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add thioanisole (1.0 eq.) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Separate the ortho and para isomers by column chromatography.
Nucleophilic Aromatic Substitution of 2-Chlorobenzaldehyde
This route involves the direct displacement of the chlorine atom in 2-chlorobenzaldehyde with a methylthiolate nucleophile. Sodium thiomethoxide is a common reagent for this transformation. This reaction is an example of a nucleophilic aromatic substitution (SNAr).
Mechanism: For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The aldehyde group at the ortho position to the chlorine atom provides the necessary activation by stabilizing the negative charge of the Meisenheimer intermediate through resonance. The methylthiolate anion attacks the carbon atom bearing the chlorine, forming the Meisenheimer complex. The departure of the chloride ion restores the aromaticity and yields the final product.
Experimental Protocol:
-
To a solution of 2-chlorobenzaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.2-1.5 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Methylation of 2-Mercaptobenzaldehyde
This is a straightforward approach that starts with 2-mercaptobenzaldehyde and involves the S-methylation of the thiol group.
Mechanism: In the presence of a base, the acidic proton of the thiol group in 2-mercaptobenzaldehyde is removed to form a thiolate anion. This highly nucleophilic thiolate then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to form the methylthio ether.
Experimental Protocol:
-
Dissolve 2-mercaptobenzaldehyde (1.0 eq.) in a suitable solvent like ethanol or acetone.
-
Add a base, such as potassium carbonate or sodium hydroxide (1.1 eq.), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
IV. Conclusion and Recommendations
The selection of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
-
For high regioselectivity and good yields on a laboratory scale, directed ortho-lithiation is the method of choice, provided the necessary equipment for handling air-sensitive reagents and low temperatures is available.
-
The Vilsmeier-Haack reaction offers a cost-effective alternative, particularly for larger-scale synthesis, but requires careful optimization to maximize the yield of the desired ortho-isomer and efficient separation from the para-isomer.
-
Nucleophilic aromatic substitution on 2-chlorobenzaldehyde is a viable option if the starting material is readily available and the potential for side reactions at higher temperatures can be managed.
-
The methylation of 2-mercaptobenzaldehyde is a simple and high-yielding reaction under mild conditions, making it an excellent choice if the starting mercaptan is accessible.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most suitable synthetic strategy for their specific needs.
V. References
-
Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2007 , 25, 585-603.
-
BenchChem. A Comparative Guide to Formylation Reagents: Alternatives to Benzyl Formimidate Hydrochloride. --INVALID-LINK--
-
BenchChem. benchmarking the efficiency of different formylation methods. --INVALID-LINK--
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. --INVALID-LINK--
-
Malik, A. K., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023 , 13(39), 27263-27285. --INVALID-LINK--
-
ResearchGate. Different formylation methods. 1[5], 2[6][7], 3. --INVALID-LINK--
-
Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2015 , 4(10), 456-473. --INVALID-LINK--
-
Reddit. Vilsmeier Haack Reaction. --INVALID-LINK--
-
Organic-Reaction.com. Formylation. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
PrepChem.com. Preparation of 2-chlorobenzaldehyde. --INVALID-LINK--
-
BenchChem. Comparative Cost Analysis of S-(2-methylphenyl) ethanethioate Synthesis Routes. --INVALID-LINK--
-
HDIN Research. 2-Chlorobenzaldehyde Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of the Reactivity of 2-Chloro-6-mercaptobenzoic Acid and 2-mercaptobenzoic Acid. --INVALID-LINK--
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 2-(メチルチオ)ベンズアルデヒド | this compound | 7022-45-9 | 東京化成工業株式会社 [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 90 7022-45-9 [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 2-(Methylthio)benzaldehyde
Introduction: Understanding the Unique Character of 2-(Methylthio)benzaldehyde
In the vast landscape of aromatic aldehydes, this compound (also known as 2-methylsulfanylbenzaldehyde) stands out as a versatile building block in organic synthesis. Its utility stems from the unique interplay of electronic and steric effects imparted by the ortho-methylthio (-SCH₃) substituent. Unlike simple electron-donating or electron-withdrawing groups, the methylthio group possesses a dualistic electronic nature: it is weakly electron-withdrawing inductively (-I effect) due to the electronegativity of sulfur, yet it is electron-donating through resonance (+R effect) via its lone pairs. This nuanced character, combined with potential steric hindrance and the ability of the sulfur atom to act as a chelating agent in metal-catalyzed reactions, results in a distinct reactivity profile compared to other substituted benzaldehydes.
This guide provides an in-depth comparison of this compound's reactivity in several key classes of organic reactions. We will dissect the causality behind its behavior, present comparative experimental data, and provide detailed protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.
Caption: Logical relationship of the ortho-methylthio group's key electronic and steric effects on the aldehyde's reactivity.
Nucleophilic Addition & Condensation Reactions
Nucleophilic addition to the carbonyl carbon is the cornerstone of aldehyde chemistry. The rate of these reactions is generally accelerated by electron-withdrawing groups (EWGs), which enhance the electrophilicity of the carbonyl carbon, and retarded by electron-donating groups (EDGs).[1]
The methylthio group, being a net electron-donating substituent through resonance, is expected to decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde or those bearing EWGs (e.g., p-nitrobenzaldehyde). However, its effect is generally less pronounced than that of stronger donating groups like methoxy (-OCH₃).
Case Study: Synthesis of 2-Arylbenzothiazoles
A prominent application of this compound's reactivity is in condensation reactions, particularly with 2-aminothiophenols to form the benzothiazole scaffold, a common motif in medicinal chemistry.[2] The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation.[3]
While many substituted benzaldehydes can be used, the specific nature of the substituent influences reaction yields and times.
Comparative Data: Benzothiazole Formation
| Entry | Aldehyde Reactant | Key Substituent | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | (None) | 89% | [4] |
| 2 | 4-Methoxybenzaldehyde | 4-OCH₃ (Strong EDG) | 55-92% | [4] |
| 3 | 4-Chlorobenzaldehyde | 4-Cl (EWG) | 85-94% | [4] |
| 4 | This compound | 2-SCH₃ (Weak EDG) | Not specified; expected to be good | - |
| 5 | 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | 85-94% | [4] |
Note: Yields are highly dependent on the specific catalytic system and conditions used. The table presents a general comparison based on literature reports.
The data suggests that both electron-donating and electron-withdrawing groups can afford high yields, indicating that modern catalytic systems can often overcome the inherent electronic differences between substrates.[4]
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles
This protocol is adapted from a general, efficient method using H₂O₂/HCl as the catalytic system.[4]
Caption: Experimental workflow for the synthesis of 2-substituted benzothiazoles.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the desired benzaldehyde derivative (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol) at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for the required time (typically 45-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzothiazole.
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. This reaction is generally facilitated by electron-withdrawing substituents.[1][5] Conversely, electron-donating groups can slow the reaction, depending on the oxidant used.
For this compound, two competing pathways exist:
-
Oxidation of the Aldehyde: The formyl group (-CHO) can be oxidized to a carboxylic acid (-COOH).
-
Oxidation of the Sulfide: The methylthio group (-SCH₃) is susceptible to oxidation, typically forming a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃).
The choice of oxidant and reaction conditions is therefore critical to achieve selectivity. Mild oxidants are required to favor aldehyde oxidation without affecting the sulfide.
Comparative Reactivity in Oxidation
| Entry | Substituent | Predicted Relative Rate (vs. Benzaldehyde) | Comments |
| 1 | 4-NO₂ (EWG) | Faster | EWG enhances susceptibility to oxidation.[1] |
| 2 | H (None) | Baseline | Standard for comparison. |
| 3 | 4-OCH₃ (EDG) | Slower | EDG can retard oxidation.[1] |
| 4 | 2-SCH₃ (EDG) | Slower | EDG effect on aldehyde; risk of sulfide oxidation. |
Note: This table is based on established chemical principles of substituent effects.[1][5]
Metal-Catalyzed Cross-Coupling Reactions
The presence of the sulfur atom in this compound introduces unique reactivity in metal-catalyzed processes. The sulfur can act as a coordinating or directing group, enabling C-H activation at positions that might otherwise be unreactive. Arenes containing methylthio groups are important structures in pharmaceuticals and agrochemicals.[6]
A notable example is the rhodium-catalyzed synthesis of amides from aldehydes and azides. In this transformation, the aldehyde's C-H bond is activated, a process that can be facilitated by a nearby coordinating group. The ortho-methylthio group is perfectly positioned to serve this role, potentially forming a chelate with the rhodium catalyst to facilitate the oxidative addition of the aldehydic C-H bond.
This contrasts sharply with benzaldehydes lacking such a coordinating group, which might react less efficiently or require different catalytic systems. This chelation-assisted strategy represents an advanced application where the unique structure of this compound is a distinct advantage.
Conclusion
The reactivity of this compound is a nuanced subject governed by the multiple roles of its ortho-substituent.
-
In Nucleophilic Additions: It behaves as a typical electron-donating group, deactivating the aldehyde compared to electron-withdrawn analogues, though this can be readily overcome by modern synthetic methods.
-
In Oxidation Reactions: Its reactivity is a balance between the oxidation of the aldehyde and the sensitive sulfide moiety, requiring careful selection of reagents for chemoselectivity.
-
In Metal-Catalyzed Reactions: It exhibits unique potential for chelation-assisted C-H activation, opening pathways for novel transformations not easily accessible with other benzaldehydes.
Understanding these distinct characteristics allows chemists to strategically employ this compound as a powerful and versatile tool in the synthesis of complex molecules and functional materials.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)benzaldehyde
As researchers and developers, our responsibility extends beyond discovery and synthesis to include the safe and compliant management of all chemical substances. 2-(Methylthio)benzaldehyde (CAS No. 7022-45-9), a combustible liquid and known irritant, requires a methodical and informed approach to its disposal.[1][2] This guide provides a comprehensive, step-by-step framework for handling this compound's waste streams, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Hazard Assessment and Core Safety Principles
Before handling any waste, it is crucial to understand the material's hazard profile. This compound is classified with the following hazards:
The presence of a sulfur atom means that combustion can produce toxic sulfur oxides in addition to carbon oxides.[4][5] Therefore, the foundational principle for its disposal is to treat all waste streams containing this compound as hazardous chemical waste. Under no circumstances should it be disposed of via sanitary sewer systems (drain disposal) or in regular trash.[6][7] All disposal must be conducted through a licensed chemical waste management provider or your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable when handling chemical waste. The aldehyde functional group and irritant nature of the compound dictate the minimum required PPE.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Nitrile or other chemically resistant gloves.[8]
-
Body Protection: A standard laboratory coat.
-
Engineering Controls: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to mitigate inhalation risks.[4][9]
Waste Segregation and Container Management
The causality behind waste segregation is the prevention of dangerous reactions within a waste container. Aldehydes are reactive compounds, and improper mixing can lead to pressure buildup, heat generation, or the release of toxic gases.
-
Incompatible Materials: Keep this compound waste segregated from strong oxidizing agents, strong acids, and strong bases.[8][10] For example, mixing with nitric acid is strongly discouraged for aldehydes.[11][12]
-
Container Selection: Waste must be collected in sturdy, leak-proof containers made of a compatible material (e.g., glass or polyethylene).[7][13] The container must have a tightly sealing cap.[8]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and the approximate concentration or percentage of each component in the waste mixture.[7][8]
-
Storage: Labeled waste containers should be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[8][11]
Step-by-Step Disposal Protocols
Different experimental workflows will generate distinct waste streams. The following protocols provide clear, actionable steps for each.
Protocol 4.1: Unused or Expired this compound (Neat Liquid)
This protocol applies to the pure product that is no longer needed.
-
Container: If possible, designate the original manufacturer's container for disposal.[11] If not, use a clean, dry, and compatible waste container.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound."
-
Storage: Ensure the cap is tightly sealed and place the container in your lab's designated SAA.
-
Pickup: Request a waste pickup from your institution's EHS department.
Protocol 4.2: Contaminated Solid Waste
This includes items like gloves, pipette tips, and absorbent paper used during handling or spill cleanup.
-
Container: Use a designated solid chemical waste container, which is typically a pail lined with a clear plastic bag.[8][12]
-
Collection: Place all contaminated solid materials directly into the lined pail. Do not include any sharps.
-
Labeling: The outer pail must be clearly labeled as "Hazardous Waste" with a description of the contents (e.g., "Solid Waste contaminated with this compound").
-
Storage: Keep the pail covered and store it in the SAA. When the bag is full, seal it and request a pickup.
Protocol 4.3: Contaminated Aqueous and Solvent Solutions
This applies to reaction mixtures or solutions containing the compound.
-
Segregation: Maintain separate waste streams for halogenated solvents, non-halogenated solvents, and aqueous solutions. Do not mix these waste types.
-
Container: Use a separate, compatible, and clearly labeled hazardous waste container for each stream (e.g., "Aqueous Waste with this compound").
-
Collection: Carefully pour the waste into the appropriate container using a funnel.
-
Storage: Seal the container tightly after each addition and store it in secondary containment within the SAA.[8]
Protocol 4.4: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6][7]
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste, as it will contain significant chemical residue.[7] Subsequent rinses can often be collected in the same waste stream.
-
Drying: Allow the rinsed container to air-dry completely in a fume hood.
-
Defacing: Completely remove or obliterate the original manufacturer's label.[7][12]
-
Final Disposal: Once clean, dry, and defaced, the glass or plastic container can be disposed of in the appropriate recycling or solid waste bin.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, the lab should be evacuated.
-
Remove Ignition Sources: As a combustible liquid, all potential ignition sources must be removed from the vicinity.[4][6]
-
Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if vapors are significant.
-
Contain & Absorb: Use an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow to absorb the spilled liquid.[8][14]
-
Collect Waste: Carefully collect the absorbent material and place it into a sealable, compatible container.[8]
-
Label & Dispose: Label the container as "Hazardous Waste: Spill Debris with this compound" and manage it according to Protocol 4.2.
-
Decontaminate: Clean the spill surface with soap and water.[8]
Data Summary Table
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 7022-45-9 | [1] |
| Primary Hazards | Harmful (H302), Skin/Eye/Respiratory Irritant (H315, H319, H335) | [2][4] |
| Flash Point | 110 °C (230 °F) - Combustible Liquid | [1] |
| Required PPE | Nitrile gloves, chemical splash goggles, lab coat | [4][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [8][10] |
| Disposal Method | Licensed chemical destruction or controlled incineration | [6] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand) | [8][14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling this compound waste streams.
References
- 1. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 7022-45-9 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nswai.org [nswai.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



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